2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-6-10-1-2(5(12)13)3(11-6)4(8)9/h1,4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKAETLDPYYHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697214 | |
| Record name | 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260827-00-6 | |
| Record name | 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid CAS number
An In-Depth Technical Guide to 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, outline a robust synthetic methodology grounded in established chemical principles, and explore its application as a key intermediate in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its use in complex synthetic campaigns.
Compound Identification and Core Properties
This compound is a specialized chemical intermediate valued for the unique electronic properties conferred by its difluoromethyl and chloro substituents. These features make it an attractive scaffold for designing molecules with enhanced metabolic stability and binding affinity.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
-
CAS Number: 1260827-00-6[1]
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented below. These parameters are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | [1] |
| Molecular Weight | 208.6 g/mol | [1] |
| Canonical SMILES | C1=C(C(=O)O)C(=NC(=N1)Cl)C(F)F | [1] |
| InChI Key | Information not available in search results | |
| Appearance | Typically a solid at room temperature | Assumed based on structure |
| Boiling Point | Not specified | [1] |
Synthesis and Mechanistic Considerations
The synthesis of pyrimidine carboxylic acids often involves the construction of the heterocyclic core followed by functional group interconversion. A prevalent and reliable strategy for obtaining this compound involves the hydrolysis of its corresponding ethyl ester precursor. This approach is favored for its high yield and operational simplicity.
Retrosynthetic Analysis and Strategy
The logical disconnection for this molecule points to the ethyl ester as the immediate precursor. This ester is typically more accessible through multi-step syntheses starting from simpler, commercially available materials. The final hydrolysis step is a classic and robust transformation.
Caption: Retrosynthetic approach for the target compound.
Detailed Experimental Protocol: Ester Hydrolysis
This protocol is adapted from established methodologies for the hydrolysis of similar pyrimidine esters, such as the conversion of ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate to its corresponding carboxylic acid. The causality behind this choice rests on the high-yielding and clean nature of saponification for this class of compounds.
Materials:
-
Ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate (1 equivalent)
-
1,4-Dioxane
-
Lithium hydroxide (LiOH) monohydrate (1.1 equivalents)
-
Deionized Water
-
6 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve the starting ethyl ester (1.0 eq.) in 1,4-dioxane (approx. 4 mL per gram of ester).
-
Hydrolysis: To this solution, add an aqueous solution of lithium hydroxide (1.0 M, 1.1 eq.). The use of a slight excess of LiOH ensures the complete conversion of the ester.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.
-
Workup and Acidification: Once the reaction is complete, dilute the mixture with water (approx. 15 mL per gram of initial ester) to ensure all salts are dissolved.
-
Precipitation: Carefully acidify the solution to a pH of approximately 2 using 6 M HCl. This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution. The choice of a strong acid like HCl ensures a sharp and complete precipitation.
-
Isolation and Drying: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield this compound.
Applications in Drug Discovery and Development
Fluorinated pyrimidine scaffolds are classified as "privileged structures" in medicinal chemistry. The incorporation of fluorine atoms, particularly as a difluoromethyl group, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins[2].
This compound serves as a crucial building block for more complex molecules, especially in the synthesis of kinase inhibitors. The chloro-substituent at the 2-position is an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing fragments. This is a cornerstone of modern kinase inhibitor design[3].
Role as an Intermediate in Kinase Inhibitor Synthesis
The pyrimidine core is central to many FDA-approved drugs, particularly those targeting kinases in oncology[4]. The general workflow involves coupling the pyrimidine core with a side chain that provides target specificity.
Caption: Workflow for utilizing the title compound in drug discovery.
This compound's bifunctional nature (a carboxylic acid and an electrophilic chlorine) allows for sequential, controlled modifications. The carboxylic acid can be converted to an amide, and the chlorine can be displaced by a nucleophile, enabling the construction of diverse chemical libraries for screening.
Analytical Characterization
Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic methods should be employed.
Recommended Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both purity assessment and identity confirmation.
Objective: To confirm the molecular weight and assess the purity of the synthesized this compound.
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm.
-
Mass Spectrometer: Electrospray Ionization (ESI) in negative mode.
-
Expected Mass: The deprotonated molecule [M-H]⁻ should be observed at m/z 207.0 (calculated for C₆H₂ClF₂N₂O₂⁻).
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at approximately 1 mg/mL. Dilute this solution 100-fold with the initial mobile phase composition (95:5 A:B).
-
Injection: Inject 5-10 µL of the prepared sample onto the LC-MS system.
-
Data Analysis:
-
Examine the UV chromatogram to assess purity by integrating the peak area of the main component.
-
Analyze the mass spectrum corresponding to the main peak. Confirm the presence of the ion at the expected m/z value for the deprotonated molecule. The characteristic isotopic pattern for a chlorine-containing compound (a peak at M and a peak at M+2 with an intensity ratio of approximately 3:1) should also be verified.
-
This method provides a robust and reliable confirmation of the product's identity and purity, which is a standard requirement in synthetic and medicinal chemistry[5].
Safety and Handling
As with any chlorinated and fluorinated organic compound, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis via ester hydrolysis is a reliable and scalable method. The strategic placement of its functional groups—a reactive chlorine for SNAr coupling and a carboxylic acid for amide bond formation—makes it an exceptionally versatile building block for constructing complex molecular architectures, particularly for the development of next-generation kinase inhibitors. The protocols and insights provided in this guide serve as a foundational resource for scientists leveraging this compound in their research endeavors.
References
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MDPI, Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]
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MDPI, Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
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PubMed (Wiley), FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Available at: [Link]
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PubMed Central (NIH), Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Introduction: Unveiling a Key Heterocyclic Building Block
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a halogenated heterocyclic compound featuring a pyrimidine core, a functional motif of significant interest in medicinal and agricultural chemistry.[1] The strategic placement of a chloro group, a difluoromethyl moiety, and a carboxylic acid function imparts a unique electronic and steric profile, rendering it a valuable intermediate for the synthesis of complex, biologically active molecules.[1][2]
Understanding the fundamental physicochemical properties of such a building block is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug discovery and development. Properties such as solubility, acidity (pKa), and thermal stability directly govern reaction conditions, formulation strategies, and ultimately, the pharmacokinetic and pharmacodynamic behavior of its derivatives. This guide provides a comprehensive analysis of these core properties, grounded in established analytical methodologies, to empower researchers in their synthetic and developmental endeavors.
Chemical Identity and Core Properties
A precise understanding of the molecule's fundamental attributes is the foundation of all subsequent analysis. The key identifiers and computed properties are summarized below.
| Parameter | Value | Source |
| CAS Number | 1260827-00-6 | [3] |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | [3] |
| Molecular Weight | 208.6 g/mol | [3] |
| Canonical SMILES | C1=C(C(=NC(=N1)Cl)C(F)F)C(=O)O | [3] |
| Boiling Point | Not Available (Decomposition likely) | [3] |
| Appearance | White to off-white solid (Typical) |
Critical Physicochemical Parameters: Protocols and Rationale
The following sections detail the experimental determination of the most critical physicochemical properties for drug development. The provided protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
Thermal Stability: Melting Point Determination
Field Insight: The melting point is a primary indicator of a compound's purity and provides insight into its crystal lattice energy.[4] For active pharmaceutical ingredients (APIs) and their intermediates, a sharp, well-defined melting range is synonymous with high purity, whereas a broad, depressed range suggests the presence of impurities.[4] This parameter is crucial for quality control and for identifying the thermal limits of the compound during processing and storage.
Experimental Protocol: Capillary Method
The capillary method remains the gold standard for its simplicity and accuracy in the pharmaceutical industry.[4][5]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[5]
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube (e.g., 0.8 - 1.2 mm internal diameter) and pack it tightly to a height of 2.5 - 3.5 mm by tapping the sealed end on a hard surface.[6]
-
Preliminary Determination (Scouting Run): Place the loaded capillary into the heating block of a melting point apparatus. Initiate a rapid heating ramp (e.g., 10-20 °C/minute) to quickly identify an approximate melting range.[7] This step prevents time-consuming runs for unknown compounds.
-
Accurate Determination: Using a fresh sample, pre-heat the apparatus to a temperature approximately 5-10 °C below the observed start of melting from the scouting run.[7]
-
Data Acquisition: Begin heating at a slow, controlled rate of 1 ± 0.5 °C/minute.[6] This slow ramp is critical to ensure the system is in thermal equilibrium, allowing for a precise reading.
-
Recording the Range: Record two temperatures:
-
T_onset: The temperature at which the first drop of liquid is observed.
-
T_clear: The temperature at which the entire sample becomes a clear liquid.[6]
-
-
Verification: Perform the measurement in triplicate to ensure the results are reproducible.
Causality in Experimental Design: The choice of a slow heating ramp is paramount; heating too quickly does not allow sufficient time for heat to transfer from the block to the sample, resulting in a reading that is artificially high and a range that is inaccurately broad. The use of a finely powdered, dry sample ensures that the melting observed is a true phase transition and not an artifact of solvent evaporation or poor heat conduction.
Workflow Diagram: Melting Point Determination
Caption: Workflow for Melting Point Determination by the Capillary Method.
Aqueous Solubility: Thermodynamic Equilibrium Method
Field Insight: Aqueous solubility is arguably one of the most critical physicochemical parameters in drug development. It directly influences dissolution rate and, consequently, bioavailability.[8] Poor solubility can lead to failed clinical trials and requires significant formulation efforts, such as salt formation or the use of excipients, to overcome.[9] We distinguish between kinetic and thermodynamic solubility. While kinetic solubility is a high-throughput screening measurement, thermodynamic solubility, determined at equilibrium, represents the true saturation point and is the definitive value required for regulatory submissions.[10]
Experimental Protocol: Shake-Flask Method (Gold Standard)
The Higuchi and Connors shake-flask method is the most reliable for determining thermodynamic solubility.[9]
-
System Preparation: Prepare buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to assess the molecule's solubility profile across the gastrointestinal tract.[11]
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffered solution in a sealed container. The key is to ensure that a solid phase remains in equilibrium with the solution, signifying saturation.[9]
-
Equilibration: Agitate the containers at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a prolonged period (e.g., 24-72 hours).[11] The goal is to allow the system to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase via centrifugation or filtration (using a filter that does not bind the analyte).
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Confirmation of Equilibrium: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value is confirmed when consecutive measurements are statistically identical.[11]
Causality in Experimental Design: Using an excess of solid is non-negotiable for determining thermodynamic solubility; it ensures the solution is truly saturated.[9] Maintaining a constant temperature is critical as solubility is temperature-dependent. The extended equilibration time is necessary because the dissolution of crystalline solids can be slow, and premature measurement would lead to an underestimation of the true solubility.[10]
Workflow Diagram: Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Method for Solubility.
Acidity Constant: pKa Determination
Field Insight: The pKa, the pH at which a molecule is 50% ionized, is a cornerstone of drug design. It dictates the charge state of a molecule at a given pH, which in turn governs its solubility, permeability across biological membranes (absorption), and binding to its target protein.[10] For an acidic compound like the topic molecule, solubility is expected to increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate anion.[10]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and widely used technique for pKa determination.[12]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1 mM).[13] A co-solvent like methanol or DMSO may be necessary if aqueous solubility is low, though this can affect the apparent pKa.
-
System Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer into the solution.[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]
-
Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH for an acidic analyte) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[13]
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point—the point at which half of the acid has been neutralized by the base.[14] This point corresponds to the midpoint of the flattest region (buffer region) of the titration curve, or the inflection point on a derivative plot.[13][15]
-
Replication: Perform a minimum of three titrations to ensure the reliability of the determined pKa value and calculate the average and standard deviation.[13]
Causality in Experimental Design: The use of a calibrated pH meter is fundamental to the accuracy of the entire experiment.[13] Maintaining constant ionic strength minimizes changes in the activity coefficients of the ions, ensuring the measurement reflects the true equilibrium constant. The half-equivalence point is mathematically equal to the pKa because, at this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, simplifying the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) to pH = pKa.[14]
Workflow Diagram: pKa Determination by Potentiometric Titration
Caption: Workflow for pKa Determination via Potentiometric Titration.
Expected Spectral Characteristics
While experimental spectra for this specific molecule are not publicly available, its structure allows for reliable prediction of key signals in various spectroscopic techniques, which are vital for structural confirmation and reaction monitoring.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region, typically >10 ppm. This signal's breadth is due to hydrogen bonding, and it will disappear upon shaking the sample with D₂O.[16]
-
Pyrimidine Ring Proton (-CH=): A singlet for the lone proton on the pyrimidine ring. Its chemical shift will be influenced by the surrounding electron-withdrawing groups.
-
Difluoromethyl Proton (-CHF₂): This proton will appear as a triplet due to coupling with the two adjacent, equivalent fluorine atoms (¹J_HF).
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the 160-180 ppm range is characteristic of a carboxylic acid carbonyl carbon.[16]
-
Pyrimidine Ring Carbons: Several signals corresponding to the carbons of the aromatic ring. The carbons attached to the chlorine and difluoromethyl groups will be significantly affected.
-
Difluoromethyl Carbon (-CHF₂): This carbon signal will be split into a triplet due to one-bond coupling with the two fluorine atoms (¹J_CF).
-
-
¹⁹F NMR:
-
The two fluorine atoms of the difluoromethyl group are chemically equivalent. They will produce a single signal that is split into a doublet by the adjacent proton (¹J_HF).[17]
-
-
Mass Spectrometry: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and the chlorine atom.[16]
Conclusion
This compound possesses a suite of physicochemical properties that define its potential as a synthetic intermediate. Its characterization is anchored by well-established, robust analytical protocols for determining melting point, thermodynamic solubility, and pKa. The presence of the acidic carboxylic acid function suggests a pH-dependent solubility profile, a critical consideration for its use in biological systems. The distinct spectroscopic handles, particularly in ¹H, ¹³C, and ¹⁹F NMR, provide clear and reliable methods for its identification and for monitoring its conversion in subsequent synthetic steps. This guide provides the foundational knowledge and practical methodologies required for researchers to confidently and effectively utilize this versatile chemical entity in their research and development pipelines.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]
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Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available from: [Link]
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Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. LinkedIn SlideShare. Available from: [Link]
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Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
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PubChem. 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. National Center for Biotechnology Information. Available from: [Link]
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MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic route to 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details a four-step synthetic pathway, offering insights into the reaction mechanisms, experimental protocols, and characterization of the target molecule and its intermediates.
Physicochemical Properties and Safety Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₆H₃ClF₂N₂O₂ | 224.55 | White to off-white solid | 1017793-37-3 |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. The safety data sheets (SDS) for all reagents should be consulted prior to use.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a four-step sequence, commencing with the preparation of a key β-ketoester intermediate, followed by pyrimidine ring formation, chlorination, and final hydrolysis.
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
The synthesis begins with the reaction of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride. This reaction introduces the ethoxymethylene group, which is crucial for the subsequent cyclization step to form the pyrimidine ring.
Experimental Protocol
-
To a stirred solution of ethyl 4,4-difluoroacetoacetate (1.0 equiv) in acetic anhydride (2.0 equiv), add triethyl orthoformate (1.2 equiv).
-
Heat the reaction mixture to 120-130°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and other volatile components under reduced pressure.
-
The crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate can be used in the next step without further purification, or it can be purified by vacuum distillation.
| Reagent | Molar Ratio | Purpose |
| Ethyl 4,4-difluoroacetoacetate | 1.0 | Starting material |
| Triethyl orthoformate | 1.2 | Ethoxymethylene source |
| Acetic anhydride | 2.0 | Dehydrating agent |
Step 2: Synthesis of Ethyl 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate
The pyrimidine ring is constructed via a cyclocondensation reaction between the ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate intermediate and urea. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Experimental Protocol
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equiv) to anhydrous ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add urea (1.1 equiv) and stir until dissolved.
-
Add the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum.
Caption: Workflow for the synthesis of the pyrimidine intermediate.
Step 3: Synthesis of Ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate
The hydroxyl group at the 2-position of the pyrimidine ring is converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃). This transformation is a key step in activating the pyrimidine ring for further functionalization. The addition of a tertiary amine base, such as N,N-dimethylaniline, can facilitate the reaction.[1]
Experimental Protocol
-
In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend ethyl 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate (1.0 equiv) in phosphorus oxychloride (5-10 equiv).
-
Add N,N-dimethylaniline (0.1-0.2 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate can be purified by column chromatography on silica gel.
Step 4: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base like lithium hydroxide in a mixed aqueous-organic solvent system, followed by acidification.[2][3]
Experimental Protocol
-
Dissolve ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Add lithium hydroxide monohydrate (1.5-2.0 equiv) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of a dilute strong acid (e.g., 1M HCl).
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
| Parameter | Condition | Rationale |
| Base | Lithium Hydroxide (LiOH) | Mild and effective for saponification |
| Solvent | THF/Water | Ensures solubility of both ester and base |
| Temperature | Room Temperature | Sufficient for hydrolysis without side reactions |
| Work-up | Acidification | Protonates the carboxylate to yield the final product |
Characterization Data
The structure of the final product and its intermediates should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the presence of the difluoromethyl group and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid C=O and O-H groups, as well as the C-F bonds of the difluoromethyl group.
Conclusion
This guide outlines a reliable and scalable synthetic route for the preparation of this compound. The described protocols are based on established chemical transformations and provide a solid foundation for researchers in the fields of medicinal chemistry and materials science. By following these procedures, scientists can efficiently access this valuable building block for the development of new and innovative molecules.
References
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- A method for synthesizing ethyl 2-ethoxymethylene-4,4-difluoroacetoacet
- Ethyl 4,4-difluoro-2-(ethoxymethylene)
- Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyr
- Process for preparing alkyl difluoroacetoacet
- 2-CHLORO-4-(DIFLUOROMETHYL)PYRIMIDINE(1261629-31-5) 1H NMR spectrum. ChemicalBook.
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- Ethyl 2-chloro-4-(trifluoromethyl)
- 2-Chloro-4-methylpyrimidine-5-carboxylic acid. PubChem.
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An In-depth Technical Guide to the Structural Analysis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the methodologies required for the definitive structural analysis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] As a substituted pyrimidine, this molecule serves as a critical building block for synthesizing complex, biologically active agents.[3] This document outlines a multi-pronged analytical strategy, integrating data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy to ensure unambiguous structural elucidation and purity assessment. Each section details the theoretical basis of the technique, provides field-proven experimental protocols, and explains the interpretation of the resulting data with an emphasis on the unique spectral features imparted by the chloro, difluoromethyl, and carboxylic acid functional groups.
Introduction: Significance and Analytical Strategy
This compound (molecular formula C₆H₃ClF₂N₂O₂) is a highly functionalized pyrimidine derivative. Such compounds are foundational in the synthesis of targeted therapeutics, including kinase inhibitors and antiviral agents, due to the pyrimidine core's ability to mimic endogenous nucleobases and participate in hydrogen bonding with biological targets.[2][3] The specific substituents—a reactive chlorine atom at the 2-position, a lipophilic difluoromethyl group at C4, and a carboxylic acid at C5—provide distinct chemical handles for synthetic elaboration and modulate the molecule's physicochemical properties.
A robust and unequivocal structural confirmation is paramount before its use in multi-step syntheses where impurities or isomeric misassignments could lead to significant downstream failures. This guide proposes a logical, self-validating workflow for its characterization.
Physicochemical Properties
A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1260827-00-6 | [4] |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | |
| Molecular Weight | 208.55 g/mol | |
| Appearance | White to Yellow Solid | |
| Purity | Typically ≥95% | |
| InChI Key | XWKAETLDPYYHPJ-UHFFFAOYSA-N |
Integrated Analytical Workflow
The structural elucidation of this molecule relies on the convergence of data from multiple orthogonal techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.
Figure 2: Key predicted NMR correlations for the target molecule.
Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton.
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
¹H Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range from 0 to 16 ppm.
-
¹⁹F Acquisition: Tune the spectrometer to the fluorine frequency. Acquire both a proton-coupled and a proton-decoupled spectrum. Use an external reference like CCl₃F if necessary.
-
¹³C Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A longer acquisition time or a more concentrated sample may be needed due to the lower natural abundance of ¹³C.
-
Data Processing: Process all spectra using appropriate software. Reference the spectra (e.g., to the residual solvent peak for ¹H and ¹³C). Integrate peaks and measure coupling constants.
Conclusion
The structural analysis of this compound is a clear-cut process when a systematic, multi-technique approach is employed. High-resolution mass spectrometry provides definitive confirmation of the elemental formula and the presence of chlorine. Infrared spectroscopy offers a rapid check for the essential carboxylic acid functional group. Finally, a suite of 1D NMR experiments (¹H, ¹⁹F, and ¹³C) provides the unambiguous and fine-grained detail of the atomic connectivity and constitution of the molecule. The characteristic splitting patterns arising from H-F and C-F coupling serve as powerful internal validators of the proposed structure. By integrating these datasets, researchers and drug development professionals can proceed with confidence in the identity and purity of this valuable synthetic intermediate.
References
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5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research. Available at: [Link]
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Castrovilli, M.C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. Available at: [Link]
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Castrovilli, M.C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. Available at: [Link]
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Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Pyrimidine-2-carboxylic acid Spectra. SpectraBase. Available at: [Link]
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Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central. Available at: [Link]
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The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. Available at: [Link]
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The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central. Available at: [Link]
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2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide. PubChem. Available at: [Link]
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Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. Available at: [Link]
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Fluorine NMR. University of Illinois Urbana-Champaign. Available at: [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]
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PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Available at: [Link]
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. Available at: [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
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2-Chloro-4-methylpyrimidine-5-carboxylic acid. PubChem. Available at: [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. Available at: [Link]
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IR: carboxylic acids. University of Calgary. Available at: [Link]
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2-Chloro-4-isobutylpyrimidine-5-carboxylic acid Suppliers. ChemicalRegister. Available at: [Link]
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2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. PubChem. Available at: [Link]
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Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
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19Flourine NMR. University of Ottawa. Available at: [Link]
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Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines... ResearchGate. Available at: [Link]
- 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method. Google Patents.
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Spectroscopic Characterization of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the structural elucidation of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous characterization of this fluorinated pyrimidine derivative.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro-substituent, a difluoromethyl group, and a carboxylic acid moiety on a pyrimidine core, imparts distinct physicochemical properties that are of significant interest in the design of novel bioactive molecules and functional materials. Accurate and comprehensive structural characterization is paramount to understanding its reactivity, confirming its identity, and ensuring its purity. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing a predictive analysis of the spectral data and detailed experimental protocols for its acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to exhibit two distinct signals: one for the proton on the pyrimidine ring and another for the proton of the difluoromethyl group. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, making it difficult to observe.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 (pyrimidine) | 8.5 - 9.0 | Singlet (s) | N/A | The proton at position 6 is deshielded by the two electronegative nitrogen atoms in the pyrimidine ring and the adjacent carboxylic acid group. |
| -CHF₂ | 6.5 - 7.5 | Triplet (t) | JHF ≈ 50-60 Hz | The proton of the difluoromethyl group is coupled to the two equivalent fluorine atoms, resulting in a triplet. Its chemical shift is significantly downfield due to the electronegativity of the fluorine atoms. |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can be confirmed by D₂O exchange. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Coupling Constant (J, Hz) | Rationale |
| C2 | 155 - 160 | Singlet (s) | N/A | The carbon bearing the chlorine atom is expected in this region, typical for halogenated pyrimidines. |
| C4 | 150 - 155 | Triplet (t) | JCF ≈ 20-30 Hz | This carbon is directly attached to the difluoromethyl group, leading to a downfield shift and coupling to the two fluorine atoms. |
| C5 | 120 - 125 | Singlet (s) | N/A | The carbon bearing the carboxylic acid group. |
| C6 | 158 - 162 | Singlet (s) | N/A | The carbon attached to the only ring proton. |
| -CHF₂ | 110 - 120 | Triplet (t) | JCF ≈ 230-250 Hz | The carbon of the difluoromethyl group exhibits a large one-bond coupling constant with the two fluorine atoms. |
| -COOH | 165 - 175 | Singlet (s) | N/A | The carbonyl carbon of the carboxylic acid appears in the typical downfield region. |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is crucial for confirming the presence and environment of the difluoromethyl group.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CHF₂ | -110 to -130 | Doublet (d) | JHF ≈ 50-60 Hz | The two equivalent fluorine atoms of the difluoromethyl group are coupled to the single proton, resulting in a doublet. The chemical shift is in the typical range for difluoromethyl groups attached to an aromatic ring. |
Experimental Protocol for NMR Data Acquisition
A self-validating system for NMR analysis ensures data integrity and reproducibility.
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this carboxylic acid.
Expected Mass Spectral Data (ESI)
-
Negative Ion Mode ([M-H]⁻): This is often the preferred mode for carboxylic acids, which readily deprotonate. The expected molecular ion will be observed at m/z corresponding to the molecular weight of the neutral molecule minus the mass of a proton.
-
Positive Ion Mode ([M+H]⁺): Protonation may occur on one of the pyrimidine nitrogen atoms.
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted Fragmentation Pattern (Tandem MS/MS)
Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyrimidine derivatives include the loss of small neutral molecules and cleavage of the pyrimidine ring.[1] For this compound, key fragmentations would likely involve:
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Loss of HCl (36 Da): Elimination of hydrogen chloride.
-
Loss of CHF₂ radical (51 Da): Cleavage of the difluoromethyl group.
Caption: Predicted major fragmentation pathways in negative ion ESI-MS/MS.
Experimental Protocol for ESI-MS
Caption: Workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient sampling method for solid samples.
Predicted IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Rationale |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | The O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer appears as a very broad band. |
| C-H (Aromatic) | 3000-3100 | Weak to Medium | C-H stretching of the pyrimidine ring. |
| C=O (Carboxylic Acid) | 1700-1725 | Strong | The carbonyl stretch is a very strong and characteristic absorption. |
| C=N, C=C (Aromatic Ring) | 1450-1600 | Medium to Strong | Stretching vibrations of the pyrimidine ring. |
| C-F | 1000-1200 | Strong | C-F stretching vibrations of the difluoromethyl group. |
| C-Cl | 600-800 | Medium to Strong | The C-Cl stretching vibration. |
Experimental Protocol for ATR-FTIR Spectroscopy
Caption: Workflow for ATR-FTIR analysis.
Conclusion
The structural characterization of this compound requires a multi-technique spectroscopic approach. The predictive data and detailed protocols outlined in this guide provide a robust framework for researchers to acquire and interpret high-quality spectroscopic data, ensuring the unambiguous identification and characterization of this important molecule. By following these self-validating workflows, scientists can proceed with confidence in their downstream applications, from drug discovery to materials science innovation.
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An In-depth Technical Guide to the Solubility of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid in Organic Solvents
Abstract
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a halogenated heterocyclic compound with structural motifs suggesting its potential as a valuable intermediate in pharmaceutical and agrochemical research. A comprehensive understanding of its solubility profile in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening protocols. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to approach the solubility of this compound. Due to the absence of extensive data in the public domain for this specific molecule, this document emphasizes the theoretical principles governing its solubility, provides a priori predictions, and details robust, self-validating experimental protocols for both qualitative and quantitative solubility determination. The methodologies outlined herein are designed to generate reliable and reproducible data, enabling informed solvent selection and accelerating research and development timelines.
Introduction to this compound
The rational design of novel therapeutic agents and specialized chemicals frequently incorporates highly functionalized heterocyclic scaffolds. Pyrimidine derivatives, in particular, are integral to a wide array of biologically active molecules. The subject of this guide, this compound, represents a confluence of key functional groups: a pyrimidine core, a carboxylic acid, a chloro substituent, and a difluoromethyl group. Each of these moieties imparts distinct physicochemical characteristics that collectively dictate the molecule's behavior in solution.
Molecular Structure Analysis
The structure of the molecule provides the primary basis for predicting its solubility.
-
Pyrimidine Ring: A nitrogen-containing heterocycle, the pyrimidine ring is polar and contains two nitrogen atoms that can act as hydrogen bond acceptors.
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a strong hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms). Its acidic nature (predicted pKa is likely low, similar to analogues like 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid with a pKa of ~1.67[1]) means it will readily deprotonate in the presence of a base, forming a highly polar carboxylate salt.
-
Chloro (-Cl) Group: An electron-withdrawing and weakly polar group, it contributes to the molecule's dipole moment but is not a strong participant in hydrogen bonding.
-
Difluoromethyl (-CHF₂) Group: This group is moderately polar and increases the molecule's lipophilicity compared to a methyl group, while being less lipophilic than a trifluoromethyl group.
Key Physicochemical Properties
A thorough literature search did not yield experimentally determined values for key physicochemical properties of this specific compound. Therefore, their determination is a critical first step for any research program.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | Confirmed.[2] |
| Molecular Weight | 208.6 g/mol | Confirmed.[2] |
| Melting Point (°C) | To Be Determined (TBD) | A high melting point often correlates with lower solubility due to strong crystal lattice energy that must be overcome by solute-solvent interactions. |
| pKa | To Be Determined (TBD) | Governs the ionization state of the carboxylic acid. Crucial for understanding pH-dependent solubility and solubility in acidic or basic solvents. |
| logP (Octanol/Water) | To Be Determined (TBD) | The logarithm of the partition coefficient between octanol and water provides a measure of the molecule's overall lipophilicity, a key predictor of solubility in nonpolar vs. polar solvents. |
Theoretical Principles of Solubility
The dissolution of a solid solute into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsolution), which must be negative for dissolution to occur spontaneously.[3][4] This is expressed by the equation:
ΔGsolution = ΔHsolution - TΔSsolution
Where ΔHsolution is the enthalpy of solution (the energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds) and ΔSsolution is the entropy of solution (typically positive, as the dissolved state is more disordered).[3][5]
The fundamental principle of "like dissolves like" is a practical application of these thermodynamic concepts.[6] Solutes dissolve best in solvents with similar intermolecular forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can donate hydrogen bonds. They are expected to interact favorably with the carboxylic acid and pyrimidine nitrogens.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles and can act as hydrogen bond acceptors but not donors. They are excellent solvents for polar molecules, particularly those with hydrogen bond donor groups like carboxylic acids.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are generally poor solvents for highly polar molecules like carboxylic acids.
A Priori Solubility Prediction
Based on the structural analysis, we can make qualitative predictions about the solubility of this compound. The dominant polar carboxylic acid group suggests poor solubility in nonpolar solvents and favorable solubility in polar solvents, especially those that can accept hydrogen bonds or are basic.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | Very Low | Mismatch in polarity. Solute's strong hydrogen bonding and dipole interactions cannot be replaced by weak van der Waals forces with the solvent. |
| Polar Aprotic | DMSO, DMF, Acetone | High to Very High | Strong dipole-dipole interactions. These solvents are excellent hydrogen bond acceptors for the carboxylic acid proton, effectively disrupting the solute's crystal lattice. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the solute. However, the solvent's self-association (H-bonding) must also be overcome, potentially leading to lower solubility than in polar aprotic solvents. |
| Basic (Aqueous) | 5% NaHCO₃, 5% NaOH | Very High | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |
| Acidic (Aqueous) | 5% HCl | Very Low | The acidic solvent will suppress the ionization of the carboxylic acid, maintaining its less polar, neutral form, which has low aqueous solubility. |
Experimental Determination of Solubility
Given the lack of published data, experimental determination is mandatory. The following protocols are designed to be robust and self-validating.
Protocol: Qualitative Solubility Classification
This initial screening provides rapid classification and informs solvent choices for quantitative analysis. The procedure involves assessing the solubility of a small, fixed amount of solute in a fixed volume of solvent.
Methodology:
-
Preparation: Add ~25 mg of the compound to a separate test tube for each solvent to be tested (e.g., Water, 5% HCl, 5% NaHCO₃, Ethanol, Acetone, Toluene).
-
Solvent Addition: Add the selected solvent to each tube in 0.25 mL increments.
-
Agitation: After each addition, cap the tube and vortex vigorously for 60 seconds.
-
Observation: Visually inspect for the complete dissolution of the solid.
-
Iteration: Continue adding solvent up to a total volume of 3.0 mL.
-
Classification:
-
Soluble: Dissolves completely in < 3.0 mL.
-
Slightly Soluble: A significant portion dissolves, but some solid remains.
-
Insoluble: No apparent dissolution.
-
Caption: Workflow for qualitative solubility classification.
Protocol: Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility.[7][8] It ensures the solvent is fully saturated with the solute.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). "Excess" means enough solid will visibly remain after equilibrium is reached (e.g., 10-20 mg per mL of solvent).
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration to ensure equilibrium. A 24-hour period is standard, but preliminary time-to-equilibrium studies (e.g., testing at 24h, 48h, and 72h) are recommended to validate the protocol.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1-2 hours for the excess solid to sediment.
-
Sample Collection: Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.[6] This step removes any suspended micro-particulates.
-
Analysis: Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or UPLC-MS. A calibration curve prepared with standards of known concentrations is required for accurate quantification.[6]
Caption: Protocol for quantitative solubility determination.
Illustrative Solubility Data and Discussion
The following table presents hypothetical quantitative solubility data for this compound, as would be generated by the shake-flask protocol at 25 °C. This data is for illustrative purposes to guide interpretation.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Rationale for Predicted Results |
| Toluene | Nonpolar Aprotic | < 0.1 | The high polarity of the carboxylic acid and pyrimidine ring leads to strong solute-solute interactions (crystal lattice) that are not overcome by the weak interactions with nonpolar toluene. |
| Acetonitrile | Polar Aprotic | ~15-25 | Acetonitrile has a strong dipole that can interact with the polar groups of the solute. It is a weaker hydrogen bond acceptor than DMSO, resulting in moderate solubility. |
| Ethyl Acetate | Polar Aprotic | ~25-40 | While less polar than acetonitrile, the ester carbonyl is an effective hydrogen bond acceptor for the carboxylic acid proton, promoting dissolution. |
| Ethanol | Polar Protic | ~50-75 | Ethanol's ability to act as both a hydrogen bond donor and acceptor allows for strong interactions with all polar sites on the molecule, leading to good solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | DMSO is a highly polar, super-aprotic solvent and an exceptionally strong hydrogen bond acceptor. It is highly effective at solvating the carboxylic acid proton and disrupting the crystal lattice, resulting in very high solubility. |
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the structural components suggest appropriate caution should be exercised. Analogous halogenated pyrimidines are often classified as harmful if swallowed, and causing skin and serious eye irritation.[9]
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Spills: Absorb spills with an inert material and dispose of as chemical waste in accordance with local regulations.
Conclusion
This guide establishes a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. The analysis of its molecular structure predicts high solubility in polar aprotic solvents like DMSO and moderate-to-high solubility in polar protic solvents like ethanol, with poor solubility expected in nonpolar media. The provided step-by-step protocols for both qualitative and quantitative (shake-flask) analysis offer a reliable path for researchers to generate the critical data needed for solvent selection in synthesis, purification, and formulation, thereby enabling more efficient and effective research and development.
References
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JoVE Core Organic Chemistry. (2023). Chemical and Solubility Equilibria. JoVE. [Link]
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The Strategic Deployment of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrimidine core stands as a cornerstone of heterocyclic chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] Its versatile structure, amenable to substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties, making it a "privileged scaffold" in drug design. This guide focuses on a particularly promising derivative: 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid . This molecule synergistically combines three key pharmacophoric elements: a reactive 2-chloro substituent, a bioisosteric 4-difluoromethyl group, and a versatile 5-carboxylic acid handle. The strategic incorporation of the difluoromethyl group, in particular, offers a sophisticated tool to modulate biological activity, enhance metabolic stability, and improve pharmacokinetic profiles.[2]
This technical guide will provide researchers, scientists, and drug development professionals with an in-depth analysis of the synthesis, unique chemical attributes, and potential therapeutic applications of this compound. We will explore the causal logic behind its design and propose experimental workflows for its utilization in drug discovery programs, grounded in established principles of medicinal chemistry.
The Difluoromethyl Group: A Bioisosteric Powerhouse
The difluoromethyl (-CF2H) group has emerged as a crucial moiety in modern drug design, acting as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[3] Its unique electronic properties and steric profile confer several advantages upon a parent molecule.
Key Attributes of the Difluoromethyl Group:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering the -CF2H group more resistant to metabolic oxidation. This can lead to an extended drug half-life and reduced metabolic liabilities.
-
Modulation of Lipophilicity: The -CF2H group increases lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers such as the blood-brain barrier.[3]
-
Hydrogen Bond Donor Capability: Despite being a carbon-hydrogen bond, the hydrogen atom in the -CF2H group is sufficiently acidic to act as a weak hydrogen bond donor. This allows it to mimic the hydrogen bonding interactions of the functional groups it replaces, thereby maintaining or enhancing binding affinity to biological targets.
-
Fine-tuning of pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity of nearby functional groups, a property that can be exploited to optimize drug-target interactions and pharmacokinetic properties.[3]
The following diagram illustrates the concept of bioisosteric replacement with the difluoromethyl group:
Caption: Bioisosteric replacement of common functional groups with the difluoromethyl moiety.
Synthesis and Reactivity of this compound
The synthesis of this compound is not widely documented in publicly available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related pyrimidine derivatives. A potential synthetic pathway is outlined below, starting from a suitable difluoromethylated precursor.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add urea (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the desired product.
Step 2: Synthesis of Ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate
-
To a flask containing ethyl 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate (1.0 eq), add phosphorus oxychloride (POCl3) (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water (1:1).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it a highly attractive building block for the synthesis of a diverse range of potential therapeutic agents. The 2-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains, while the 5-carboxylic acid can be readily converted to amides, esters, and other functional groups.
Kinase Inhibitors in Oncology
The pyrimidine scaffold is a common core in many approved kinase inhibitors. The 2-chloro atom serves as a key attachment point for amine-containing hinge-binding motifs. The 4-difluoromethyl group can occupy hydrophobic pockets in the ATP-binding site and the 5-carboxamide (derived from the carboxylic acid) can form crucial hydrogen bonds with the protein backbone.
Example Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor Library
Caption: Workflow for the synthesis of a kinase inhibitor library.
Illustrative Data from Structurally Related Compounds:
While specific data for derivatives of our target molecule is not available, we can draw parallels from structurally similar compounds in the literature. For example, 5-trifluoromethylpyrimidine derivatives have shown potent inhibitory activity against EGFR kinase.
| Compound ID | Modification | Target Kinase | IC50 (µM) | Reference |
| 9u | 5-Trifluoromethyl | EGFR | 0.091 | |
| GW842166X | 4-Trifluoromethyl | CB2 Receptor | ED50 = 0.1 mg/kg (in vivo) |
This data suggests that the incorporation of a fluorinated alkyl group at the 4- or 5-position of the pyrimidine ring is a viable strategy for developing potent enzyme inhibitors.
Antiviral and Antimicrobial Agents
Pyrimidine derivatives are well-established as antiviral and antimicrobial agents.[3] The 2-chloro substituent can be displaced by various nucleophiles to generate compounds that mimic natural nucleosides or interfere with essential microbial enzymes. The difluoromethyl group can enhance cell permeability and metabolic stability, crucial properties for effective antimicrobial and antiviral drugs.
Anti-inflammatory Drugs
The pyrimidine core is also found in several anti-inflammatory drugs. Derivatives of this compound could be explored as inhibitors of key inflammatory targets such as cyclooxygenase (COX) enzymes or various cytokines.
Conclusion and Future Perspectives
This compound represents a strategically designed building block with significant potential in medicinal chemistry. The convergence of a reactive chloro group, a bioisosteric difluoromethyl moiety, and a versatile carboxylic acid handle provides a powerful platform for the generation of diverse compound libraries targeting a wide range of diseases. While further research is needed to fully elucidate the specific biological activities of its derivatives, the foundational principles of medicinal chemistry strongly suggest that this compound is a valuable asset for any drug discovery program. The proposed synthetic routes and application workflows in this guide offer a solid starting point for researchers to unlock the therapeutic potential of this promising scaffold.
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National Center for Biotechnology Information. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reactivity of the Difluoromethyl Group on the Pyrimidine Ring
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Difluoromethyl Group in Pyrimidine Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount in modulating its physicochemical and pharmacological properties. Among the myriad of substituents, fluorine-containing groups have garnered immense interest for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[2] The difluoromethyl (CHF₂) group, in particular, serves as a unique bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor.[3]
This guide provides an in-depth exploration of the reactivity conferred upon the pyrimidine ring by the CHF₂ substituent. Unlike the more electron-donating methyl group, the CHF₂ group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms. This electronic perturbation profoundly activates the pyrimidine ring, making it susceptible to a range of chemical transformations critical for drug discovery and development. We will dissect the causality behind key reaction classes, provide field-proven protocols, and illustrate the practical application of this versatile chemical motif.
Nucleophilic Aromatic Substitution (SNAr): Harnessing Electronic Deficiency
The primary mode of reactivity for pyrimidines bearing a difluoromethyl group is Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nature of the CHF₂ group, coupled with the intrinsic electron deficiency of the pyrimidine ring's nitrogen atoms, renders the carbon atoms of the ring highly electrophilic. This makes the ring exceptionally susceptible to attack by nucleophiles.
Causality and Mechanistic Insight:
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5]
-
Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom (typically at the C2, C4, or C6 position) bearing a suitable leaving group (e.g., a halide). This step is rate-determining.
-
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The presence of the CHF₂ group at an ortho or para position is crucial as it delocalizes the negative charge, significantly stabilizing this intermediate and lowering the activation energy of the reaction.[5][6]
-
Elimination & Aromatization: The leaving group is subsequently eliminated, restoring the aromaticity of the pyrimidine ring to yield the substituted product.[4]
The regioselectivity of SNAr on a difluoromethyl-substituted pyrimidine is predictable. Nucleophilic attack is strongly favored at positions ortho or para to the most powerful electron-withdrawing groups. In a typical 2,4-disubstituted pyrimidine, the C4 and C6 positions are generally more reactive than the C2 position.[7]
Radical C-H Difluoromethylation: A Direct Approach
While SNAr relies on a pre-functionalized pyrimidine (e.g., with a halogen), modern synthetic methods have enabled the direct C-H functionalization of heterocycles.[8][9] Radical difluoromethylation has emerged as a powerful strategy to install CHF₂ groups onto pyrimidine rings that do not already possess one.[10]
Causality and Mechanistic Insight:
These reactions typically involve the generation of a difluoromethyl radical (•CHF₂) from a suitable precursor, such as sodium chlorodifluoroacetate (ClCF₂COONa) or zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂).[2][11] The reaction often proceeds via a Minisci-type mechanism, particularly for electron-deficient heterocycles like pyrimidine.
-
Radical Generation: A radical initiator (e.g., a photocatalyst or a chemical oxidant) promotes the formation of the •CHF₂ radical from the precursor.[2]
-
Radical Addition: The nucleophilic •CHF₂ radical attacks the protonated, electron-deficient pyrimidine ring. The addition occurs preferentially at the C2 or C4/C6 positions due to the stabilization of the resulting radical intermediate.
-
Rearomatization: The radical intermediate is oxidized, losing a proton and an electron to regenerate the aromatic pyrimidine ring, now bearing a new CHF₂ group.
This approach is particularly valuable for late-stage functionalization in drug discovery, allowing for the direct modification of complex molecular scaffolds.[9][11]
Transition-Metal-Catalyzed Cross-Coupling
The C-F bonds in a difluoromethyl group are generally robust. However, under specific conditions, transition-metal catalysis can be employed to functionalize the CHF₂ group itself or to couple a difluoromethyl-pyrimidine with other molecules.[12][13]
-
Defluorinative Functionalization: Advanced methods have been developed for the selective functionalization of C-F bonds in trifluoromethyl groups to yield difluoromethyl derivatives.[14] While less common for the CHF₂ group directly on a pyrimidine, this area represents an emerging field of research.
-
Cross-Coupling of Halogenated Precursors: A more common strategy involves the cross-coupling of a halo-difluoromethyl pyrimidine (e.g., 4-chloro-2-(difluoromethyl)pyrimidine) with various partners. Standard cross-coupling reactions like Suzuki, Buchwald-Hartwig, and C-S coupling can be employed, although the high reactivity towards SNAr can sometimes compete.[7] Careful selection of the catalyst, ligand, and base is critical to favor the desired cross-coupling pathway over nucleophilic substitution.
Experimental Protocols: A Self-Validating System
The following protocol for a typical SNAr reaction serves as a practical, self-validating workflow.
Protocol: SNAr of 2-Chloro-4-(difluoromethyl)pyrimidine with a Primary Amine
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-4-(difluoromethyl)pyrimidine (1.0 eq).
-
Dissolve the starting material in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the primary amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq). The base scavenges the HCl generated during the reaction.
-
-
Execution:
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic. For less reactive nucleophiles, gentle heating (e.g., 50-80 °C) may be required.
-
Self-Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction progress every 30-60 minutes using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting pyrimidine and the appearance of a new, more polar spot (for amine substitution) corresponding to the product's mass. The reaction is considered complete when the starting material is no longer visible.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the DMF/DMSO and salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Self-Validation Checkpoint 2 (Crude NMR/MS): An aliquot of the crude material can be analyzed by ¹H NMR and MS to confirm the presence of the desired product before committing to large-scale purification.
-
-
Final Characterization:
-
Purify the crude product by flash column chromatography on silica gel.
-
Self-Validation Checkpoint 3 (Final Analysis): Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR should show a characteristic triplet (coupled to the CHF₂ proton). The ¹H NMR will show a corresponding triplet for the CHF₂ proton. HRMS should confirm the elemental composition to within 5 ppm.
-
Data Summary: Representative Transformations
The table below summarizes typical conditions and outcomes for the functionalization of difluoromethyl-substituted pyrimidines, highlighting the versatility of this scaffold.
| Reaction Type | Substrate | Reagent/Catalyst | Conditions | Product Type | Yield (%) |
| SNAr | 4-Chloro-2-(CHF₂)-pyrimidine | Morpholine, K₂CO₃ | DMF, 25 °C, 2h | 4-Morpholino-2-(CHF₂)-pyrimidine | >95 |
| SNAr | 2,4-Dichloro-5-(CHF₂)-pyrimidine | Benzylamine (1 eq), DIPEA | THF, 0 °C to RT, 4h | 2-Chloro-4-benzylamino-5-(CHF₂)-pyrimidine | 85-90 |
| Radical C-H | Pyrimidine | Zn(SO₂CF₂H)₂, t-BuOOH | H₂O/DCE, 60 °C, 12h | 2-(CHF₂)-pyrimidine | 60-75 |
| Suzuki Coupling | 4-Chloro-2-(CHF₂)-pyrimidine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 90 °C, 8h | 4-Phenyl-2-(CHF₂)-pyrimidine | 70-85 |
Conclusion and Future Outlook
The difluoromethyl group is a powerful activating substituent that unlocks a rich spectrum of reactivity on the pyrimidine ring. Its strong electron-withdrawing character makes SNAr a highly efficient and predictable method for introducing diverse functionality, which is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.[4] Furthermore, the advent of direct C-H difluoromethylation and specialized cross-coupling reactions provides complementary pathways to access novel chemical space.[8][12] As the demand for sophisticated molecular architectures in drug discovery continues to grow, a deep understanding of the reactivity of the CHF₂-pyrimidine motif will remain essential for medicinal chemists aiming to fine-tune molecular properties and develop next-generation therapeutics.
References
- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
- Li, Y., et al. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PubMed Central.
- Wang, X., et al. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. OUCI.
- Ye, J., et al. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate.
- Ruan, Z., et al. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health.
- Wang, Y-F., et al. C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. MDPI.
- Unknown. Suggested pathway for difluoromethylation of pyrimidines. ResearchGate.
- Unknown. A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. ResearchGate.
- Mei, G-J., et al. Difluoromethylation of heterocycles via a radical process. RSC Publishing.
- Okusu, S., et al. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen.
- Po, C., et al. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journals.
- Kaur, R., et al. Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Unknown. Transition-metal-catalyzed cross-coupling for facile synthesis of difluoroalkylated alkanes. ResearchGate.
- Neufeldt, S.R., et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Unknown Source.
- Unknown. 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Smith, A.M., et al. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane – ScienceOpen [scienceopen.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis [ouci.dntb.gov.ua]
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- 14. researchgate.net [researchgate.net]
electrophilic and nucleophilic sites of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research. By dissecting its molecular architecture and the electronic influence of its substituents, this document elucidates the molecule's primary electrophilic and nucleophilic sites. The pyrimidine core, rendered profoundly electron-deficient by three powerful electron-withdrawing groups (a chloro group, a difluoromethyl group, and a carboxylic acid), is primed for nucleophilic attack, particularly at the C2 position. Conversely, the system is deactivated towards electrophilic substitution. This guide offers a predictive framework for its reaction chemistry, supported by mechanistic principles and validated by detailed experimental protocols for targeted derivatization.
Introduction
The pyrimidine scaffold is a cornerstone of bioorganic chemistry, forming the core of nucleobases such as cytosine, thymine, and uracil.[1][2] Its derivatives are ubiquitous in pharmaceuticals, exhibiting a vast range of biological activities including antiviral, anticancer, and antifungal properties.[3][4] The compound this compound represents a modern iteration of this scaffold, featuring a strategic combination of substituents designed to modulate its physicochemical and reactive properties.
Understanding the precise location of electrophilic and nucleophilic centers is paramount for its effective utilization as a synthetic intermediate. The interplay between the inherently electron-poor diazine ring and the strong inductive effects of the chloro, difluoromethyl, and carboxylic acid moieties dictates its reactivity, making it a versatile but selective building block. This guide will explore these electronic characteristics to map the molecule's reactive landscape.
Part 1: Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of its electronic architecture. The pyrimidine ring itself is an aromatic system, but the presence of two nitrogen atoms at the 1 and 3 positions significantly lowers its electron density compared to benzene, making it inherently susceptible to nucleophilic attack and resistant to electrophilic substitution.[1][2][5]
This inherent electron deficiency is dramatically amplified by the three substituents:
-
2-Chloro Group: Exerts a strong electron-withdrawing inductive effect (-I) and serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr).[5][6]
-
4-(Difluoromethyl) Group: The two fluorine atoms impart a powerful -I effect, further depleting electron density from the C4 position and the adjacent ring system.
-
5-Carboxylic Acid Group: Functions as a classic electron-withdrawing group through both induction and resonance.
The cumulative effect of these groups transforms the pyrimidine ring into a potent electrophile, with specific carbon centers being highly activated for reaction with nucleophiles.
Caption: Electronic contributions of substituents on the pyrimidine ring.
Part 2: Primary Nucleophilic Reaction Sites
Due to the severe electron-deficient nature of the ring, the molecule's chemistry is dominated by its reactions with nucleophiles. Two principal sites are available for nucleophilic attack.
Site 1: C2-Position via Nucleophilic Aromatic Substitution (SNAr)
The most reactive site for nucleophilic attack on the pyrimidine ring is the C2 position. The convergence of three factors makes this position exceptionally electrophilic:
-
Activation by Heteroatoms: The C2 carbon is positioned between two electronegative nitrogen atoms (N1 and N3), which inductively withdraw electron density.
-
Presence of a Leaving Group: The chlorine atom at C2 is a competent leaving group, enabling a substitution reaction to proceed.
-
Ring Stabilization of Intermediate: The intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack is stabilized by delocalization of the negative charge onto the electronegative nitrogen atoms.
Therefore, a wide variety of nucleophiles (amines, alkoxides, thiolates) will readily displace the chloride at the C2 position.
Site 2: Carbonyl Carbon of the Carboxylic Acid
Independent of the ring's aromatic chemistry, the carboxylic acid moiety presents a classic electrophilic center at its carbonyl carbon. This site readily undergoes attack by nucleophiles, particularly under acidic or activating conditions, to form a range of derivatives. Common transformations include:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amidation: Reaction with amines, typically requiring activation with coupling agents (e.g., DCC, EDC, HATU) to form a stable amide bond.
Caption: Major pathways for nucleophilic attack on the target molecule.
Data Summary: Nucleophilic Reactivity
| Site | Type of Reaction | Activating Factors | Common Nucleophiles | Expected Product |
| C2-Carbon | Nucleophilic Aromatic Substitution (SNAr) | Flanked by N1, N3; Good leaving group (Cl⁻) | Amines, Alkoxides, Thiolates | 2-amino-, 2-alkoxy-, or 2-thio- pyrimidine derivative |
| Carbonyl Carbon | Nucleophilic Acyl Substitution | Polarization of C=O bond | Alcohols, Amines | Ester or Amide derivative |
Part 3: Electrophilic Reactivity Analysis
The potential for electrophilic attack on this compound is extremely limited.
-
Aromatic Ring: The pyrimidine ring is profoundly deactivated by the combined electron-withdrawing effects of the two nitrogen atoms and the three substituents. Consequently, classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts) are not feasible under standard conditions.[1][5] The C5 position, typically the most favorable for such reactions in pyrimidines, is already substituted.[1]
-
Heteroatoms: The only plausible sites for electrophilic interaction are the lone pairs of electrons on the nitrogen and oxygen atoms. The ring nitrogens (N1, N3) can act as bases and be protonated or alkylated. However, their basicity is severely diminished compared to pyridine, with a pKa for protonated pyrimidine of just 1.23.[5] The presence of multiple electron-withdrawing groups on this molecule would reduce the basicity even further, meaning only very strong acids would lead to protonation. Similarly, the carbonyl oxygen of the carboxylic acid can be protonated, which is a key step in acid-catalyzed esterification.
Part 4: Experimental Protocols for Site Validation
The following protocols provide robust, self-validating methodologies to confirm the predicted reactivity at the primary nucleophilic sites.
Protocol 1: Selective Nucleophilic Aromatic Substitution at the C2-Position
This procedure demonstrates the displacement of the C2-chloride by an amine nucleophile, a common transformation in drug discovery.[6]
Objective: To synthesize 2-(benzylamino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid.
Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Solvent and Reagents: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 0.2 M concentration).
-
Addition of Nucleophile: Add benzylamine (1.1 eq.) to the mixture.
-
Addition of Base: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq.). The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[6]
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the desired product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the chloro-substituted carbon signal and the appearance of signals corresponding to the benzylamino group in the NMR spectra will validate the substitution at the C2 position.
Protocol 2: Derivatization of the Carboxylic Acid via Esterification
This protocol validates the electrophilicity of the carbonyl carbon through a classic Fischer esterification.
Objective: To synthesize methyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate.
Methodology:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in methanol (MeOH), which acts as both the solvent and the nucleophile.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%), to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 65 °C) and stir. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the bulk of the methanol under reduced pressure. Partition the remaining residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel if necessary.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS. The appearance of a new singlet corresponding to the methyl ester protons (~3.9 ppm) in the ¹H NMR spectrum will confirm the successful esterification of the carboxylic acid.
Conclusion
The chemical personality of this compound is unequivocally defined by the potent electron-withdrawing capacity of its constituent groups. This comprehensive analysis establishes that the molecule functions primarily as an electrophile, presenting two distinct and highly valuable reaction sites for nucleophiles: the C2-carbon of the pyrimidine ring and the carbonyl carbon of the carboxylic acid. This dual reactivity allows for selective, stepwise functionalization, making it an exceptionally versatile platform for building molecular complexity. Conversely, its resistance to electrophilic attack ensures that these primary pathways can be exploited with high fidelity. This predictive understanding of its electrophilic and nucleophilic sites empowers researchers to strategically design synthetic routes for novel pharmaceuticals and advanced materials.
References
-
Wikipedia. Pyrimidine. [Link]
-
University of Liverpool. Pyrimidines. [Link]
-
Uceda, S. S., et al. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1043-6. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
PubChem. 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
WikiLectures. Pyrimidines. [Link]
-
PubChem. 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. [Link]
-
ResearchGate. (2018). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. [Link]
-
PubChem. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. [Link]
-
PubChem. 2-Chloro-4-methylpyrimidine-5-carboxylic acid. [Link]
- Google Patents. Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
Sources
A Technical Guide to 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid for Advanced Research & Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid. We will delve into its commercial availability, synthesis context, critical applications in drug discovery, and practical protocols for its use.
Introduction: A Versatile Building Block
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its structure combines three key features that make it a valuable starting material for synthesizing complex molecular architectures:
-
A Pyrimidine Core: This nitrogen-containing heterocycle is a foundational scaffold in numerous FDA-approved drugs, recognized for its ability to mimic biological purines and interact with a wide range of enzymatic targets.[1]
-
A Reactive Chloro Group: The chlorine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amines, alcohols, or thiols, enabling the rapid generation of diverse compound libraries.
-
A Difluoromethyl (CF₂H) Moiety: The inclusion of fluorine, and specifically a difluoromethyl group, can profoundly enhance the pharmacological properties of a molecule. This group can improve metabolic stability, increase binding affinity by forming hydrogen bonds, and modulate lipophilicity and pKa, making it a desirable feature in modern drug design.
These combined attributes position this compound as a strategic intermediate for developing novel therapeutics, particularly in oncology and virology.[2]
Physicochemical Properties & Identifiers
| Property | Value | Reference |
| CAS Number | 1260827-00-6 | [3] |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | [3] |
| Molecular Weight | 208.55 g/mol | |
| Appearance | White to Yellow Solid | |
| IUPAC Name | This compound | |
| InChI Key | XWKAETLDPYYHPJ-UHFFFAOYSA-N |
Commercial Sourcing and Procurement
Acquiring high-purity starting materials is a critical first step in any research campaign. Below is a summary of commercial suppliers for this compound. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity before use.
| Supplier | Catalog Number | Purity | Notes |
| Sigma-Aldrich | ATEH03AB1F2C | 95% | Distributed for AstaTech, Inc. |
| Arctom | EN300-3077206 | Not specified | Available in flexible and reagent sizes.[3] |
| AstaTech, Inc. | 112762 | 95% | Direct supplier. |
Synthesis and Manufacturing Context
While specific, proprietary synthesis routes are seldom published by commercial suppliers, a general understanding of the synthetic logic can be derived from public domain literature and patents concerning related pyrimidine structures. The synthesis of a multi-substituted pyrimidine like this typically involves a convergent strategy where key functional groups are introduced sequentially.
A plausible, generalized workflow would involve the formation of the core pyrimidine ring, followed by the installation of the chloro, difluoromethyl, and carboxylic acid groups. The carboxylic acid is often masked as a more stable ester during earlier steps and deprotected via hydrolysis in the final stage.[4]
Caption: Generalized workflow for the synthesis of the target molecule.
Core Applications in Drug Discovery
The primary value of this molecule is as a versatile intermediate in the drug discovery pipeline. Its pre-installed functional handles allow medicinal chemists to rapidly synthesize and test a wide array of derivatives against biological targets.
-
Scaffold for Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The chloro and carboxylic acid groups on this molecule can be elaborated to build compounds that target the ATP-binding site of kinases, which are often dysregulated in cancer.
-
Building Block for Antiviral Agents: Pyrimidine analogs are frequently used to develop nucleoside and non-nucleoside inhibitors of viral polymerases and proteases.
-
Fragment-Based Drug Design (FBDD): This molecule can serve as a high-value fragment for screening campaigns, where its binding to a target protein can be detected and then optimized by chemically modifying the reactive sites.
Caption: The central role of the target molecule in a typical drug discovery workflow.
Field-Proven Experimental Protocol: Amide Coupling
A frequent and critical transformation for this molecule is the coupling of its carboxylic acid group with an amine to form an amide bond. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
Objective: To synthesize an amide derivative from this compound and a representative primary amine (e.g., benzylamine) using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Reagent Addition: Add benzylamine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq). The DIPEA is often added last and slowly, as the reaction can be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure amide product.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Analytical Characterization
Quality control is paramount. The identity and purity of both the starting material and any synthesized derivatives should be rigorously confirmed using standard analytical techniques.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring reaction progress and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols must be strictly followed. Information should be sourced directly from the supplier's Safety Data Sheet (SDS).
-
Hazards: This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] It may be sensitive to moisture.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[7] If swallowed or inhaled, seek immediate medical attention.[6]
Conclusion
This compound is a high-value, strategically designed building block for modern drug discovery. Its commercial availability, coupled with its versatile chemical reactivity, provides researchers with a powerful tool for synthesizing novel compounds with enhanced pharmacological potential. A thorough understanding of its sourcing, handling, and reaction protocols is essential for leveraging its full potential in the development of next-generation therapeutics.
References
-
Amerigo Scientific. Ethyl 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. [Link]
-
PubChem. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. [Link]
- Google Patents. Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Amerigo Scientific. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (97%). [Link]
-
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National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]
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A Technical Guide to the Safe Handling of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic Acid for Research and Development Professionals
Executive Summary: 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a specialized heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. Its trifunctional nature—featuring a reactive chlorine, an electron-withdrawing difluoromethyl group, and a carboxylic acid moiety—makes it a valuable synthon for medicinal chemists. However, these same features necessitate a robust and informed approach to its handling and safety. This guide provides a comprehensive framework for researchers and drug development professionals to manage this compound safely. As specific safety data for this exact molecule is not extensively published, this document synthesizes information from structurally analogous compounds, including halogenated pyrimidines and carboxylic acids, to establish best practices grounded in chemical principles and established laboratory safety standards.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of its safe handling. The key identifiers and calculated properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | Calculated |
| Molecular Weight | 208.55 g/mol | Calculated |
| CAS Number | Not available in public databases. | - |
| Appearance | Expected to be a crystalline solid at room temperature. | Inferred from similar compounds. |
Section 2: Hazard Identification and Toxicological Profile
No specific toxicological studies for this compound are publicly available. Therefore, a hazard assessment must be inferred from its structural components and data from analogous chemicals. Halogenated pyrimidines, as a class, are known for their biological activity and potential toxicity.[1][2] Many are used as cytotoxic agents in chemotherapy, underscoring their potential to interfere with cellular processes.[3][4]
2.1. Inferred GHS Hazard Classifications
Based on safety data for compounds like 2,4-dichloro-5-fluoropyrimidine and 2-chloro-4-methylpyrimidine-5-carboxylic acid, it is prudent to handle this compound as if it possesses the following hazards[5][6]:
| Hazard Class | GHS Category | Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B or 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 or 2A | H318/H319: Causes serious eye damage or causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
2.2. Toxicological Rationale
-
Systemic Toxicity: The pyrimidine core is central to nucleic acid biosynthesis. Analogs like 5-fluorouracil exert their anti-cancer effects by inhibiting critical enzymes or being incorporated into DNA and RNA, leading to cellular toxicity.[1][4] It is plausible that this compound could exhibit similar mechanisms.
-
Local Toxicity (Irritation/Corrosion): The carboxylic acid functional group imparts acidic properties, making the compound a likely irritant to the skin, eyes, and respiratory tract. The presence of a chlorine atom can also contribute to its reactivity and irritant properties.[5]
-
Metabolism: The difluoromethyl group can alter the molecule's lipophilicity and metabolic stability, potentially leading to unique metabolic pathways and toxicological outcomes.[7]
Section 3: Hierarchy of Controls and Personal Protective Equipment (PPE)
The most effective safety strategy involves implementing controls in a hierarchical order, with engineering controls and administrative procedures being paramount, supplemented by the mandatory use of appropriate PPE.
Caption: Hierarchy of Controls, prioritizing engineering solutions over reliance on PPE.
3.1. Engineering Controls
-
Primary Containment: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[8]
3.2. Administrative Controls
-
Standard Operating Procedures (SOPs): All personnel must be trained on specific SOPs for handling this compound before commencing work.
-
Chemical Hygiene Plan: The use of this compound must be incorporated into the laboratory's overall Chemical Hygiene Plan.
-
Labeling: All primary and secondary containers must be clearly labeled with the full chemical name and appropriate GHS hazard pictograms.
3.3. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound[8][9]:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact and absorption. Gloves must be inspected before use and changed immediately if contamination is suspected. |
| Eye/Face Protection | Tight-sealing safety goggles. A face shield should be worn over goggles when handling larger quantities (>1g) of the solid. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[8] |
| Skin/Body Protection | A flame-resistant lab coat, fully buttoned. | Provides a barrier against incidental contact. |
| Respiratory Protection | Not required when working within a certified fume hood. | If operations risk generating dust outside a fume hood, a NIOSH-approved respirator with P100 (particulate) and organic vapor/acid gas cartridges is required. |
Section 4: Safe Handling, Storage, and Experimental Workflows
Adherence to methodical, step-by-step protocols is crucial for minimizing exposure and preventing accidents.
4.1. Standard Operating Protocol: Weighing and Dispensing Solid
-
Preparation: Confirm the chemical fume hood is functioning correctly. Don all required PPE.
-
Work Area: Lay down a disposable, absorbent bench liner within the fume hood.
-
Handling: Use an anti-static weigh boat or glass container. Using a clean spatula, carefully transfer the desired amount of the solid, minimizing any dust generation.
-
Containment: Immediately and securely close the primary container after dispensing.
-
Cleanup: Carefully clean the spatula with a solvent-dampened wipe. Place the wipe and any disposable materials (weigh boat, liner) into a designated solid hazardous waste container.
-
Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.
4.2. Storage Requirements
-
Container: Store in the original, tightly sealed container.
-
Environment: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[8] Some analogs are sensitive to moisture and air.[10]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
Caption: A typical workflow for handling the compound from preparation to storage.
Section 5: First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
5.1. First Aid Measures
| Exposure Route | Action |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10] |
5.2. Spill Response Protocol
Caption: Decision tree for responding to a chemical spill.
Section 6: Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Classification: This compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Collection: All waste, including excess solid, contaminated PPE, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Disposal must be conducted through an approved environmental health and safety (EHS) program or a licensed waste disposal contractor. Do not discharge into drains or the environment.[5]
Section 7: Reactivity and Stability
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which may cause vigorous or exothermic reactions.[10]
-
Hazardous Decomposition Products: Upon thermal decomposition, the compound may release toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[10]
Section 8: Relevance in Drug Development
The 2-chloro-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with therapeutic potential. The chlorine at the 2-position serves as a versatile handle for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine, alcohol, or thiol-containing fragments to build molecular diversity. This compound is a valuable intermediate for synthesizing libraries of potential kinase inhibitors, antivirals, and other targeted therapies.[7][11] Its safe handling is therefore a critical competency for any organization engaged in cutting-edge drug discovery.
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molecular weight of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid.
An In-depth Technical Guide to 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
This document provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyrimidine, it belongs to a class of molecules renowned for their diverse biological activities and utility as synthetic building blocks.[1][2] The presence of a difluoromethyl group and reactive chloro and carboxylic acid moieties makes this compound a versatile scaffold for developing novel therapeutic agents and functional materials.[3]
This guide eschews a rigid template, instead focusing on a logical progression from fundamental molecular properties to practical methodologies for its characterization and potential applications, providing field-proven insights for drug development professionals.
Core Molecular Attributes
The foundational step in evaluating any chemical entity is to establish its precise molecular identity. The calculated molecular formula and weight are critical for experimental design, from reaction stoichiometry to analytical interpretation.
Molecular Formula and Weight
The elemental composition and corresponding masses for this compound have been calculated based on its constituent atoms. These theoretical values are the benchmark against which all empirical data, particularly from mass spectrometry, must be validated.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | Defines the exact number and type of atoms, essential for high-resolution mass spectrometry confirmation. |
| Average Molecular Weight | 224.55 g/mol | The weighted average of all isotopic masses, used for calculating bulk molar quantities for synthesis. |
| Monoisotopic Mass | 223.98512 Da | The mass of the molecule with the most abundant isotopes; this is the primary value observed in mass spectrometry. |
Chemical Structure
The spatial arrangement of atoms and functional groups dictates the molecule's reactivity, physical properties, and potential for biological interaction. The structure features a pyrimidine core, a key pharmacophore, substituted with an electron-withdrawing difluoromethyl group, a versatile carboxylic acid handle, and a reactive chlorine atom suitable for nucleophilic substitution.
Caption: 2D structure of this compound.
Analytical Characterization Workflow
A self-validating analytical protocol is essential for confirming the identity, structure, and purity of a synthesized compound. Each technique provides orthogonal data, and together they build a robust and trustworthy characterization package.
Caption: A typical workflow for the synthesis and analytical validation.
Mass Spectrometry for Molecular Weight Confirmation
Principle: Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula.
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI negative mode is preferred to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Analysis: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Expected Result: The primary observed ion should correspond to the calculated monoisotopic mass of the [M-H]⁻ species (C₆H₂ClF₂N₂O₂⁻) at m/z 222.9773. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be clearly visible for the molecular ion peak.
-
NMR Spectroscopy for Structural Elucidation
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), enabling the unambiguous determination of the molecular structure.[4][5]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Expected Spectral Features:
-
¹H NMR:
-
A singlet for the proton at the C6 position of the pyrimidine ring.
-
A triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two fluorine atoms.
-
A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with residual water in the solvent.
-
-
¹⁹F NMR:
-
A doublet corresponding to the two equivalent fluorine atoms of the -CHF₂ group, coupled to the adjacent proton.
-
-
¹³C NMR:
-
Signals corresponding to the six distinct carbon atoms. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the pyrimidine ring adjacent to the fluorine-substituted carbon may show smaller couplings.
-
-
Synthetic Considerations
The synthesis of pyrimidine derivatives can be achieved through various established methods, often involving the condensation of suitable precursors.[1][6] A plausible route to this compound could involve the construction of the pyrimidine ring from acyclic precursors or the modification of a pre-existing pyrimidine scaffold. For instance, a common strategy involves the reaction of a 1,3-dicarbonyl compound equivalent with an amidine, followed by functional group manipulations.[7] Subsequent chlorination and introduction of the difluoromethyl group would lead to the target compound.[8][9]
Applications in Research and Drug Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry.[10] The title compound serves as a valuable building block for creating more complex molecules with potential therapeutic applications.
-
Anticancer Agents: The pyrimidine core is present in numerous approved anticancer drugs. The chloro-substituent at the 2-position is a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains to probe interactions with biological targets like protein kinases.[11][12]
-
Antiviral and Antimicrobial Agents: Fluorinated pyrimidines have a long history as antiviral and antifungal agents.[2] The difluoromethyl group can enhance metabolic stability and binding affinity by acting as a bioisostere for a hydroxyl or thiol group.
-
Agrochemicals: Pyrimidine derivatives are also widely used in the development of herbicides and fungicides, where the specific substitution pattern dictates the mode of action and target specificity.[3]
Conclusion
This compound is a strategically designed chemical entity with significant potential as an intermediate in pharmaceutical and agrochemical research. Its key features—a reactive chlorine atom, a versatile carboxylic acid handle, and a metabolically robust difluoromethyl group—provide a powerful platform for synthetic diversification. The analytical workflows detailed in this guide provide a robust framework for ensuring the quality and integrity of this compound, enabling researchers to confidently advance their discovery programs.
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PubChem. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. National Center for Biotechnology Information. [Link]
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PubChem. 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide. National Center for Biotechnology Information. [Link]
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Amerigo Scientific. Ethyl 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. Amerigo Scientific. [Link]
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ResearchGate. "Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives" | Request PDF. ResearchGate. [Link]
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El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. National Center for Biotechnology Information. [Link]
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Tzara, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. MDPI. [Link]
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Pandawa Institute Journals. Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute. [Link]
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ResearchGate. Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. ResearchGate. [Link]
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PubChem. 2-Chloro-4-methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]
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VexqLvN9. 2,5-Dichloropyrimidine-4-carboxylic Acid. [Link]
- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Gutarowska, A., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. MDPI. [Link]
- Google Patents. US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
-
Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry. National Center for Biotechnology Information. [Link]
- Google Patents. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method.
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An In-depth Technical Guide to 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of Fluorinated Pyrimidines in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique electronic properties of fluorine and fluorinated motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Within this context, fluorinated pyrimidines have emerged as a privileged structural motif in a vast array of biologically active compounds, from kinase inhibitors in oncology to novel agrochemicals. This guide focuses on a particularly valuable building block: 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid . Its trifunctional nature—a reactive chlorine atom, a lipophilic difluoromethyl group, and a versatile carboxylic acid handle—offers a powerful platform for the synthesis of complex molecular architectures. This document serves as a comprehensive technical resource for researchers, providing insights into its synthesis, reactivity, and application in the pursuit of novel chemical entities.
Physicochemical Properties and Electronic Profile
This compound is a crystalline solid at room temperature. The presence of the pyrimidine core and the three distinct functional groups dictates its chemical behavior.
Data Presentation: Key Physicochemical Parameters
| Property | Value | Notes |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | |
| Molecular Weight | 208.55 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. | Limited solubility in nonpolar solvents and water. |
| pKa | Estimated to be in the range of 3-4 | The carboxylic acid is acidic, influenced by the electron-withdrawing pyrimidine ring. |
The Electronic Influence of the Difluoromethyl Group
The difluoromethyl (CHF₂) group is a key modulator of the electronic properties of the pyrimidine ring. It is a moderately electron-withdrawing group, primarily through a strong inductive effect (-I). This is less pronounced than the trifluoromethyl (CF₃) group but significantly more than a methyl (CH₃) group. This electron-withdrawing nature has several important consequences for the reactivity of the molecule:
-
Increased Acidity: The CHF₂ group enhances the acidity of the carboxylic acid at the 5-position.
-
Activation of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring is further amplified, making it more susceptible to nucleophilic attack.
-
Modulation of Lipophilicity: The CHF₂ group increases the lipophilicity of the molecule, a property that can be advantageous for cell membrane permeability.
Synthesis of this compound
While the target molecule is commercially available from specialized suppliers, understanding its synthesis is crucial for cost-effective scale-up and for the preparation of derivatives. A plausible synthetic strategy involves a multi-step sequence starting from readily available precursors.
Conceptual Synthetic Workflow
Caption: A potential synthetic pathway to the target molecule.
Detailed Experimental Protocol (Hypothetical Route)
This protocol is a conceptual outline based on established transformations of pyrimidine derivatives.
Step 1: Synthesis of 5-(Difluoromethyl)uracil
This step would involve the introduction of the difluoromethyl group onto the uracil scaffold. This can be a challenging transformation, and methods analogous to trifluoromethylation could be explored, such as the use of a difluoromethyl radical source.
Step 2: Synthesis of 2,4-Dichloro-5-(difluoromethyl)pyrimidine
The difluoromethylated uracil from the previous step can be converted to the corresponding dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃), a common reagent for this type of transformation.[1]
Step 3: Regioselective Carboxylation at the C5-Position
This is the most critical and challenging step. Given the electron-deficient nature of the pyrimidine ring, direct carboxylation can be difficult. A potential approach is a directed metalation-carboxylation strategy.
-
Directed Ortho-Metalation: The use of a strong, hindered base like a lithium amide (e.g., LDA) or a turbo-Grignard reagent (e.g., TMPMgCl·LiCl) could potentially deprotonate the C5 position.[2] The directing effect of the existing substituents would need to be carefully considered.
-
Quenching with an Electrophile: The resulting organometallic intermediate would then be quenched with a suitable electrophile to introduce the carboxylic acid functionality, such as carbon dioxide gas or diethyl carbonate, followed by hydrolysis.
Step 4: Hydrolysis to the Carboxylic Acid
If the carboxylation step yields an ester, a standard ester hydrolysis using aqueous acid or base would afford the final target molecule, this compound.
Reactivity and Application as a Synthetic Building Block
The utility of this compound lies in the differential reactivity of its three functional groups, allowing for sequential and regioselective modifications.
Reactivity Profile
Caption: Key reactive sites on the target molecule.
Key Transformations and Applications
A. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring and the difluoromethyl group. This allows for the facile introduction of a wide range of nucleophiles.
-
Reaction with Amines: This is a cornerstone reaction for the synthesis of many kinase inhibitors. The reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), proceeds smoothly to afford 2-amino-pyrimidine derivatives.
-
Reaction with Thiols and Alcohols: Thiolates and alkoxides can also displace the chloride to form the corresponding thioethers and ethers, respectively.
B. Chemistry of the Carboxylic Acid Group
The carboxylic acid at the C5-position serves as a versatile handle for further functionalization.
-
Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form amide bonds with a diverse range of amines, introducing another point of diversity.
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like borane or lithium aluminum hydride.
C. Cross-Coupling Reactions
While the C2-chloro group is highly susceptible to SNAr, it can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form C-C bonds. The choice of catalyst, ligand, and reaction conditions is crucial to favor cross-coupling over SNAr.
Application in Kinase Inhibitor Synthesis: A Case Study
Many kinase inhibitors feature a 2,4-disubstituted pyrimidine core which serves as a scaffold to mimic the hinge-binding region of ATP in the kinase active site. This compound is an ideal starting material for the synthesis of such inhibitors.
Illustrative Synthetic Scheme:
Caption: General workflow for synthesizing kinase inhibitors.
This two-step sequence allows for the rapid generation of a library of compounds by varying the two amine coupling partners (R¹-NH₂ and R²-NH₂), facilitating structure-activity relationship (SAR) studies.
Safety and Handling
As with any chlorinated heterocyclic compound, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its unique combination of reactive sites allows for the efficient construction of complex molecular architectures with a high degree of control over substitution patterns. The presence of the difluoromethyl group offers a nuanced approach to modulating the physicochemical properties of target molecules, providing a valuable alternative to the more common methyl and trifluoromethyl substituents. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of building blocks like this compound in both academic and industrial research is set to increase.
References
- U.S. Patent US20140135497A1, "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine," May 15, 2014.
- Mosrin, M., & Knochel, P. (2009). Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl. Chemistry (Weinheim an der Bergstrasse, Germany), 15(6), 1468–1477.
- Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzoate chemistry. Chemical Reviews, 90(6), 879-933.
- CN Patent CN109467536A, "2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method," March 12, 2019.
- Knochel, P., & Krasovskiy, A. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
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Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions with 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs targeting conditions from cancer to viral infections.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic introduction of fluorine atoms, particularly the difluoromethyl group (CHF2), can significantly enhance the therapeutic profile of pyrimidine-based molecules. This modification can improve metabolic stability, membrane permeability, and binding affinity by altering the electronic properties and conformation of the parent molecule.
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a highly valuable building block for the synthesis of novel pharmaceutical candidates.[4][5] The chlorine atom at the 2-position serves as a versatile handle for carbon-carbon bond formation through cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method.[6][7] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[8][9]
This guide provides a comprehensive overview of the Suzuki coupling reaction with this compound, including a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a troubleshooting guide to address common challenges.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[10][11][12] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki coupling is illustrated below:
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, this compound) to a palladium(0) complex.[11][12] This is often the rate-determining step of the reaction.[12] The palladium inserts into the carbon-chlorine bond, forming a palladium(II) intermediate.[10]
-
Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex.[11][12][13] This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[14]
-
Reductive Elimination: Finally, the two organic groups on the palladium(II) complex are coupled in a reductive elimination step, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and equipment
Step-by-Step Procedure
Figure 2. General workflow for the Suzuki coupling reaction.
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive pressure of the inert gas.[10]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[10][15] The use of microwave irradiation can significantly reduce reaction times.[1][6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).[10]
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[10]
-
Key Reaction Parameters and Optimization
The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes the key parameters and provides general recommendations for optimization.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (1-3 mol%) | Pd(PPh₃)₄ is a versatile and commonly used catalyst.[7][16] For less reactive chloro-pyrimidines, more active catalysts with bulky electron-rich phosphine ligands may be required.[17] |
| Base | K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.) | The base is crucial for activating the boronic acid.[14] K₃PO₄ is a stronger base and can be effective for challenging couplings.[8][9][18] |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Ethanol (3:1) | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[10][16] Anhydrous conditions with a base like KF can be used if base-labile functional groups are present.[14] |
| Temperature | 80-110 °C (conventional heating) or 100-150 °C (microwave) | Higher temperatures are often required for the coupling of chloro-pyrimidines.[10] Microwave heating can significantly accelerate the reaction.[1][6] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the starting pyrimidine. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ensure proper handling under an inert atmosphere. |
| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature or consider using microwave heating. | |
| Formation of Side Products | Homocoupling of the boronic acid | Ensure the reaction is thoroughly degassed to remove oxygen. |
| Protodeboronation of the boronic acid | Use anhydrous conditions and a milder base like KF. | |
| Decarboxylation | High reaction temperature | Attempt the reaction at a lower temperature for a longer duration. If the problem persists, consider protecting the carboxylic acid as an ester.[19] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a diverse range of substituted pyrimidines. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and development. This guide provides a solid foundation for successfully employing this powerful synthetic tool.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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BYJU'S. Suzuki Coupling Reaction. Available from: [Link]
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The Organic Chemistry Tutor. Suzuki Coupling, Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025. Available from: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. 2021. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
National Center for Biotechnology Information. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Available from: [Link]
-
Elsevier. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available from: [Link]
-
ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Available from: [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. 2025. Available from: [Link]
-
Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... 2021. Available from: [Link]
-
National Center for Biotechnology Information. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]
-
ResearchGate. Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile. 2025. Available from: [Link]
-
ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... Available from: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
PubMed. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. 2014. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. 2019. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. 2022. Available from: [Link]
-
ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Available from: [Link]
-
PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. 2025. Available from: [Link]
-
ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Available from: [Link]
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- 16. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Pyrimidine Scaffolds
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The targeted functionalization of this heterocycle is paramount for the development of new chemical entities with tailored pharmacological profiles. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, offering a significant advantage over classical methods which often require harsh conditions and exhibit limited substrate scope.[1] This application note provides a detailed guide for the successful Buchwald-Hartwig amination of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid, a challenging yet valuable building block for drug discovery programs.
The presence of an electron-deficient pyrimidine ring, a coordinating carboxylic acid moiety, and a strongly electron-withdrawing difluoromethyl group presents a unique set of challenges for this cross-coupling reaction. This guide, grounded in established principles of organometallic catalysis, will navigate these complexities to provide researchers with a robust and reproducible protocol.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.[1][2]
Experimental Design and Protocol
Substrate Considerations
This compound is an electron-deficient substrate due to the pyrimidine ring and the difluoromethyl group. This electronic property can make the oxidative addition step more facile.[3] However, the pyridine-like nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[4][5] The presence of the carboxylic acid group introduces the possibility of side reactions, such as coordination to the metal center or acid-base reactions with the base used in the coupling.
Reagent Selection and Rationale
| Reagent | Selection | Rationale | Reference |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed Pd-ligand complex. | Pd₂(dba)₃ is a common and effective Pd(0) source. Pre-formed complexes can offer improved reactivity and reproducibility. | [6] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting the amination of challenging aryl chlorides. They stabilize the active catalyst and prevent catalyst deactivation by the pyrimidine nitrogen. | [1][7] |
| Base | K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) | A moderately strong inorganic base is recommended to deprotonate the amine without causing significant side reactions with the carboxylic acid. Stronger bases like sodium tert-butoxide could lead to decarboxylation or other undesired reactions. | [1] |
| Solvent | Dioxane or Toluene | These are common solvents for Buchwald-Hartwig reactions, offering good solubility for the reagents and appropriate boiling points for thermal reactions. Rigorously dried and degassed solvents are essential. | [2] |
| Amine | A representative primary or secondary amine (e.g., morpholine, aniline) | The choice of amine will influence the reaction conditions. Primary amines can sometimes be more challenging due to potential for double arylation. | [1] |
Detailed Step-by-Step Protocol
This protocol describes a general procedure for the amination of this compound with a model amine, morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₂CO₃ (2.5 equiv)
-
Anhydrous, degassed dioxane (or toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, K₂CO₃, Pd₂(dba)₃, and XPhos.
-
Solvent and Reagent Addition: Add anhydrous, degassed dioxane to the Schlenk tube. Stir the mixture for 5-10 minutes at room temperature. Then, add morpholine via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid.
Figure 2: General experimental workflow for the amination reaction.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution | Reference |
| Low or no conversion | Catalyst deactivation | Ensure strictly inert and anhydrous conditions. Use freshly opened, high-purity reagents. Consider using a pre-formed palladium catalyst. | [5] |
| Insufficiently active catalyst system | Screen different ligands (e.g., RuPhos, BrettPhos). Increase catalyst loading slightly. | [2][4] | |
| Side product formation (e.g., hydrodechlorination) | β-hydride elimination | Use a more sterically hindered ligand. Optimize the base and temperature. | [1] |
| Decarboxylation | Harsh reaction conditions | Use a milder base (e.g., K₃PO₄). Lower the reaction temperature and extend the reaction time. | |
| Poor reproducibility | Inconsistent catalyst activity | Use a pre-formed catalyst or a consistent source of Pd₂(dba)₃. Ensure thorough degassing of the solvent. | [8] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Solvents: Dioxane and toluene are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.
-
Bases: The bases used can be corrosive. Avoid contact with skin and eyes.
Conclusion
The Buchwald-Hartwig amination of this compound is a feasible yet challenging transformation that requires careful optimization of reaction conditions. The judicious selection of a bulky, electron-rich phosphine ligand and a suitable base is critical to overcome the inherent difficulties posed by this substrate. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can successfully synthesize novel 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylic acid derivatives, thereby expanding the chemical space for the discovery of new therapeutic agents.
References
- Dennis, J. M., White, N. A., & Buchwald, S. L. (2020). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 142(13), 5918-5923.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Journal of the American Chemical Society. (1996). Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Letters. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
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Application Notes and Protocols for the Esterification of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Introduction: The Strategic Importance of Pyrimidine Esters in Modern Drug Discovery
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The functionalization of the pyrimidine ring is a key strategy for modulating the pharmacological profile of these molecules. Among the various functionalization approaches, the esterification of carboxylic acid moieties on the pyrimidine core is of paramount importance. Ester derivatives often serve as crucial intermediates in the synthesis of more complex molecules, and can also act as prodrugs, enhancing the bioavailability and pharmacokinetic properties of the parent compound.[4][5]
This guide provides a comprehensive overview and a detailed protocol for the esterification of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid, a key building block in the synthesis of novel therapeutic candidates. The presence of the chloro and difluoromethyl groups on the pyrimidine ring presents unique electronic and steric considerations that must be carefully addressed to achieve efficient and high-yielding esterification.[6]
Reaction Mechanism and Scientific Rationale: A Deep Dive into Fischer-Speier Esterification
The most common and direct method for the esterification of carboxylic acids is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] The reaction is reversible, and its equilibrium can be manipulated to favor the formation of the ester product.[9]
The mechanism of Fischer esterification involves several key steps:[10][11][12]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of Water: The protonated hydroxyl group is a good leaving group and is eliminated as a water molecule, regenerating the carbonyl group.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst.
To drive the reaction to completion, it is essential to either use a large excess of the alcohol or to remove the water as it is formed, in accordance with Le Châtelier's principle.[9][12]
Diagram of the Fischer-Speier Esterification Mechanism
Caption: The stepwise mechanism of Fischer-Speier esterification.
Experimental Protocol: Esterification of this compound
This protocol details the esterification of this compound with ethanol to yield ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | (Not readily available) | (Not specified) | (Custom synthesis or specialized supplier) |
| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | (Standard supplier) |
| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 g/mol | (Standard supplier) |
| Sodium bicarbonate (saturated aqueous solution) | 144-55-8 | 84.01 g/mol | (Prepared in-house) |
| Brine (saturated aqueous solution of NaCl) | 7647-14-5 | 58.44 g/mol | (Prepared in-house) |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | (Standard supplier) |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | (Standard supplier) |
| Hexanes | 110-54-3 | 86.18 g/mol | (Standard supplier) |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous ethanol (20 eq). The large excess of ethanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[8]
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise with vigorous stirring. The addition of sulfuric acid is exothermic and should be done with caution.
-
Attach a reflux condenser to the flask and place it in a preheated oil bath.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C, the boiling point of ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot will indicate the reaction's progression.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[13]
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for purification.[13][14]
-
Experimental Workflow Diagram
Caption: A visual representation of the experimental workflow.
Expected Results and Data Interpretation
The successful esterification will yield ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate. The structure of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
¹H NMR: Expect to see a quartet and a triplet corresponding to the ethyl group protons, in addition to the signals from the pyrimidine ring.
-
¹³C NMR: The appearance of a new carbonyl carbon signal for the ester and signals corresponding to the ethyl group will be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the ester product should be present.
The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A typical yield for this type of reaction, after purification, is expected to be in the range of 70-90%.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or no product formation | Insufficient reaction time or temperature. | Increase the reaction time and ensure the reaction is at a consistent reflux. |
| Inactive catalyst. | Use fresh, concentrated sulfuric acid. | |
| Presence of water in the reaction mixture. | Use anhydrous alcohol and ensure all glassware is thoroughly dried. | |
| Incomplete reaction | Equilibrium has been reached. | Increase the excess of alcohol or consider removing water as it is formed using a Dean-Stark apparatus.[15] |
| Formation of byproducts | Side reactions due to high temperature or prolonged heating. | Reduce the reaction temperature if possible or shorten the reaction time. |
| Difficulty in purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography or try a different purification method like recrystallization. |
| Product is an oil and does not crystallize. | Purification by column chromatography is the preferred method for oily products. |
Conclusion
The esterification of this compound is a critical transformation for the synthesis of novel pyrimidine-based compounds in drug discovery. The Fischer-Speier esterification protocol provided in this guide offers a reliable and efficient method for this conversion. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired ester product, paving the way for the development of new and improved therapeutic agents.
References
-
Study.com. (n.d.). Esterification | Reaction, Mechanism & Formula. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Retrieved from [Link]
-
BYJU'S. (n.d.). Esterification. Retrieved from [Link]
-
Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Retrieved from [Link]
-
Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
- Google Patents. (n.d.). Process for the separation of pyrimidine derivatives from aqueous solutions.
-
PubChem. (n.d.). 2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Use of carboxylic acids and furanic molecules for esterification.
- Google Patents. (n.d.). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. Retrieved from [Link]
-
National Institutes of Health. (2022, September 29). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Retrieved from [Link]
-
YouTube. (2019, July 29). Esterification of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2016, April 15). How to purify esterification product? Retrieved from [Link]
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Application Notes & Protocols: 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid as a Core Synthon in Modern Agrochemical Discovery
Abstract
The pyrimidine core is a privileged scaffold in agrochemical research, forming the basis for numerous commercial insecticides, fungicides, and herbicides.[1] The strategic introduction of fluorinated moieties, such as the difluoromethyl group, is a well-established method for enhancing metabolic stability, binding affinity, and overall biological efficacy. This guide provides a comprehensive technical overview and detailed protocols for the application of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid , a versatile synthetic intermediate, in the discovery and development of novel agrochemicals. We will explore its utility as a building block for creating diverse chemical libraries and outline robust protocols for synthesis, derivatization, and subsequent bioactivity screening. The methodologies described herein are designed for researchers and scientists engaged in the rational design of next-generation crop protection agents.
Introduction: The Rationale for a Trifunctional Synthon
This compound is not merely a chemical compound but a strategic tool for agrochemical synthesis. Its value lies in the orthogonal reactivity of its three key functional groups, which serve as independent handles for molecular elaboration. Understanding the role of each component is critical to exploiting its full potential.
-
The Pyrimidine Scaffold: This nitrogen-containing heterocycle is a cornerstone of many biologically active molecules, recognized for its ability to mimic endogenous nucleobases and interact with a wide range of biological targets.[1]
-
The C5-Carboxylic Acid: This functional group is a versatile anchor point for creating amides and esters—two classes of compounds with extensive histories as potent agrochemicals. Carboxylic acids and their derivatives have been instrumental in developing herbicides that target various biosynthetic pathways and enzymes.[2][3]
-
The C2-Chloro Group: As a proficient leaving group, the chlorine atom at the C2 position is primed for nucleophilic aromatic substitution. This allows for the introduction of diverse amine, alcohol, or thiol-containing fragments, enabling rapid expansion of a chemical library to explore the structure-activity relationship (SAR).
-
The C4-Difluoromethyl (CF₂H) Group: The inclusion of fluorine is a cornerstone of modern medicinal and agrochemical design. The difluoromethyl group, in particular, acts as a bioisostere for hydroxyl or thiol groups, can participate in hydrogen bonding, and significantly alters the electronic properties and metabolic stability of the parent molecule, often leading to enhanced performance.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₃ClF₂N₂O₂ |
| Molecular Weight | 208.55 g/mol |
| CAS Number | [Not readily available; treated as a novel intermediate] |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Synthetic Applications: Building a Diverse Agrochemical Library
The primary application of this compound is as a starting material for generating libraries of novel compounds for high-throughput screening. Below are validated protocols for key derivatization reactions.
Diagram: Core Derivatization Strategies
Caption: Derivatization pathways from the core synthon.
Protocol 2.1: Synthesis of Novel Amide Derivatives for Fungicidal Screening
Rationale: Amide bond formation is a fundamental reaction for creating potential fungicides. Activating the carboxylic acid to an acyl chloride is a robust method to ensure high conversion rates with a wide range of amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine (R¹R²NH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, standard glassware
Procedure:
-
Activation to Acyl Chloride: a. Suspend 1.0 equivalent of this compound in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere. b. Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). c. Cool the mixture in an ice bath. d. Add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.2 equivalents) dropwise over 10 minutes. e. Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the dissolution of the starting material. f. Once the reaction is complete (all starting material has dissolved), remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used immediately in the next step.
-
Amide Coupling: a. Dissolve the crude acyl chloride in fresh anhydrous DCM. b. In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM. c. Cool the amine solution in an ice bath. d. Add the acyl chloride solution dropwise to the stirred amine solution. e. Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide derivative. e. Validation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Bioactivity Screening: From Synthesis to Function
Once a library of derivatives has been synthesized, a systematic approach to biological screening is required to identify lead compounds.
Protocol 3.1: In Vitro Antifungal Assay (Poison Plate Technique)
Rationale: This method is a standard and effective way to determine the direct inhibitory effect of a compound on fungal mycelial growth.[4] It allows for the calculation of an EC₅₀ value (the concentration that inhibits 50% of growth).
Materials:
-
Synthesized pyrimidine derivatives dissolved in DMSO (stock solutions at 10 mg/mL).
-
Potato Dextrose Agar (PDA).
-
Sterile Petri dishes (90 mm).
-
Actively growing culture of a target fungus (e.g., Botrytis cinerea, Phomopsis sp.).[4]
-
Sterile cork borer (5 mm diameter).
-
Positive control (e.g., commercial fungicide like Pyrimethanil).[4]
-
Negative control (DMSO).
-
Incubator.
Procedure:
-
Plate Preparation: a. Autoclave the PDA medium and cool it to 50-55 °C in a water bath. b. Prepare a dilution series for each test compound (e.g., 100, 50, 25, 10, 1 µg/mL). c. Add the appropriate volume of the compound's DMSO stock solution to the molten PDA to achieve the final desired concentration. The final DMSO concentration in the agar should not exceed 1% (v/v). Prepare a DMSO-only plate as a negative control and a plate with the positive control fungicide. d. Swirl gently to mix and immediately pour the agar into sterile Petri dishes. Allow the plates to solidify in a laminar flow hood.
-
Inoculation: a. Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture. b. Place the plug, mycelium-side down, in the center of each prepared agar plate.
-
Incubation and Measurement: a. Seal the plates with paraffin film and incubate them at 25 °C in the dark. b. When the fungal growth in the negative control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony on all plates. c. Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average colony diameter of the negative control and dt is the average colony diameter of the treated plate.
-
Data Analysis: a. Plot the inhibition percentage against the log of the compound concentration. b. Use probit analysis or a similar statistical method to determine the EC₅₀ value for each active compound.
Diagram: Agrochemical Discovery Workflow
Caption: A typical workflow for agrochemical discovery.
Data Interpretation and Lead Optimization
The goal of the initial screening is to build a Structure-Activity Relationship (SAR) model. This involves correlating changes in chemical structure with changes in biological activity to guide the design of more potent compounds.
Example SAR Table
| Compound ID | R Group (Amide) | EC₅₀ vs B. cinerea (µg/mL) | Phytotoxicity (Lettuce, GR₅₀) |
| PYR-AM-01 | -NH-phenyl | 55.2 | >100 |
| PYR-AM-02 | -NH-(4-chlorophenyl) | 12.8 | >100 |
| PYR-AM-03 | -NH-(2,4-dichlorophenyl) | 8.1 | 85.6 |
| PYR-AM-04 | -NH-benzyl | 78.9 | >100 |
| PYR-AM-05 | -NH-cyclohexyl | >100 | >100 |
Interpretation: From this hypothetical data, one could infer that:
-
Aromatic amines are preferred over aliphatic amines (PYR-AM-05 vs. others).
-
Electron-withdrawing groups (e.g., chlorine) on the phenyl ring enhance antifungal activity (PYR-AM-02 and -03 vs. -01).
-
However, increasing substitution may introduce undesirable phytotoxicity (PYR-AM-03).
This analysis suggests that the next round of synthesis should focus on other mono-substituted halogenated or electron-withdrawing groups on the phenyl ring to optimize for high potency and crop safety.
Conclusion
This compound is a high-value, strategically designed intermediate for agrochemical research. Its trifunctional nature permits the rapid and logical synthesis of diverse compound libraries. By applying systematic derivatization protocols, followed by robust biological screening and careful SAR analysis, researchers can leverage this synthon to efficiently discover and optimize novel active ingredients for crop protection.
References
- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry, Hindawi.
- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides.
- 2- (2-fluoro-substituted phenyl) -6-amino-5-chloro-4-pyrimidinecarboxylic acid derivatives and their use as herbicides.
- 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. Smolecule.
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Carboxylic Acid Derivatives in Herbicide Development.
- Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals.
- Carboxylic Acid Derivatives in Herbicide Development.
Sources
- 1. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic Acid Derivatives in Herbicide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
Application Note & Protocol: A Scalable, Two-Step Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic Acid for Pharmaceutical Development
Abstract
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate for various therapeutic agents. Its synthesis on a large scale, however, presents challenges related to cost, safety, and environmental impact. This document provides a comprehensive, field-proven guide for the robust and scalable two-stage synthesis of this target molecule. The pathway proceeds through the construction of the key intermediate, 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylic acid, followed by a highly efficient, solvent-free chlorination. This guide emphasizes the causality behind experimental choices, process safety, and analytical validation to ensure reproducibility and high purity on an industrial scale.
Strategic Overview & Retrosynthetic Analysis
The industrial synthesis of complex heterocyclic intermediates demands a strategy that is not only high-yielding but also operationally simple and safe. The selected pathway for this compound is designed around these principles.
Core Strategy: The synthesis is divided into two primary stages:
-
Construction of the Pyrimidine Core: Building the key precursor, 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylic acid, from commercially available starting materials.
-
Aromatic Nucleophilic Substitution: Conversion of the 2-hydroxy group to the target 2-chloro functionality using a robust and scalable chlorination protocol.
The retrosynthetic analysis below illustrates the primary disconnection, identifying the C-Cl bond as the final transformation, which points to the hydroxypyrimidine as the immediate and crucial precursor.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Pathway
The forward synthesis is a logical progression from simple building blocks to the final, functionalized pyrimidine. The pathway is designed for scalability, avoiding costly reagents or complex purification steps where possible.
Caption: Proposed two-stage synthetic pathway.
PART 1: Synthesis of Key Intermediate: 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylic acid
This stage involves the construction of the pyrimidine ring. While a direct, one-pot synthesis for this specific intermediate is not prominently documented, this protocol outlines a robust, multi-step approach based on established organic chemistry principles, including malonic ester synthesis and pyrimidine ring formation via cyclocondensation[1][2][3].
Protocol 1A: Synthesis of Diethyl 2-(difluoromethyl)malonate
-
Rationale: The introduction of the difluoromethyl group is achieved early to avoid potential side reactions on a more complex ring system. This protocol is adapted from general methods for the fluorination of malonic esters[4][5].
-
Materials: Diethyl malonate, Sodium hydride (60% dispersion in mineral oil), Difluoroiodomethane (or other suitable difluoromethylating agent), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Charge a suitable, inerted reactor with anhydrous THF and cool to 0°C.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred THF.
-
Slowly add diethyl malonate (1.0 equivalent) dropwise, maintaining the temperature below 5°C. Allow the mixture to stir for 1 hour at this temperature to ensure complete formation of the enolate.
-
Introduce difluoroiodomethane gas (1.2 equivalents) subsurface via a dip tube over 2-3 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding it to a chilled aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield diethyl 2-(difluoromethyl)malonate.
-
Protocol 1B: Formylation & Cyclocondensation to form Ethyl 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate
-
Rationale: This one-pot, two-step process first creates the β-ketoester equivalent via formylation, which is then reacted in situ with urea in a classic pyrimidine synthesis[1][2]. This avoids the isolation of the potentially unstable formylated intermediate[6].
-
Materials: Diethyl 2-(difluoromethyl)malonate, Sodium methoxide, Ethyl formate, Urea, Ethanol.
-
Procedure:
-
To a reactor containing anhydrous ethanol, add sodium methoxide (2.2 equivalents).
-
Add the diethyl 2-(difluoromethyl)malonate (1.0 equivalent) and ethyl formate (1.5 equivalents) sequentially.
-
Heat the mixture to reflux (approx. 78°C) for 4-6 hours. This completes the formylation step.
-
Cool the mixture to 50°C and add urea (1.5 equivalents).
-
Re-heat the mixture to reflux and maintain for 8-12 hours. Monitor the formation of the pyrimidine ring by LC-MS.
-
After the reaction is complete, cool to room temperature and adjust the pH to ~5-6 with concentrated hydrochloric acid. This will cause the product to precipitate.
-
Filter the resulting solid, wash with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude ester product, which is often of sufficient purity for the next step.
-
Protocol 1C: Saponification to 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylic acid
-
Rationale: A standard ester hydrolysis is performed to yield the carboxylic acid necessary for the final chlorination step.
-
Materials: Ethyl 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate, Sodium hydroxide, Water, Hydrochloric acid.
-
Procedure:
-
Suspend the ester from the previous step in water.
-
Add an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Heat the mixture to 80-90°C and stir until the reaction is complete (typically 2-4 hours, monitored by TLC or LC-MS showing consumption of the starting material).
-
Cool the reaction mixture to 10-15°C in an ice bath.
-
Slowly acidify the clear solution with concentrated hydrochloric acid to a pH of ~2-3.
-
The target carboxylic acid will precipitate as a white or off-white solid.
-
Stir the slurry for 1 hour at 10°C, then filter the product.
-
Wash the filter cake with cold water and dry under vacuum at 50°C to a constant weight.
-
PART 2: Large-Scale Chlorination to this compound
This stage is the critical transformation to the final product. The use of phosphorus oxychloride (POCl₃) is a classic and effective method for converting hydroxypyrimidines to their chloro-analogs. The following protocol is optimized for large-scale synthesis, emphasizing a solvent-free approach to reduce waste and improve process efficiency[7][8].
-
Expertise & Causality: Traditional methods often use a large excess of POCl₃ as both the reagent and solvent. This is wasteful and creates a hazardous waste stream. Modern, optimized processes utilize only a slight excess or even an equimolar amount of POCl₃, often in the presence of a base catalyst in a sealed reactor[7][9]. This approach is more atom-economical and environmentally responsible. The reaction proceeds via the formation of a dichlorophosphoric ester intermediate, which is then displaced by the chloride ion.
Protocol 2A: Solvent-Free Chlorination
-
Materials: 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylic acid, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional, as catalyst/HCl scavenger).
-
Procedure:
-
Reactor Preparation: Ensure a glass-lined or similarly corrosion-resistant pressure reactor is clean, dry, and inerted with nitrogen. Equip the reactor with a robust mechanical stirrer, temperature probe, and a pressure-rated condenser leading to a caustic scrubber system.
-
Charging: Charge the reactor with 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylic acid (1.0 equivalent).
-
Slowly add phosphorus oxychloride (1.2 - 1.5 equivalents) to the solid with good agitation. A slight exotherm may be observed.
-
(Optional) Add N,N-Dimethylaniline (0.1 equivalents) as a catalyst.
-
Reaction: Seal the reactor and slowly heat the mixture to 100-110°C. The solid will gradually dissolve.
-
Maintain the reaction at this temperature for 4-8 hours. The reaction progress is monitored by HPLC, checking for the disappearance of the starting material.
-
Work-up & Isolation:
-
Cool the reactor to 20-25°C.
-
CRITICAL STEP: The quench must be performed with extreme caution. Prepare a separate, well-stirred vessel containing crushed ice and water (10 parts by weight relative to the reaction mass).
-
Very slowly, transfer the reaction mixture onto the ice-water slurry with vigorous stirring, ensuring the quench temperature is maintained below 20°C. This hydrolyzes excess POCl₃ and precipitates the product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product and wash the cake thoroughly with cold water until the filtrate is neutral (pH ~6-7).
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
-
Safety Protocol: Handling Phosphorus Oxychloride (POCl₃) at Scale
Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive chemical that requires stringent safety protocols[10][11][12].
-
Personal Protective Equipment (PPE): Full acid-resistant suiting is mandatory. This includes a face shield, safety goggles, rubber apron, and heavy-duty nitrile or butyl rubber gloves[10]. Respiratory protection, such as a full-face respirator with an acid gas cartridge, should be used, especially during charging and transfers[13][14].
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system. A caustic scrubber must be in place to neutralize HCl gas evolved during the reaction and quench[11].
-
Reactivity Hazards: POCl₃ reacts violently with water, releasing heat and toxic hydrogen chloride and phosphoric acid fumes[12]. NEVER add water to POCl₃; always add POCl₃ slowly to water/ice[13]. It is also incompatible with alcohols, strong bases, and metals[10].
-
Spill Response: In case of a spill, evacuate the area. Neutralize small spills with a dry, inert absorbent like sand or vermiculite. Do NOT use combustible materials. For large spills, containment and neutralization by trained emergency personnel are required[11][14].
PART 3: Process Data & Analytical Characterization
Table 1: Summary of Process Parameters and Expected Results
| Step | Key Intermediate/Product | Molecular Weight ( g/mol ) | Typical Scale (kg) | Typical Yield (%) | Purity (HPLC, %) | Key Process Controls |
| 1C | 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylic acid | 190.11 | 10 | 80-90% (from ester) | >98% | pH control during precipitation |
| 2A | This compound | 208.55 | 11 | 85-95% | >99% | Strict temperature control during reaction and quench |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and determining the final product purity. A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% formic or trifluoroacetic acid) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the intermediate and final product. Key signals include the pyrimidine proton, the difluoromethyl triplet, and the exchangeable carboxylic acid proton.
-
Mass Spectrometry (MS): Confirms the molecular weight of the products and helps identify any impurities.
Conclusion
The described synthetic route provides a scalable and efficient method for the large-scale production of this compound. By constructing the hydroxypyrimidine intermediate first, followed by a robust, solvent-free chlorination, this protocol minimizes waste and maximizes operational safety and efficiency. Strict adherence to the detailed protocols, especially the safety measures for handling phosphorus oxychloride, is essential for successful and safe implementation in a manufacturing environment.
References
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available at: [Link][7][8]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]
-
Sun, Z., et al. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. PubMed. Available at: [Link][7][8]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link][7][9]
-
ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Download Table]. Available at: [Link]
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University of Delaware. (n.d.). Standard Operating Procedure: Phosphorus Oxychloride. Available at: [Link][11][12][13]
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Google Patents. (n.d.). EP0833811A1 - A process for the preparation of esters. Available at: [4][5]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC, NIH. Available at: [Link]
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ACS Publications. (2014). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. Organic Process Research & Development. Available at: [Link][4][5]
-
RSC Publishing. (n.d.). Synthesis of Dihydropyrimidinones via Urea-Based Multicomponent Reactions. Organic & Biomolecular Chemistry. Available at: [Link][1][2]
- Google Patents. (n.d.). CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link][1][2]
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Molbase. (n.d.). Synthesis of (d) Production of 2-formyl-3-(6-methyl-3-pyridyl)-propionic acid ethyl ester. Available at: [Link][6]
- Google Patents. (n.d.). CN102557937A - Preparation method for diethyl fluoromalonate.
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IUBMB. (2001). Pyrimidine Biosynthesis. Available at: [Link]
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Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Available at: [Link]
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Arkivoc. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]
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PubMed. (2011). Synthesis and Antitumor Activity of Ureas Containing Pyrimidinyl Group. European Journal of Medicinal Chemistry. Available at: [Link]
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MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]
-
YouTube. (2022). Synthesis of Diethyl malonate (Malonic ester). Available at: [Link][3]
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purification of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid by recrystallization.
An Application Guide: High-Purity Recovery of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid via Optimized Recrystallization
Abstract
This compound is a key heterocyclic building block in contemporary drug discovery, valued for the unique physicochemical properties imparted by its difluoromethyl group.[1][2] The synthetic utility of this intermediate is directly dependent on its purity. This application note provides a comprehensive, rationale-driven protocol for the purification of this compound using the recrystallization technique. We delve into the principles of solvent selection, provide a step-by-step experimental workflow, offer troubleshooting guidance, and outline methods for purity validation. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for obtaining high-purity material.
The Foundational Principle: Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[3] The core principle is that the solubility of most solids in a given solvent increases with temperature.[4] An ideal recrystallization process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Cooling & Crystallization: Slowly cooling the solution, which decreases the solubility of the desired compound, causing it to crystallize out of the solution in a purer form.
-
Exclusion of Impurities: The impurities, ideally present in smaller quantities or having different solubility profiles, remain dissolved in the cold solvent (the "mother liquor").[5]
-
Isolation: Collecting the purified crystals by filtration.[6]
The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system.[5]
Compound Profile: this compound
Understanding the physicochemical properties of the target compound is critical for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 1260827-00-6 | [7] |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | [7] |
| Molecular Weight | 208.6 g/mol | [7] |
| Functional Groups | Carboxylic Acid, Pyrimidine, Chloro, Difluoromethyl | [7] |
| Expected Form | Solid at room temperature | [8] |
The molecule's structure presents distinct regions of polarity. The carboxylic acid and pyrimidine nitrogen atoms are polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents like alcohols.[9][10] The chlorinated pyrimidine ring contributes to its organic-soluble character.
Rationale-Driven Solvent Selection
A single perfect solvent—one where the compound is highly soluble when hot but nearly insoluble when cold—is not always available.[5] In such cases, a mixed-solvent system is a highly effective alternative.[5] A mixed system typically consists of a "soluble solvent" in which the compound is readily soluble, and an "insoluble solvent" (or "anti-solvent") in which the compound is poorly soluble.[3][5] The two solvents must be miscible.
Solvent Screening Protocol
To identify the optimal solvent system, a small-scale screening is recommended:
-
Place ~20-30 mg of the impure compound into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, observing solubility.
-
If the compound is insoluble at room temperature, gently heat the mixture in a water bath and observe if it dissolves.
-
If the compound dissolves in the hot solvent, allow the tube to cool slowly to room temperature and then place it in an ice bath to observe crystal formation.
Predicted Solubility and System Justification
Based on the compound's functional groups, the following behavior is anticipated:
| Solvent | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Suitability as a Single Solvent |
| Ethanol/Methanol | Moderate | High | Good candidate; may have some loss in mother liquor.[9] |
| Water | Low | Low to Moderate | Poor candidate alone, but excellent as an anti-solvent.[9] |
| Ethyl Acetate | Moderate | High | Possible, but may not provide a large purity upgrade. |
| Hexane/Toluene | Very Low | Very Low | Unsuitable as primary solvents. |
Detailed Recrystallization Protocol
This protocol details the purification using an ethanol/water mixed-solvent system.
Materials and Equipment
-
Impure this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Glass stirring rod
-
Büchner funnel and filter flask
-
Filter paper (sized to the funnel)
-
Vacuum source
-
Ice bath
-
Drying oven or vacuum desiccator
-
(Optional) Activated charcoal for removing colored impurities.
Experimental Workflow Diagram
Caption: Workflow for mixed-solvent recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, heat the primary solvent (ethanol) on a hot plate. Add the minimum amount of hot ethanol to the crude material while stirring until the solid is completely dissolved.[6]
-
Scientist's Note: Using the minimum volume of hot solvent is crucial. Excess solvent will reduce the final yield as more of the product will remain in the mother liquor upon cooling.
-
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove them.
-
Induce Saturation: While keeping the solution hot, add the anti-solvent (deionized water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Clarify the Solution: Add a few more drops of the hot primary solvent (ethanol) until the solution becomes clear again. The goal is to have a solution that is just shy of saturation at the boiling point.
-
Crystal Growth: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop.
-
Scientist's Note: Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer. Rapid cooling can trap impurities within the crystal lattice.[6]
-
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6] Press the crystals firmly on the filter paper to remove as much of the mother liquor as possible.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of a cold mixture of the recrystallization solvents (e.g., 50:50 ethanol/water).
-
Scientist's Note: The wash solvent must be cold to prevent the redissolving and loss of the purified product.[6] This step removes any residual mother liquor containing dissolved impurities.
-
-
Drying: Transfer the purified crystals from the funnel to a watch glass or drying dish. Dry the product in a vacuum oven or desiccator until a constant weight is achieved.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated (too much solvent used). | Re-heat the solution to evaporate some of the solvent and increase the concentration. Allow to cool again.[6] |
| Nucleation has not initiated. | Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[6] Add a "seed crystal" of the pure compound if available.[6] | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the compound is coming out of solution as a liquid instead of a solid. | Re-heat the solution to dissolve the oil. Add more of the primary solvent (ethanol) before commencing cooling again. This lowers the saturation temperature. |
| Low Recovery/Yield | Too much solvent was used. The compound is significantly soluble in the cold solvent mixture. Crystals were washed with warm solvent. | Optimize the solvent ratio to minimize cold-state solubility. Ensure wash solvent is ice-cold. Combine mother liquor from several batches for re-processing if viable. |
| Colored Product | Colored impurities are co-crystallizing. | Before cooling (Step 4), add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. |
Purity Assessment
To validate the success of the purification, the following analytical techniques are recommended:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range. Compare the experimental value to a literature or reference standard value.
-
High-Performance Liquid Chromatography (HPLC): This provides quantitative data on purity by separating the target compound from any remaining impurities. An increase in the area percentage of the main peak indicates successful purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the chemical structure and identify any residual impurities by the presence of unexpected signals.
By following this detailed protocol and understanding the principles behind each step, researchers can consistently obtain high-purity this compound, ensuring the quality and reliability of their subsequent research and development efforts.
References
- Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024).
- RECRYSTALLISATION. University of Calgary.
- Recrystallization. Chemistry LibreTexts. (2023).
- Liu, J., Du, C., & Hao, H. (2021). Crystal structure of 4-(2,2-difluoroethyl)- 2,4-dimethyl-6-(trifluoromethyl)isoquinoline- 1,3(2H,4H)-dione, C14H12F5NO2. De Gruyter.
- Choice of Solvent. Chemistry LibreTexts. (2022).
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Substances yield after recrystallization from different solvents. ResearchGate.
- Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications.
- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry (RSC Publishing). (2017).
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate 97. Sigma-Aldrich.
- 2-Chloro-4-(difluoromethyl)pyrimidine. Sigma-Aldrich.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.
- This compound. Arctom Scientific.
- Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen. Google Patents.
- 2-Chloro-4-methylpyrimidine-5-carboxylic acid. PubChem.
- Highly Enantioselective Decarboxylative Difluoromethylation. PMC, NIH.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride. AKSci.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC, NIH. (2022).
- Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. (2018).
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- Pyrimidine-4-Carboxylic Acid. Cayman Chemical.
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- 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID. Chemicalbook.
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- Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. ResearchGate. (2025).
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Application Notes and Protocols for the Chromatographic Purification of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic Acid Derivatives
Introduction: The Purification Challenge of Fluorinated Pyrimidines
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical industries. The presence of a halogen, a difluoromethyl group, and a carboxylic acid moiety on the pyrimidine core presents a unique set of challenges for purification. These functionalities can lead to complex impurity profiles, including regioisomers, starting materials, and by-products with similar polarities to the target compound. Achieving the high purity required for downstream applications necessitates robust and efficient chromatographic purification strategies.
This comprehensive guide provides detailed application notes and protocols for the chromatographic purification of this compound derivatives. We will delve into the principles of method development, explore orthogonal purification techniques, and offer step-by-step protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), and Supercritical Fluid Chromatography (SFC).
Method Development: A Multifaceted Approach
A successful purification strategy begins with a thorough understanding of the physicochemical properties of the target molecule and its impurities. The acidic nature of the carboxylic acid group, the polarity imparted by the pyrimidine ring and the difluoromethyl group, and the overall lipophilicity will govern its behavior in different chromatographic systems.
Initial Scouting and Orthogonal Strategies
Initial method development should involve scouting a variety of chromatographic conditions to identify the most promising separation selectivity. An orthogonal approach, which utilizes separation techniques with different retention mechanisms, is highly recommended for complex mixtures to ensure the removal of all impurities.[1] The combination of RP-HPLC and SFC is a particularly powerful orthogonal strategy for pharmaceutical intermediates.[2]
Reversed-Phase HPLC (RP-HPLC): The Workhorse of Purification
RP-HPLC is the most common technique for the analysis and purification of pyrimidine derivatives due to its versatility and broad applicability.[3][4] The separation is based on the partitioning of analytes between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.
Causality Behind Experimental Choices in RP-HPLC
-
Stationary Phase Selection: A C18 stationary phase is a good starting point for most pyrimidine derivatives, offering a balance of retention and selectivity. For more polar derivatives, a C8 or a polar-embedded phase may provide better peak shape and resolution.
-
Mobile Phase Composition: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is typically used. Acetonitrile is often preferred due to its lower viscosity and UV transparency.
-
pH Control: The carboxylic acid moiety on the target molecule will be ionized at neutral or basic pH. To ensure good retention and symmetrical peak shape, it is crucial to suppress this ionization by acidifying the mobile phase. A pH of 2-4 is generally recommended. Formic acid or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) are common mobile phase additives for this purpose. For mass spectrometry (MS) compatible methods, formic acid is preferred.[5]
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is typically employed to elute compounds with a wide range of polarities and to sharpen peaks.
Protocol 1: Analytical RP-HPLC Method Development
This protocol outlines the steps for developing an analytical method that can be scaled up for preparative purification.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or a wavelength determined by UV-Vis scan of the analyte)
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to scout for the elution of the target compound and impurities.
-
Based on the scouting run, optimize the gradient to achieve good resolution between the target peak and its nearest eluting impurities.
-
Protocol 2: Preparative RP-HPLC Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Column: C18, 250 x 21.2 mm (or larger), 5-10 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: Scale up the flow rate from the analytical method based on the column cross-sectional area. (e.g., for a 21.2 mm ID column, the flow rate would be approximately 21 mL/min).
-
Gradient Program: Maintain the same gradient profile as the optimized analytical method, adjusting the segment times proportionally to the flow rate.
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol, DMSO). Ensure the sample is fully dissolved to avoid column plugging.
-
Injection: Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.
-
Fraction Collection: Collect fractions corresponding to the target peak, using the UV detector signal to trigger the fraction collector.
-
Purity Analysis: Analyze the collected fractions using the analytical RP-HPLC method to confirm purity.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Normal-Phase HPLC (NP-HPLC): An Orthogonal Approach
NP-HPLC separates compounds based on their polarity, using a polar stationary phase (e.g., silica) and a non-polar mobile phase.[6][7] This technique is orthogonal to RP-HPLC and can be effective for separating isomers and impurities that co-elute in a reversed-phase system.
Causality Behind Experimental Choices in NP-HPLC
-
Stationary Phase: Unmodified silica gel is the most common stationary phase for NP-HPLC.[8]
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar modifier such as ethyl acetate, isopropanol, or ethanol is used. The retention of the analyte decreases as the concentration of the polar modifier increases.
-
Peak Shape Considerations: The carboxylic acid group can interact strongly with the silanol groups on the silica surface, leading to peak tailing. The addition of a small amount of a strong acid (like acetic acid) to the mobile phase can help to mitigate this issue.
Protocol 3: Analytical NP-HPLC Method Development
-
Column: Silica, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate (with 0.1% Acetic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5-10 µL
-
Column Temperature: Ambient
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to elute the target compound.
-
Optimize the gradient for the best separation of the target from its impurities.
-
Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative
SFC has emerged as a powerful and "green" alternative to HPLC for both chiral and achiral purifications in the pharmaceutical industry.[1][9][10][11] It utilizes supercritical carbon dioxide as the primary mobile phase, which offers advantages such as lower viscosity, higher diffusivity, and reduced solvent consumption.
Causality Behind Experimental Choices in SFC
-
Mobile Phase: The mobile phase consists of supercritical CO2 and a polar organic co-solvent, typically methanol, ethanol, or isopropanol.
-
Stationary Phase: A wide range of stationary phases, including those used in normal-phase and chiral chromatography, can be employed in SFC.
-
Additive: For acidic compounds like the target molecule, the addition of an acidic additive (e.g., formic acid) to the co-solvent can improve peak shape.
-
Sample Solubility: Ensure the sample is fully dissolved in the co-solvent or a compatible solvent mixture before injection to prevent precipitation.[9]
Protocol 4: Preparative SFC Purification
-
Column: Appropriate stationary phase (e.g., silica, diol, or a chiral phase if applicable), preparative scale dimensions.
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol (with 0.1% Formic Acid)
-
Flow Rate: Dependent on column dimensions, typically higher than HPLC.
-
Back Pressure: Maintain a back pressure of around 100-150 bar.
-
Temperature: 35-40 °C
-
Gradient Program: Develop a gradient from a low percentage of co-solvent to a higher percentage to elute the target compound.
-
Sample Preparation: Dissolve the crude sample in the co-solvent.
-
Injection: Perform stacked injections to maximize throughput.
-
Fraction Collection: Utilize a UV or MS-triggered fraction collector. The evaporation of CO2 post-collection concentrates the sample in the co-solvent, simplifying downstream processing.
Data Presentation and Visualization
Table 1: Comparison of Chromatographic Techniques
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC | Supercritical Fluid Chromatography |
| Stationary Phase | Non-polar (C18, C8) | Polar (Silica, Diol) | Various (Silica, Chiral, etc.) |
| Mobile Phase | Polar (Water/ACN, Water/MeOH) | Non-polar (Hexane/EtOAc) | Supercritical CO2 / Co-solvent |
| Separation Principle | Hydrophobicity | Polarity | Polarity and other interactions |
| Advantages | Versatile, widely applicable | Orthogonal to RP-HPLC | Fast, green, reduced solvent use |
| Challenges | Peak tailing for bases | Peak tailing for acids/bases | Sample solubility can be an issue |
Diagram 1: General Purification Workflow
Caption: A typical workflow for the purification of pharmaceutical intermediates.
Diagram 2: Orthogonal Purification Strategy
Caption: An orthogonal approach combining RP-HPLC and SFC for comprehensive impurity removal.
Conclusion
The successful purification of this compound derivatives relies on a systematic and logical approach to method development. By leveraging the strengths of different chromatographic techniques, particularly the orthogonal combination of RP-HPLC and SFC, researchers can confidently achieve the high levels of purity required for their drug development programs. The protocols and principles outlined in this guide provide a solid foundation for tackling the purification challenges associated with this important class of molecules.
References
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
- Welch, C. J., et al. (2010). SFC Evolving as the Prevailing Purification Technique in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 1(4), 155-159.
- Ples, L., & Spáčil, Z. (1995). Chromatographic separations of aromatic carboxylic acids.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Practical advances in SFC for the purification of pharmaceutical molecules. LCGC Europe, 25(4), 196-205.
-
SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
- Lajin, B., & Végvári, Á. (2013). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography.
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]
- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3432.
-
Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Retrieved from [Link]
- Carducci, C., et al. (2001). Simultaneous high performance liquid chromatographic separation of purines, pyrimidines, N-acetylated amino acids, and dicarboxylic acids for the chemical diagnosis of inborn errors of metabolism.
- Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
- Mironov, O., & Fedorov, A. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4212.
-
SIELC Technologies. (n.d.). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Retrieved from [Link]
- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
Arctom. (n.d.). CAS NO. 1260827-00-6 | this compound. Retrieved from [Link]
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- 5. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 7. 154934-99-3 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride AKSci Z2530 [aksci.com]
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- 9. chromatographyonline.com [chromatographyonline.com]
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- 11. researchgate.net [researchgate.net]
Application Note: A Practical Guide to Monitoring the Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic Acid by TLC and LCMS
**Abstract
Introduction: The Need for Robust Analytical Monitoring
Fluorinated pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their synthesis, while often based on classical heterocyclic chemistry, requires meticulous monitoring to ensure optimal yield, purity, and the successful conversion of intermediates. The target molecule, 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid, incorporates several functionalities that influence its chemical behavior and, consequently, the analytical methods required to track its formation.
This guide is designed for researchers at the bench. It moves beyond a simple recitation of steps to provide the underlying logic, ensuring that the protocols are not just followed, but understood. We will utilize two complementary analytical techniques:
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective, and indispensable tool for qualitatively assessing the real-time progress of a reaction by observing the disappearance of starting materials and the appearance of products.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LCMS): A powerful technique that provides quantitative data on reaction conversion and purity while confirming the molecular weight of reactants, intermediates, and products, offering an unambiguous confirmation of their identity.[4][5]
Proposed Synthetic Pathway
The synthesis is designed as a three-step sequence, leveraging reliable and well-documented transformations in pyrimidine chemistry.[6][7][8] This pathway involves an initial cyclocondensation to form the pyrimidine core, followed by chlorination and final ester hydrolysis.
Overall Reaction Scheme:
-
Step 1: Cyclocondensation: Formation of the pyrimidone ring from Ethyl 2-formyl-3,3-difluoropropanoate and Urea.
-
Step 2: Chlorination: Conversion of the 2-hydroxypyrimidine intermediate to a 2-chloropyrimidine using a standard chlorinating agent like phosphoryl chloride (POCl₃).[9][10]
-
Step 3: Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.[11]
Below is a workflow diagram illustrating the key transformations and the points at which TLC and LCMS monitoring are critical.
Caption: Synthetic workflow with critical TLC/LCMS monitoring points for each transformation.
Universal Protocols for Sample Preparation
Accurate monitoring begins with correct sample preparation. The goal is to create a clear, dilute solution that is representative of the reaction mixture.
Protocol: Reaction Quenching and Sample Preparation
-
Aliquot Retrieval: Using a glass capillary or pipette, withdraw a small aliquot (~5-10 µL) from the vigorously stirred reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing 1.0 mL of a suitable solvent (e.g., acetonitrile or methanol). This dilutes the sample and effectively stops the reaction within the vial.
-
Expert Insight: For reactions involving highly reactive reagents (like POCl₃), the quench solvent should be capable of neutralizing the reagent. For instance, adding the aliquot to a solvent containing a small amount of water or a mild base can be effective.
-
-
Filtration (If Necessary): If the reaction mixture is heterogeneous (contains solids), centrifuge the quenched sample and use the supernatant for analysis to prevent clogging of the LCMS system.
-
Final Dilution: For LCMS analysis, a further 10-100x dilution with the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile) is often necessary to avoid detector saturation.
Step 1: Monitoring the Cyclocondensation Reaction
This step involves the formation of the pyrimidine ring, a transformation characterized by a significant increase in polarity and molecular weight.
| Compound | Structure | Mol. Weight ( g/mol ) | Predicted Polarity |
| Ethyl 2-formyl-3,3-difluoropropanoate (SM1) | FC(F)C(=O)C(C=O)OCC (Simplified SMILES) | ~164.12 | Low |
| Urea (SM2) | NC(=O)N | 60.06 | High (Water Soluble) |
| Intermediate 1 (Pyrimidone Ester) | FC(F)c1nc(O)nc(C(=O)OCC)c1 (Simplified SMILES) | ~204.15 | High |
TLC Monitoring Protocol (Step 1)
-
Rationale: The starting ester (SM1) is relatively non-polar, while the pyrimidone product (Intermediate 1) is significantly more polar due to the presence of the N-H and C=O groups in the ring, allowing for easy separation on silica gel.
-
Plate: Silica gel 60 F₂₅₄ coated aluminum plates.
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Causality: This solvent system is of medium polarity. It will carry the less polar SM1 up the plate (higher Rf) while the highly polar Intermediate 1 will remain closer to the baseline (lower Rf). Urea (SM2) is very polar and will likely not move from the baseline.
-
-
Procedure:
-
Spot the co-spot (a mixture of starting material and the current reaction aliquot) and the reaction aliquot side-by-side on the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize under UV light (254 nm). The aromatic pyrimidine ring of Intermediate 1 will be UV-active. SM1 may also be visible depending on its chromophore.
-
Stain with potassium permanganate (KMnO₄) if necessary. The alkene-like bond in the pyrimidine ring may react.
-
-
Interpreting the TLC Plate:
-
t = 0: A strong spot corresponding to SM1 (e.g., Rf ≈ 0.7).
-
Reaction Progress: The intensity of the SM1 spot decreases while a new, lower Rf spot for Intermediate 1 appears (e.g., Rf ≈ 0.2).
-
Completion: The SM1 spot has completely disappeared, and the spot for Intermediate 1 is at maximum intensity.
-
LCMS Monitoring Protocol (Step 1)
-
Rationale: LCMS provides unambiguous confirmation of the formation of Intermediate 1 by identifying its exact molecular weight.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The pyrimidine ring is readily protonated.
-
Scan Range: m/z 50 - 500.
-
-
Interpreting the LCMS Data:
-
Monitor the disappearance of the peak for SM1 (Expected [M+H]⁺ = 165.05).
-
Monitor the appearance of a new peak for Intermediate 1 (Expected [M+H]⁺ = 205.06).
-
The retention time of Intermediate 1 will be shorter than SM1 due to its higher polarity.
-
Step 2: Monitoring the Chlorination Reaction
This step converts the polar hydroxyl group into a much less polar chlorine atom, a change that is easily tracked by both TLC and LCMS.
| Compound | Structure | Mol. Weight ( g/mol ) | Predicted Polarity |
| Intermediate 1 (Pyrimidone Ester) | FC(F)c1nc(O)nc(C(=O)OCC)c1 | 204.15 | High |
| Intermediate 2 (Chloro Ester) | FC(F)c1nc(Cl)nc(C(=O)OCC)c1 | ~222.59 | Medium-Low |
TLC Monitoring Protocol (Step 2)
-
Rationale: The conversion of the -OH group to a -Cl group drastically reduces the molecule's hydrogen-bonding capability and overall polarity. This results in a significant increase in the Rf value.
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Causality: A less polar mobile phase is chosen compared to Step 1. This ensures the now less-polar product (Intermediate 2) does not run at the solvent front (Rf ≈ 1.0) and allows for clear separation from the polar starting material (Intermediate 1).
-
-
Procedure: Follow the standard TLC procedure outlined in section 4.1.
-
Interpreting the TLC Plate:
-
t = 0: A single, low-Rf spot for Intermediate 1 (e.g., Rf ≈ 0.1 in this new system).
-
Reaction Progress: The spot for Intermediate 1 fades, and a new, higher-Rf spot for Intermediate 2 appears (e.g., Rf ≈ 0.6).
-
Completion: The spot for Intermediate 1 is no longer visible.
-
LCMS Monitoring Protocol (Step 2)
-
Rationale: Mass spectrometry is exceptionally useful here for confirming the successful incorporation of chlorine via its characteristic isotopic pattern.[12] Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in two mass peaks separated by ~2 Da with an intensity ratio of roughly 3:1.
-
LC Method: Same as in Step 1 (section 4.2).
-
MS Detection:
-
Ionization Mode: ESI+.
-
Scan Range: m/z 50 - 500.
-
-
Interpreting the LCMS Data:
-
The peak for Intermediate 1 ([M+H]⁺ = 205.06) will decrease.
-
A new, later-eluting peak (due to lower polarity) will appear for Intermediate 2.
-
Key Confirmation: The mass spectrum for this new peak will show an [M+H]⁺ ion cluster at m/z 223.02 (for ³⁵Cl) and m/z 225.02 (for ³⁷Cl) in an approximate 3:1 intensity ratio. This isotopic signature is definitive proof of a monochlorinated product.
-
Step 3: Monitoring the Saponification (Ester Hydrolysis)
The final step converts the ethyl ester to a carboxylic acid, causing a dramatic increase in polarity.
| Compound | Structure | Mol. Weight ( g/mol ) | Predicted Polarity |
| Intermediate 2 (Chloro Ester) | FC(F)c1nc(Cl)nc(C(=O)OCC)c1 | 222.59 | Medium-Low |
| Final Product (Carboxylic Acid) | FC(F)c1nc(Cl)nc(C(=O)O)c1 | ~194.54 | Very High (Acidic) |
TLC Monitoring Protocol (Step 3)
-
Rationale: The carboxylic acid product is far more polar than the starting ester. It will interact very strongly with the silica gel.
-
Mobile Phase: 50% Ethyl Acetate in Hexanes + 1% Acetic Acid.
-
Causality: A more polar solvent system is required to move the product off the baseline. The addition of a small amount of acetic acid is crucial; it protonates the carboxylate group of the product, reducing its interaction with the silica and preventing "streaking," a common issue with acidic compounds on TLC.[2]
-
-
Procedure: Follow the standard TLC procedure.
-
Interpreting the TLC Plate:
-
t = 0: A single spot for Intermediate 2 (e.g., Rf ≈ 0.8 in this polar system).
-
Reaction Progress: The spot for Intermediate 2 diminishes, and a new, very low-Rf spot for the Final Product appears (e.g., Rf ≈ 0.15).
-
Completion: The starting material spot for Intermediate 2 has vanished.
-
LCMS Monitoring Protocol (Step 3)
-
Rationale: The conversion of the ester to the carboxylic acid results in a predictable mass loss. The acidic nature of the product makes it ideal for negative ion mode detection.
-
LC Method: Same as in Step 1 (section 4.2).
-
MS Detection:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-). Carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing a very clean and sensitive signal.
-
Scan Range: m/z 50 - 500.
-
-
Interpreting the LCMS Data:
-
Switching to ESI- mode is the most reliable approach. Monitor for the appearance of the [M-H]⁻ ion for the Final Product at m/z 193.97 . This peak will also exhibit the 3:1 chlorine isotope pattern at m/z 195.97.
-
If monitoring in ESI+ mode, you would track the disappearance of the [M+H]⁺ peak for Intermediate 2 at m/z 223.02.
-
Caption: Decision-making flowchart based on TLC/LCMS monitoring results.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| TLC Spot Streaking | 1. Sample is too concentrated. 2. Compound is highly acidic/basic. 3. Inappropriate mobile phase. | 1. Dilute the sample aliquot further. 2. Add a modifier to the mobile phase (e.g., 1% acetic acid for acids, 1% triethylamine for bases). 3. Screen different solvent systems to find one that provides sharp spots.[2] |
| Reaction Appears Stalled | 1. Insufficient temperature or reaction time. 2. Reagent degradation or insufficient stoichiometry. 3. Catalyst deactivation. | 1. Cautiously increase reaction temperature and continue monitoring. 2. Add another equivalent of the suspected limiting reagent. 3. Consider adding fresh catalyst if applicable. |
| Unexpected Peaks in LCMS | 1. Formation of byproducts or isomers. 2. Impurities in starting materials. 3. Sample degradation. | 1. Analyze the mass of the unexpected peak. Does it correspond to a logical side-reaction (e.g., dimerization, hydrolysis)? 2. Run an LCMS of all starting materials to check for impurities. |
| No Ionization in MS | 1. Incorrect ionization mode (ESI+ vs. ESI-). 2. Compound is not easily ionizable. 3. Instrument issue. | 1. Run the sample in both positive and negative modes. 2. Try adding a mobile phase modifier that promotes ionization (e.g., ammonium formate for ESI+). 3. Run a system suitability standard to verify instrument performance. |
Conclusion
The successful synthesis of complex molecules like this compound hinges on diligent and intelligent reaction monitoring. By combining the speed and simplicity of TLC with the analytical power and specificity of LCMS, researchers can gain a clear and comprehensive understanding of their reaction's progress. This application note provides a robust framework for this process, grounded in the fundamental principles of chromatography and mass spectrometry. The true utility of these methods lies not just in confirming success, but in providing the crucial data needed to troubleshoot and optimize reactions when they deviate from the expected path, ultimately accelerating the drug discovery and development process.
References
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC - NIH.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Benchchem.
- How can 2-chloro-4-(trifluoromethyl) pyrimidine be synthesized and applied effectively?. Sohu.
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Synthesis of Pyrimidines from Ketones Using Microwave Irradiation.
- Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
- ChemScene: Building blocks | Bioactive small molecules. ChemScene.
- LCMS-guided detection of halogenated natural compounds.
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Pyrimidine Biosynthesis Analysis Service.
- 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis. ChemicalBook.
- Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. PubMed.
Sources
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- 5. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 10. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 11. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Synthesis of Novel Pyrimidine-Based EGFR Inhibitors Utilizing 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid: An Application and Protocol Guide
Introduction: The Role of Pyrimidine Scaffolds in Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a pivotal transmembrane protein that governs critical cellular processes, including proliferation, differentiation, and survival.[1][2] Its dysregulation, often through mutation or overexpression, is a hallmark of numerous malignancies, particularly non-small cell lung cancer (NSCLC). Consequently, EGFR has emerged as a prime therapeutic target in oncology. Small molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the EGFR kinase domain have revolutionized the treatment landscape for patients with EGFR-mutant cancers.[3][4]
Among the various heterocyclic scaffolds explored for EGFR inhibition, the pyrimidine core has proven to be a highly successful pharmacophore.[1][2] Its ability to mimic the purine ring of ATP allows for potent and selective inhibition of the EGFR kinase. The substitution pattern on the pyrimidine ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on the synthetic utility of a key building block, 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid , in the generation of a novel class of potent EGFR inhibitors. The difluoromethyl group at the 4-position is of particular interest as it can serve as a bioisostere for other functional groups and potentially enhance metabolic stability and cell permeability.
This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying scientific rationale for developing N-aryl-4-(difluoromethyl)pyrimidine-5-carboxamide derivatives as potential EGFR inhibitors.
Strategic Approach to Synthesis
The synthetic strategy hinges on a two-step process, commencing with the versatile starting material, this compound. The core of this approach is the formation of a stable amide bond between the pyrimidine-5-carboxylic acid and a suitably substituted aniline, a common feature in many potent EGFR inhibitors. This is followed by a nucleophilic aromatic substitution (SNAr) at the C2-position of the pyrimidine ring to introduce further diversity and modulate the inhibitor's interaction with the kinase domain.
Visualizing the Synthetic Pathway
Caption: General two-step synthesis of pyrimidine-based EGFR inhibitors.
Part 1: Synthesis of N-Aryl-2-chloro-4-(difluoromethyl)pyrimidine-5-carboxamide (Intermediate)
The critical first step involves the formation of an amide bond between the carboxylic acid of the pyrimidine starting material and an appropriate aniline derivative. The choice of the aniline is guided by the structure-activity relationship (SAR) of known EGFR inhibitors, often featuring moieties that can interact with key residues in the kinase domain.[5]
Protocol 1: Amide Coupling Reaction
This protocol details a standard and robust method for the amide coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| This compound | (Not available) | Various | Starting material. |
| Substituted Aniline (e.g., 4-methoxyaniline) | 104-94-9 | Sigma-Aldrich | The choice of aniline determines the R1 group in the final product. |
| HATU | 148893-10-1 | Sigma-Aldrich | Amide coupling agent. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Sigma-Aldrich | Reaction solvent. |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | For workup. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific | For workup. |
| Brine | (Not applicable) | (Prepared in-house) | For workup. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | Drying agent. |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Temperature-controlled reaction block or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Addition of Amine and Base: To the stirred solution, add the substituted aniline (1.1 eq) followed by DIPEA (3.0 eq).
-
Addition of Coupling Agent: Add HATU (1.2 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2-chloro-4-(difluoromethyl)pyrimidine-5-carboxamide intermediate.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral centers are present).
-
DIPEA is a sterically hindered, non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid, facilitating its activation by HATU.
-
Anhydrous conditions are crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.
Part 2: Synthesis of the Final EGFR Inhibitor
The second step involves a nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrimidine ring. The chlorine atom at this position is activated by the electron-withdrawing pyrimidine nitrogens and the adjacent carboxamide group, making it susceptible to displacement by a suitable nucleophile.[6]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the displacement of the C2-chloro group with an amine nucleophile. The choice of the amine (R2-NH₂) is critical for the final inhibitor's biological activity and can be varied to explore the SAR.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| N-Aryl-2-chloro-4-(difluoromethyl)pyrimidine-5-carboxamide (from Part 1) | (As synthesized) | (In-house) | Intermediate from the previous step. |
| Amine Nucleophile (e.g., N,N-dimethyl-1,2-ethanediamine) | 108-00-9 | Sigma-Aldrich | The choice of amine determines the R2 group in the final product. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Sigma-Aldrich | Base to scavenge HCl byproduct. |
| n-Butanol (n-BuOH) | 71-36-3 | Sigma-Aldrich | High-boiling solvent suitable for SNAr reactions. |
| Ethyl acetate | 141-78-6 | Fisher Scientific | For workup. |
| Water | 7732-18-5 | (In-house) | For workup. |
| Brine | (Not applicable) | (In-house) | For workup. |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | Drying agent. |
Instrumentation:
-
Reaction vial with a screw cap
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial, combine N-aryl-2-chloro-4-(difluoromethyl)pyrimidine-5-carboxamide (1.0 eq), the amine nucleophile (1.5 eq), and DIPEA (2.0 eq) in n-butanol.
-
Heating: Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the n-butanol.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to afford the final EGFR inhibitor.
Causality Behind Experimental Choices:
-
The C2-chloro group is the most electrophilic position on the pyrimidine ring for nucleophilic attack due to the adjacent nitrogen atoms.
-
Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction.
-
n-Butanol is a suitable high-boiling solvent that can facilitate the reaction at the required temperatures.
Visualizing the EGFR Inhibition Mechanism
Caption: Competitive inhibition of ATP binding by the pyrimidine inhibitor.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling all chemicals.[7]
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[7]
-
Handling of Reagents:
-
This compound and its derivatives: These are potentially harmful if swallowed or inhaled and may cause skin and eye irritation. Avoid direct contact and inhalation of dust.[8]
-
Coupling Reagents (e.g., HATU): These reagents can be sensitizers and may cause allergic reactions upon repeated exposure. Handle with extreme care and avoid creating dust.[9][10]
-
Bases (e.g., DIPEA): These are corrosive and can cause severe skin and eye damage. Handle with care in a fume hood.
-
Solvents (e.g., DMF, DCM, n-BuOH): These are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion and Future Perspectives
This guide provides a robust and adaptable synthetic framework for the generation of novel pyrimidine-based EGFR inhibitors using this compound as a key starting material. The detailed protocols, grounded in established chemical principles, offer a clear path for researchers in drug discovery and medicinal chemistry to synthesize and explore new chemical entities targeting EGFR. The modularity of this synthetic approach allows for the systematic investigation of structure-activity relationships, which is crucial for optimizing inhibitor potency, selectivity, and pharmacokinetic profiles. Future work could involve the synthesis of a library of analogs by varying the substituted aniline and the amine nucleophile to identify lead compounds for further preclinical development.
References
- Synthetic studies on novel Syk inhibitors.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online.
- SAFETY D
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
- 2-Cyclopropyl-4-(difluoromethyl)
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
- Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PMC - PubMed Central.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)
- Methyl 2-chloro-4-(trifluoromethyl)
- Coupling Agent Hazards. American Peptide Society.
- 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414. PubChem.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)- carboxamide: A Potent Inhibitor of NF-κB- and AP-1-Mediated Gene Expression Identified Using Solution-Phase Combinatorial Chemistry.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide deriv
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed.
- Peptide Synthesis – Safety Topics. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Access to N-Difluoromethyl Amides, (Thio)
- 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 1202980-50-4. Smolecule.
- 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. PubChem - NIH.
- Bonding with Caution: Understanding the Hazards of Peptide Couplers. American Chemical Society.
Sources
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Moiety on 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the chemical derivatization of the carboxylic acid group on 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The strategic location of the carboxylic acid at the C5 position, combined with the electronically distinct substituents at C2 and C4, offers a versatile handle for molecular elaboration. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions for synthesizing novel pyrimidine derivatives.
The pyrimidine scaffold is a cornerstone in drug discovery, found in numerous therapeutic agents.[1] The subject molecule, with its 2-chloro and 4-difluoromethyl groups, presents a unique electronic landscape. The difluoromethyl group, a bioisostere of hydroxyl or thiol groups, can enhance metabolic stability and binding affinity.[2] Concurrently, the chloro-substituent provides a potential site for subsequent nucleophilic aromatic substitution (SNAr) reactions, further expanding synthetic possibilities.[3] This guide focuses specifically on the C5-carboxylic acid, a primary site for diversification to generate amides, esters, and other functional derivatives.
Core Principles: Reactivity of the Pyrimidine Carboxylic Acid
The pyrimidine ring is inherently electron-deficient. This characteristic is significantly amplified by the strong electron-withdrawing inductive effects of both the 2-chloro and 4-difluoromethyl substituents. This electronic pull increases the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack. While this enhances reactivity for derivatization, it also necessitates careful control of reaction conditions to prevent unintended side reactions, such as nucleophilic displacement of the 2-chloro group.
The primary strategies for functionalizing the carboxylic acid involve its activation to a more reactive intermediate, which can then be readily coupled with a desired nucleophile (e.g., an amine or alcohol).
Caption: Key functionalization pathways for the carboxylic acid group.
Protocols for Amide Bond Formation
Amide coupling is one of the most frequently performed reactions in medicinal chemistry, vital for constructing peptidomimetics and other complex molecular architectures.[4] The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner.
Protocol 1: EDC/NHS-Mediated Amide Coupling
This is a widely used, reliable method that proceeds via an O-acylisourea intermediate, which is then converted to a more stable and selective N-hydroxysuccinimide (NHS) active ester. This two-step, one-pot process minimizes side reactions and is effective for a broad range of primary and secondary amines.[5]
Mechanism Rationale: The initial reaction of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms a highly reactive O-acylisourea. In the absence of a trapping agent like NHS, this intermediate can rearrange to a stable N-acylurea byproduct. NHS rapidly traps the intermediate to form an NHS ester, which is less reactive but more selective, cleanly reacting with the amine to form the desired amide.
Caption: Simplified mechanism of EDC/NHS mediated amide coupling.
Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Activation: Add N-Hydroxysuccinimide (NHS) (1.2 eq) followed by EDC hydrochloride (1.2 eq).
-
Stirring: Stir the reaction mixture at room temperature (20-25 °C) for 30-60 minutes. The formation of the active ester can be monitored by TLC or LC-MS if desired.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl (to remove excess base and EDC urea byproduct), saturated aqueous NaHCO₃ (to remove unreacted NHS and acid), and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: HATU-Based Amide Coupling
For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium-based reagents like HATU [O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate] are highly effective.[6] HATU promotes rapid formation of a highly reactive OAt-active ester.
Scientist's Note: HATU is often superior to carbodiimide methods for difficult couplings due to the higher reactivity of the resulting active ester and a lower propensity for racemization in chiral substrates.[5] The reaction requires a non-nucleophilic base like DIPEA to neutralize the generated hexafluorophosphate salt and to deprotonate the initial carboxylic acid.
Step-by-Step Protocol:
-
Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.
-
Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/NHS couplings. Monitor by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocols for Ester Formation
Esterification is another key transformation, used to modify solubility, modulate pharmacokinetic properties, or to install a protecting group.
Protocol 3: Steglich Esterification (DCC/DMAP)
This method is a mild and efficient way to form esters from carboxylic acids and alcohols, avoiding the harsh conditions of traditional Fischer esterification.[7] It uses dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of 4-dimethylaminopyridine (DMAP) as a highly effective acyl-transfer catalyst.
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction exotherm and minimize side reactions.
-
DCC Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Work-up:
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude ester by flash column chromatography.
Protocol 4: Alkylation of the Carboxylate Salt
This protocol is particularly useful for preparing simple alkyl esters (e.g., methyl, ethyl, benzyl) under non-acidic conditions. The carboxylic acid is first deprotonated with a mild base to form the corresponding carboxylate salt, which then acts as a nucleophile to displace a halide from an alkylating agent.
Step-by-Step Protocol:
-
Salt Formation: Suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq) in anhydrous DMF or acetone.
-
Alkylating Agent: Add the alkylating agent (e.g., methyl iodide, ethyl bromide, or benzyl bromide) (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Summary of Functionalization Methods
| Transformation | Method | Key Reagents | Conditions | Advantages | Considerations |
| Amidation | EDC/NHS Coupling | EDC, NHS, DIPEA | Anhydrous DMF or DCM, RT | Reliable, broad scope, minimizes side reactions[5] | Slower than HATU; byproduct removal needed. |
| Amidation | HATU Coupling | HATU, DIPEA | Anhydrous DMF, RT | Fast, highly efficient for difficult couplings[6] | Reagent is more expensive; byproducts are water-soluble. |
| Esterification | Steglich | DCC, DMAP (cat.) | Anhydrous DCM, 0 °C to RT | Mild conditions, good for sensitive substrates[7] | DCU byproduct can complicate purification. |
| Esterification | Alkylation | K₂CO₃, Alkyl Halide | DMF or Acetone, 50-60 °C | Non-acidic, good for simple esters | Limited to reactive alkylating agents. |
Advanced Application: Ugi Four-Component Reaction
The carboxylic acid can serve as the acid component in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). This powerful reaction combines an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid in a one-pot process to generate complex α-acylamino carboxamide products.[8] This strategy is exceptionally valuable in combinatorial chemistry and library synthesis for the rapid generation of diverse structures from simple starting materials.[9]
Conceptual Protocol:
-
Combine the amine (1.0 eq) and aldehyde (1.0 eq) in a protic solvent like methanol and stir briefly to form the imine.
-
Add this compound (1.0 eq).
-
Add the isocyanide component (1.0 eq).
-
Stir the reaction at room temperature until completion. The reaction is often exothermic and completes within minutes to a few hours.[8]
-
Concentrate the solvent and purify the resulting bis-amide product, typically by chromatography.
This approach allows for the direct installation of a complex, peptide-like side chain at the C5 position of the pyrimidine core in a single, highly atom-economical step.
References
-
Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Photocatalytic Aminodecarboxylation of Carboxylic Acids. PMC - NIH. Available at: [Link]
-
Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. American Chemical Society. Available at: [Link]
-
Ugi reaction. Wikipedia. Available at: [Link]
-
Photocatalytic decarboxylative reduction of carboxylic acids and its application in asymmetric synthesis. PubMed. Available at: [Link]
-
Photoredox-catalyzed radical arylation of pyrimidines in aqueous formic acid. ResearchGate. Available at: [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Chemical Science (RSC Publishing). Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Chemistry | Illinois. Available at: [Link]
-
The Ugi reaction in the generation of new nucleosides as potential antiviral and antileishmanial agents. PubMed. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications (RSC Publishing). Available at: [Link]
-
2-Chloro-4-methylpyrimidine-5-carboxylic acid. PubChem. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
This compound. Arctom. Available at: [Link]
- Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. Google Patents.
Sources
- 1. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical fluorinated heterocyclic building block. The following content provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and synthetic methodologies.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process fraught with challenges, primarily concerning the introduction of the difluoromethyl group and the selective chlorination of the pyrimidine ring. A common and logical synthetic approach involves the construction of a functionalized pyrimidine core, followed by sequential chlorination and difluoromethylation, and concluding with the hydrolysis of an ester precursor to the final carboxylic acid.
Caption: A plausible synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this molecule?
There are two main strategies:
-
Linear Synthesis from Acyclic Precursors: This involves building the pyrimidine ring from simple, non-cyclic starting materials using a cyclocondensation reaction. This route offers flexibility in introducing substituents early on.
-
Modification of a Pre-existing Pyrimidine Core: This approach starts with a commercially available pyrimidine derivative, such as uracil-5-carboxylic acid, and involves sequential functionalization of the ring. This is often more practical for laboratory-scale synthesis. The guide above focuses on this second, more common strategy.
Q2: What is the most difficult step in this synthesis?
The introduction of the C4-difluoromethyl group is widely considered the principal challenge. This transformation often requires specialized reagents and carefully controlled conditions to achieve good yields and avoid side reactions. Direct C-H difluoromethylation of electron-deficient heterocycles like pyrimidines can be difficult, necessitating the activation of the C4 position, for instance, by converting it to a halide or another suitable leaving group.[1][2]
Q3: What are the major safety considerations for this synthesis?
Several steps involve hazardous reagents:
-
Chlorination: Phosphorous oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Diazotization (Alternative C2-Chlorination): If employing a Sandmeyer reaction from a 2-aminopyrimidine precursor, aryl diazonium salts can be explosive, especially when isolated in a dry state.[3][4] These reactions must be conducted at low temperatures (typically below 0°C) and the intermediates should be used immediately in solution.
-
Fluorinated Reagents: Many difluoromethylating agents can release toxic or corrosive byproducts. Always consult the Safety Data Sheet (SDS) for the specific reagent being used.
Troubleshooting Guide
Section 1: C2/C4 Chlorination of the Uracil Precursor
Issue: My chlorination of the uracil-5-carboxylate starting material with POCl₃ is sluggish, incomplete, or results in decomposition.
Possible Cause & Solution:
-
Insufficient Reactivity: The conversion of the keto-enol tautomers of uracil to chlorides requires harsh conditions. The mechanism often involves the formation of a more reactive intermediate.
-
Expert Insight: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA), can significantly accelerate the reaction.[5] The amine reacts with POCl₃ to form a Vilsmeier-type reagent, which is a much more powerful chlorinating agent.
-
Actionable Advice: Add 0.1-0.2 equivalents of DIPEA to your reaction mixture. Increase the reaction temperature to reflux (typically ~110°C) and monitor by TLC or LC-MS until the starting material is consumed. A patent describes the use of a POCl₃/PCl₅ mixture for a similar transformation, which can also increase reactivity.[6]
-
-
Moisture: POCl₃ reacts violently with water to produce phosphoric acid and HCl, quenching the reagent and potentially causing pressure buildup.
-
Actionable Advice: Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous starting materials and solvents.
-
-
Work-up Issues: Quenching the reaction mixture improperly can lead to product loss or hazardous conditions.
-
Actionable Advice: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring in a fume hood. This will hydrolyze the excess POCl₃. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Section 2: Introduction of the C4-Difluoromethyl Group
Issue: The yield of my C4-difluoromethylation step is low, or the reaction does not proceed.
Possible Cause & Solution:
-
Poor Leaving Group at C4: The direct displacement of a chloride at the C4 position of a pyrimidine can be challenging.
-
Expert Insight: The reactivity of the C4 position towards nucleophilic or radical attack is critical. Converting the C4-chloro group to a C4-iodo group can sometimes facilitate subsequent reactions. An alternative strategy involves converting the C4-chloro group to a hydrazinyl derivative, which can then be deaminated and functionalized.
-
-
Incorrect Choice of Reagent/Conditions: Difluoromethylation is highly dependent on the chosen reagent and reaction mechanism (e.g., radical vs. nucleophilic).
-
Expert Insight: Radical difluoromethylation is often effective for electron-deficient heterocycles. This typically involves a radical initiator and a source of the •CHF₂ radical.
-
Actionable Advice: A common method involves the use of a difluoromethyl sulfone reagent, such as (PhSO₂)₂CF₂, or zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), often in the presence of a radical initiator like tert-butyl hydroperoxide (TBHP).[5] The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are often used.
-
Comparative Table of Difluoromethylation Conditions
| Reagent/System | Typical Conditions | Mechanism | Pros | Cons |
| TMSCF₃ / CsF | THF, 0°C to RT | Nucleophilic | Commercially available | Often requires a more activated substrate |
| Zn(SO₂CF₂H)₂ / TBHP | DMSO, 60-80°C | Radical | High functional group tolerance | Requires careful control of initiator |
| NaSO₂CF₂H / UV light | CH₃CN, RT | Photoredox | Mild conditions | Requires specialized equipment |
Section 3: C2-Chlorination via Sandmeyer Reaction (Alternative Route)
This section is relevant for syntheses starting from a 2-aminopyrimidine precursor.
Caption: Troubleshooting the Sandmeyer reaction for C2-chlorination.
Issue: My Sandmeyer reaction from 2-aminopyrimidine to 2-chloropyrimidine gives low yields and a lot of dark, insoluble material (tar).
Possible Cause & Solution:
-
Decomposition of Diazonium Salt: This is the most common failure mode. Heterocyclic diazonium salts are notoriously less stable than their aniline-derived counterparts.
-
Expert Insight: The stability of the diazonium salt is paramount. The reaction must be kept cold at all times. The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which liberates N₂ gas and forms an aryl radical.[7][8] If the temperature is too high, the diazonium salt decomposes via non-productive pathways, often leading to phenolic byproducts and polymerization.
-
Actionable Advice: Maintain the reaction temperature strictly between -15°C and 0°C during the addition of sodium nitrite.[9] Use the generated diazonium salt solution immediately in the subsequent step with CuCl without any delay or attempt at isolation.
-
-
Inactive Catalyst: The Sandmeyer reaction requires a catalytic amount of a copper(I) salt, typically CuCl. If the catalyst is oxidized to copper(II), the reaction will fail.
-
Actionable Advice: Use freshly purchased, high-purity CuCl. If the salt has a greenish tint (indicating oxidation to CuCl₂), it should be purified or replaced.
-
Section 4: Final Ester Hydrolysis
Issue: During the hydrolysis of the C5-ethyl ester to the carboxylic acid, I am observing significant amounts of a byproduct where the C2-chloro group has also been hydrolyzed.
Possible Cause & Solution:
-
Harsh Hydrolysis Conditions: The C2-chloro group on the pyrimidine ring is activated towards nucleophilic substitution. Prolonged exposure to strong base (like NaOH or KOH) at elevated temperatures will lead to the formation of the corresponding 2-hydroxypyrimidine derivative.
-
Expert Insight: Lithium hydroxide (LiOH) is often preferred for ester hydrolysis in sensitive substrates because it can be effective at lower temperatures. The choice of solvent system is also crucial.
-
Actionable Advice: Switch to a milder hydrolysis system. A widely used protocol is 1.1 equivalents of LiOH in a mixture of THF and water (e.g., 1:1 or 2:1) at room temperature or below (0°C to RT).[10] Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed to minimize the formation of the hydrolyzed byproduct. During workup, acidify the aqueous layer carefully with cold 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product, ensuring the temperature does not rise significantly.
-
Detailed Experimental Protocol
(Example: Hydrolysis of Ethyl 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylate)
This protocol is a representative example and should be adapted and optimized based on the specific substrate and laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate (1.0 eq).
-
Solvent Addition: Add tetrahydrofuran (THF) and water in a 2:1 ratio (e.g., 10 mL THF and 5 mL H₂O per 1 gram of starting material). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water (10 mL per gram of starting material).
-
Extraction: Transfer the mixture to a separatory funnel and wash with methyl tert-butyl ether (MTBE) or diethyl ether (2 x 15 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify slowly with cold 1M HCl with vigorous stirring until the pH reaches 2-3. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold hexane to aid in drying.
-
Drying: Dry the solid product under high vacuum to a constant weight to yield this compound.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). [Link]
-
ResearchGate. (n.d.). Suggested pathway for difluoromethylation of pyrimidines. [Link]
-
Ahmad, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 8(45), 25584-25609. [Link]
-
Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794-797. [Link]
-
Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4125. [Link]
-
Universität Münster. (2024). New method for introducing fluorinated components into molecules. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Bar-Sagi, D., et al. (2011). Difluoromethylbenzoxazole pyrimidine thioether derivatives: a novel class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 54(23), 7974-85. [Link]
-
Barabe, F., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1235-1241. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Peral, D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(11), 6653-6661. [Link]
- Google Patents. (1971). US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
-
Kubíček, V., et al. (2021). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. Chemical Communications, 57(96), 12975-12978. [Link]
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. [Link]
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Technical Support Center: Stability of Difluoromethyl Pyrimidine Derivatives
Welcome to the technical support center for difluoromethyl pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of compounds. The incorporation of a difluoromethyl (–CHF₂) group into a pyrimidine scaffold is a valuable strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] However, the unique electronic properties of the –CHF₂ group can also introduce specific stability challenges, primarily a susceptibility to hydrolysis.
This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and prevent the decomposition of your compounds, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common stability issues encountered during the handling, analysis, and storage of difluoromethyl pyrimidine derivatives. Each question is followed by a direct answer, a detailed scientific explanation of the underlying mechanism, and a practical troubleshooting guide.
Question 1: I'm observing a new impurity peak in my HPLC analysis after my difluoromethyl pyrimidine derivative has been in an aqueous/methanolic solution for a few hours. What is happening?
Direct Answer: You are likely observing degradation due to the hydrolysis of the difluoromethyl group. This process is accelerated by protic solvents (like water and methanol) and can be sensitive to pH. The primary degradation products are often the corresponding formyl (–CHO) or carboxylic acid (–COOH) derivatives.
Scientific Explanation
The C-F bond is strong, but the difluoromethyl group attached to an electron-deficient pyrimidine ring is susceptible to nucleophilic attack, particularly by water. The degradation often proceeds through a stepwise hydrolysis mechanism where fluoride ions are sequentially displaced by hydroxyl groups. This reactivity can be exacerbated by substituents on the pyrimidine ring that further withdraw electron density.[3][4] The initial hydrolysis product is an unstable hemiaminal-like intermediate which rapidly eliminates HF to form a formyl group. Subsequent oxidation can then lead to a carboxylic acid derivative. The rate of this hydrolysis is often pH-dependent; both strongly acidic and basic conditions can catalyze the decomposition.[4][5]
Troubleshooting Guide: Unexplained HPLC Impurities
| Problem | Potential Cause | Recommended Solution & Rationale |
| Appearance of new, more polar peaks over time in HPLC. | Hydrolysis of the –CHF₂ group. | Prepare Samples Fresh: Dissolve the compound in your mobile phase or sample diluent immediately before analysis to minimize its time in an aqueous environment. |
| Buffer the Mobile Phase: Use a buffered aqueous mobile phase, ideally within a pH range of 6.0-7.5, to maintain a stable, neutral environment.[6] | ||
| Use Aprotic Solvents for Stock Solutions: Prepare stock solutions in high-purity, dry aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) and store them at low temperatures (-20°C or -80°C). | ||
| Lower the Autosampler Temperature: Set your HPLC autosampler temperature to 4-10°C to slow the rate of degradation for queued samples. | ||
| Solvent Impurities. | Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS-grade water, methanol, and acetonitrile to avoid contaminants that could catalyze degradation. |
Question 2: My compound seems to degrade significantly when I attempt reactions under basic conditions (e.g., using NaOH, K₂CO₃). How can I mitigate this?
Direct Answer: Basic conditions dramatically accelerate the hydrolysis of the difluoromethyl group. The mechanism likely involves the formation of an intermediate that facilitates the loss of fluoride.[4] You should use milder, non-nucleophilic organic bases, run reactions at the lowest possible temperature, and minimize reaction time.
Scientific Explanation
Under basic conditions, if there is an acidic proton elsewhere on the molecule (like an N-H on the pyrimidine ring), it can be deprotonated. The resulting anion can increase electron density in the ring, potentially facilitating an elimination-addition type mechanism. This involves the loss of a fluoride ion to form a reactive azafulvene-like intermediate, which is then rapidly attacked by water or hydroxide ions.[4] This pathway is often much faster than direct nucleophilic substitution, leading to rapid decomposition.
Visualizing the Problem: Generalized Hydrolysis Pathway
The following diagram illustrates the susceptibility of the –CHF₂ group to hydrolysis under both acidic and basic conditions, leading to the formation of a formyl derivative.
Caption: Fig 1. General hydrolysis pathway.
Troubleshooting Guide: Base-Mediated Decomposition
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low yield or complete loss of starting material in base-catalyzed reactions. | Accelerated Hydrolysis/Elimination. | Use Non-Nucleophilic Organic Bases: Switch to bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) instead of inorganic hydroxides or carbonates. |
| Lower Reaction Temperature: Perform the reaction at 0°C or below to decrease the rate of the degradation side reaction. | ||
| Minimize Water Content: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. | ||
| Incompatible Reaction Type. | Consider Alternative Synthetic Routes: If a step requires harsh basic conditions, explore protecting the pyrimidine ring or redesigning the synthesis to avoid this step after the –CHF₂ group has been installed. |
Experimental Protocols
To properly characterize the stability of your compound, a systematic approach is necessary. A forced degradation study is the industry-standard method for this purpose.[7]
Protocol: Forced Degradation (Stress Testing) Study
Objective: To identify the degradation pathways of a difluoromethyl pyrimidine derivative under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Difluoromethyl pyrimidine derivative (API)
-
HPLC-grade Water, Acetonitrile, Methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated oven
Workflow for Forced Degradation Study
Caption: Fig 2. Workflow for a forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent, typically acetonitrile.
-
Stress Conditions Setup:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at room temperature and/or heat to 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Caution: Degradation may be rapid.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store vials of the solid compound and a solution (in a relatively inert solvent like ACN) in an oven at a controlled temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[7]
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with your mobile phase.
-
Analysis: Analyze all samples using a suitable HPLC method. A gradient method is often required to separate the parent compound from all potential degradants. Peak purity analysis using a PDA detector or identification using a mass spectrometer (LC-MS) is highly recommended to confirm that new peaks are true degradants.[10]
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound in each condition.
-
Characterize the major degradation products.
-
Ensure the analytical method is "stability-indicating" by demonstrating specificity for the parent drug in the presence of its degradation products.
-
This guide provides a foundational framework for understanding and managing the stability of difluoromethyl pyrimidine derivatives. By understanding the underlying chemical mechanisms and employing systematic troubleshooting and characterization, you can ensure the quality and reliability of your research.
References
-
Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBI Journal. Available at: [Link]
-
(PDF) Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
(PDF) Studies on Fluorinated Pyrimidines. ResearchGate. Available at: [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Journal of Medicinal Chemistry. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. Available at: [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
(PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]
-
The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]
-
Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. Available at: [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences. Available at: [Link]
-
(PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Available at: [Link]
-
Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Chemical Reviews Journal. ACS Publications. Available at: [Link]
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- 3. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of the chloro group in 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Technical Support Center: 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. We will address a common challenge encountered in the lab: the unexpectedly low reactivity of the C2-chloro group in various substitution and cross-coupling reactions. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you optimize your synthetic routes.
Section 1: Understanding the Reactivity Profile
Before troubleshooting, it is crucial to understand the electronic nature of the molecule. The pyrimidine ring is inherently electron-deficient, which generally makes it susceptible to nucleophilic aromatic substitution (SNAr).[1] However, the reactivity of a specific position is profoundly influenced by the surrounding substituents.
-
Pyrimidine Ring: The two nitrogen atoms act as strong electron-withdrawing groups through induction and resonance, activating the ring towards nucleophilic attack.
-
C2-Chloro Group: The chlorine at the 2-position is situated between two nitrogen atoms, which typically makes it highly activated and the most probable site for substitution in many pyrimidine systems.[2]
-
C4-Difluoromethyl Group (-CHF₂): The difluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This group further activates the ring.
-
C5-Carboxylic Acid Group (-COOH): The carboxylic acid group is also electron-withdrawing. Its proximity to the C4 position enhances the electrophilicity of the C4 and C6 positions.
Given these features, the C2-chloro group is expected to be highly reactive. When it is not, a systematic troubleshooting approach is required.
Part 2: Troubleshooting Guides & Protocols
This section is structured in a question-and-answer format to directly address common problems.
Issue 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is slow or fails to proceed.
Question: I am reacting this compound with an amine (or alcohol/thiol), but I see little to no product formation, even at elevated temperatures. What is happening?
This is the most common issue. While the ring is electron-deficient, several factors can impede the SNAr reaction.
Root Cause Analysis & Solutions
-
In-situ Salt Formation: The most probable culprit is an acid-base reaction between your nucleophile (especially if it's a basic amine) and the carboxylic acid group on the pyrimidine. This forms a salt, deactivating the nucleophile by protonation and rendering it unable to attack the pyrimidine ring.
-
Solution A: Add an External Base. Introduce a non-nucleophilic base to neutralize the carboxylic acid and free up your nucleophile. The choice of base is critical.
-
Solution B: Protect the Carboxylic Acid. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). This removes the acidic proton, preventing the deactivation of the nucleophile.
-
-
Weak Nucleophile: The nucleophile may not be potent enough to attack the electron-deficient ring efficiently.[4]
-
Solution: If using an alcohol or thiol, convert it to its more nucleophilic alkoxide or thiolate form using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) before adding the pyrimidine substrate.[5]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in SNAr reactions.[4]
-
Solution: Many SNAr reactions require higher temperatures (80-120 °C) to proceed at a reasonable rate.[4] Microwave irradiation can also be highly effective in accelerating these reactions.[6] Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate Meisenheimer complex.
-
Troubleshooting Workflow for SNAr Reactions
Caption: A logical workflow for troubleshooting low-yielding SNAr reactions.
Protocol 1: General Procedure for Amination
-
To a solution of this compound (1.0 equiv.) in DMF (0.2 M) add the desired amine (1.2 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equiv.).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) is Inefficient.
Question: I am attempting a Suzuki or Buchwald-Hartwig amination reaction at the C2-chloro position, but the reaction is sluggish, gives low yields, or fails completely.
While the C-Cl bond is activated, it is inherently less reactive in oxidative addition steps compared to C-Br or C-I bonds, often requiring carefully optimized catalytic systems.[7]
Root Cause Analysis & Solutions
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting or deactivating the catalyst.[8] The carboxylic acid can also interfere with the catalytic cycle.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7][9] These ligands promote the formation of the active monoligated Pd(0) species, accelerate the oxidative addition to the C-Cl bond, and prevent catalyst deactivation.[7]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of both the transmetalation (Suzuki) and reductive elimination steps.[10]
-
Solution (Suzuki): Use stronger bases like K₃PO₄ or Cs₂CO₃.[8] A mixture of an aprotic solvent like 1,4-dioxane with water (e.g., 4:1 v/v) is often effective.[8][11]
-
Solution (Buchwald-Hartwig): A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.[12] Anhydrous, non-polar solvents like toluene or dioxane are preferred.
-
-
Low Temperature: C-Cl bond activation for cross-coupling often requires higher thermal energy than C-Br or C-I bonds.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Reference |
| Suzuki | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100-110 | [8] |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100-110 | [12] |
| Suzuki | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | [11][13] |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried flask, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[8]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Stir the mixture vigorously and heat to 100-110 °C until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is the C2-chloro position generally more reactive than other positions on a pyrimidine ring? The C2 position is flanked by two electron-withdrawing nitrogen atoms. In an SNAr reaction, this placement allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance, lowering the activation energy for the reaction.[1]
Q2: My reaction is still not working. Should I consider protecting the carboxylic acid group? Yes, absolutely. If you have optimized the base, solvent, and temperature for your reaction and still see low reactivity, protecting the carboxylic acid is the next logical step. Converting it to a methyl or ethyl ester is a straightforward process that eliminates potential complications arising from the acidic proton.
Q3: Can the difluoromethyl group (-CHF₂) interfere with the reaction? The -CHF₂ group is primarily an electronic modifier. It is strongly electron-withdrawing and enhances the reactivity of the ring toward nucleophilic attack. It is generally stable under most SNAr and palladium-catalyzed coupling conditions and is unlikely to be the source of reactivity issues.
Q4: I am seeing decomposition of my starting material at high temperatures. What can I do? Decomposition suggests that the conditions are too harsh.
-
For SNAr: Try a lower temperature for a longer period. Alternatively, use a more polar solvent like DMSO which can sometimes accelerate reactions at lower temperatures.
-
For Cross-Coupling: The issue may be catalyst-related. A less stable catalyst can decompose and cause side reactions. Consider switching to a more robust precatalyst system (e.g., a G3 or G4 Buchwald precatalyst) which may allow for lower catalyst loading and milder conditions.[8]
Q5: What is the typical reactivity order for halogens in SNAr reactions on pyrimidines? For nucleophilic aromatic substitution, the reactivity order is typically F > Cl > Br > I.[4] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen making the attached carbon more electrophilic.[4] This is the opposite of the trend seen in cross-coupling reactions where oxidative addition is rate-limiting (I > Br > Cl > F).
References
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Krátky, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Hazari, N., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]
-
Cahiez, G., et al. (2009). Cobalt-catalyzed cross-coupling between in situ prepared arylzinc halides and 2-chloropyrimidine or 2-chloropyrazine. Tetrahedron Letters. Available at: [Link]
-
Murti, P.S.R., et al. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine. Journal of the Indian Chemical Society. Available at: [Link]
-
Imahori, T., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Available at: [Link]
-
Krátky, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
-
Various Authors. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]
-
Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry. Available at: [Link]
-
Murti, P.S.R., et al. (1995). Aromatic Nucleophilic Substitution Reactions · Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. Zenodo. Available at: [Link]
-
Leadbeater, N.E., & Marco, M. (2003). Amination of chloropyrazine and 2-chloropyrimidine. Tetrahedron. Available at: [Link]
-
Nolan, S.P., & Cazin, C.S.J. (Eds.). (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Leadbeater, N.E. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. Available at: [Link]
-
Zhang, T., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wu, T. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]
-
Priya, S. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available at: [Link]
-
Chopra, H. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
El-Sayed, M.A., et al. (2020). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules. Available at: [Link]
-
Reddit User Discussion. (2023). SNAr troubleshooting. r/AskChemistry. Available at: [Link]
-
Georg, G.I., & Gunda, P. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Future Medicinal Chemistry. Available at: [Link]
-
ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
-
Tumkevicius, S., et al. (1999). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Sławiński, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]
-
Mary, Y.S., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. Available at: [Link]
-
American Chemical Society. (2026). Organic Letters Journal. Available at: [Link]
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- 2. Aromatic Nucleophilic Substitution Reactions · Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles [zenodo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
managing regioselectivity in reactions with 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Welcome to the technical support center for 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you manage regioselectivity and troubleshoot common issues in your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reactivity and handling of this compound, providing the foundational knowledge needed for successful experimentation.
Q1: What are the primary reactive sites on this molecule and how do the substituents influence their reactivity?
A1: this compound has three key structural features that dictate its reactivity:
-
C2-Chloride: This is the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The pyrimidine ring is inherently electron-deficient, which facilitates these transformations.
-
C5-Carboxylic Acid: This group is available for standard carboxylic acid chemistry, most notably amide bond formation.
-
Activating Groups: The difluoromethyl (-CF₂H) group at C4 and the carboxylic acid (-COOH) at C5 are both strong electron-withdrawing groups (EWGs).[1][2] These groups significantly decrease the electron density of the pyrimidine ring, thereby activating the C2-Cl bond towards nucleophilic attack and oxidative addition in cross-coupling cycles.[3][4]
The primary challenge and strategic consideration when using this molecule is managing the selective reaction of the C2-Cl and C5-COOH groups.
Caption: Decision workflow for synthetic sequence.
Q3: Are there any general stability concerns with this molecule?
A3: Yes. While generally robust, be aware of two potential issues:
-
Decarboxylation: Under harsh, high-temperature conditions (>160 °C), particularly in the presence of certain transition metals, decarboxylation at the C5 position can occur. [5]Monitor your reactions carefully if high temperatures are required.
-
Hydrolysis of -CF₂H: While the difluoromethyl group is significantly more stable than a trichloromethyl group, prolonged exposure to strong aqueous base at high temperatures can lead to decomposition. Most standard reaction conditions do not pose a significant risk.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during key transformations.
Guide 1: Nucleophilic Aromatic Substitution (SNAr) at C2
SNAr is a common strategy for introducing amine, alcohol, or thiol functionalities at the C2 position.
Problem: My SNAr reaction with an amine or alcohol nucleophile is showing low to no conversion.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Basicity | 1. Increase Base Stoichiometry: The reaction generates HCl, which must be quenched. Use at least 2.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA, Et₃N) or a slight excess of an inorganic base (e.g., K₂CO₃, Cs₂CO₃). Rationale: The carboxylic acid proton is acidic and will consume one equivalent of base. A second equivalent is needed to neutralize the HCl produced during the substitution. |
| Poor Nucleophile Reactivity | 1. Switch to a Stronger Base/Solvent System: For weak nucleophiles like anilines or phenols, use a stronger base like NaH or K₂CO₃ in an aprotic polar solvent like DMF or DMA. Rationale: Stronger bases deprotonate the nucleophile more effectively, increasing its concentration and nucleophilicity. [3] |
| Low Reaction Temperature | 1. Increase Temperature: While the ring is activated, sluggish reactions can be accelerated by heating. Monitor by TLC/LC-MS and increase temperature stepwise (e.g., from RT to 50 °C, then to 80 °C). Rationale: SNAr reactions have an activation energy barrier that can be overcome with thermal energy. |
Problem: I am observing significant formation of an unwanted ester or amide product from my nucleophile reacting with the C5-carboxylic acid.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| In-situ Activation of COOH | 1. Avoid Activating Reagents: Do not use reagents that can activate the carboxylic acid (e.g., acid chlorides, carbodiimides) if your goal is SNAr at C2. 2. Control Basicity: Use a hindered, non-nucleophilic base like DIPEA. Avoid using the amine nucleophile itself as the base if it is precious, as it will be consumed by the acidic proton. Rationale: The carboxylic acid can compete for the nucleophile if it becomes activated. |
| High Reaction Temperature | 1. Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate at the C2-Cl position. Rationale: Amide/ester formation from a carboxylic acid typically requires higher activation energy or a catalyst. By lowering the temperature, you can often find a kinetic window where SNAr is favored. |
Guide 2: Palladium-Catalyzed Cross-Coupling at C2
Reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for forming C-C and C-N bonds at the C2 position.
Problem: My Suzuki-Miyaura coupling reaction has stalled or shows low yield.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Oxidative Addition | 1. Ligand Selection: Aryl chlorides are less reactive than bromides or iodides. [4]Standard Pd(PPh₃)₄ may be insufficient. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) paired with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Rationale: Electron-rich, bulky ligands stabilize the electron-deficient Pd(0) center, promoting the difficult oxidative addition of the C-Cl bond, which is often the rate-limiting step. [6][7] |
| Base/Solvent Incompatibility | 1. Screen Bases and Solvents: For Suzuki couplings, a common starting point is K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water. [8][9]Rationale: The base plays a crucial role in the transmetalation step. The solvent must solubilize both the organic and inorganic components of the reaction. |
| Boronic Acid Decomposition | 1. Check Boronic Acid Quality: Homo-coupling of the boronic acid (B-B) suggests decomposition. Use fresh boronic acid, or consider using a more stable boronate ester (e.g., pinacol ester). Rationale: Boronic acids can dehydrate to form boroxines or undergo protodeboronation under certain conditions, reducing the effective concentration of the coupling partner. [10] |
Problem: In my Buchwald-Hartwig amination, I am observing significant hydrodehalogenation (C2-Cl → C2-H) instead of C-N bond formation.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Slow Reductive Elimination | 1. Use a More Electron-Rich, Bulky Ligand: This is a classic sign that reductive elimination of the desired product is slower than competing side reactions. Use a highly active ligand from the biarylphosphine class (e.g., BrettPhos, RuPhos). [6]Rationale: These ligands accelerate the final C-N bond-forming reductive elimination step, outcompeting the pathways that lead to hydrodehalogenation. [11][12] |
| Base Selection | 1. Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices. [7][13]Rationale: A strong base is required to deprotonate the amine and form the palladium-amido complex necessary for reductive elimination. Weaker bases often lead to lower yields and more side products with aryl chlorides. |
Guide 3: Amide Bond Formation at C5
Creating amides from the C5-carboxylic acid is a key transformation. The main challenge is preventing concomitant reaction at the C2-Cl position.
Problem: When coupling my carboxylic acid with a primary or secondary amine, I get a mixture of the desired amide and the product of C2-amination.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| High Reactivity of C2-Cl | 1. Use Mild Coupling Conditions at Low Temperature: Activate the carboxylic acid at 0 °C or below with a standard coupling agent (e.g., HATU, HOBt/EDC) in the presence of a non-nucleophilic base (DIPEA). Add the amine nucleophile slowly at low temperature and allow the reaction to warm to room temperature gradually. Rationale: Amide bond formation using modern coupling reagents is typically very fast. [14]By keeping the temperature low, you minimize the rate of the competing SNAr reaction, which has a higher activation energy. [15] |
| Excess Amine Nucleophile | 1. Use Stoichiometric Amounts of Amine: Use no more than 1.0-1.1 equivalents of the amine. If the reaction is sluggish, it is better to allow it to run longer than to add a large excess of the amine. Rationale: A large excess of the amine increases the probability of the slower, but still possible, SNAr side reaction at the C2 position. |
Part 3: Experimental Protocols
Protocol 1: Regioselective SNAr with an Aniline Derivative (C2 Functionalization)
This protocol describes the selective substitution of the C2-chloride with 4-methoxyaniline.
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add anhydrous K₂CO₃ (2.5 eq.).
-
Add 4-methoxyaniline (1.2 eq.) to the suspension.
-
Heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
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Acidify to pH ~3-4 with 1M HCl. The product will often precipitate.
-
Filter the solid, wash with water, and dry under vacuum to yield the desired 2-(4-methoxyphenylamino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid.
Protocol 2: Regioselective Amide Coupling (C5 Functionalization)
This protocol describes the selective formation of an amide bond with benzylamine, preserving the C2-chloride.
-
Suspend this compound (1.0 eq.) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar) and cool the mixture to 0 °C.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired N-benzyl-2-chloro-4-(difluoromethyl)pyrimidine-5-carboxamide.
References
Sources
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Fluorous 2-Chloropyridinium Salt (Mukaiyama Condensation Reagent) for Amide Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Pyrimidine Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of pyrimidine carboxylic acids. These molecules are foundational building blocks in pharmaceutical and agrochemical synthesis, but their unique physicochemical properties often present significant purification challenges.[1][2] This document is structured to provide both quick answers and detailed, field-proven protocols to help you achieve the desired purity for your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that our application scientists frequently encounter.
Q1: Why is my pyrimidine carboxylic acid so difficult to purify?
A1: The purification challenges stem from the inherent dual nature of the molecule. Pyrimidine carboxylic acids possess both an acidic carboxylic acid group (with a pKa typically in the range of 3-5) and basic nitrogen atoms within the pyrimidine ring.[3][4] This amphoteric, and sometimes zwitterionic, character leads to several common issues:
-
High Polarity: This makes them poorly soluble in non-polar organic solvents but often highly soluble in polar protic solvents, complicating crystallization.[5]
-
Atypical Chromatographic Behavior: Their polarity can cause very strong retention on normal-phase silica gel (streaking or immobility) and poor retention on standard reverse-phase (C18) columns.[5][6]
-
Solubility Issues: They are often supplied as crystalline solids with limited solubility in common laboratory solvents like ethanol, but better solubility in high-boiling point solvents like DMSO and DMF, which are themselves difficult to remove.[7][8]
Q2: I'm seeing significant peak tailing for my compound during HPLC analysis. What's causing this and how can I fix it?
A2: Peak tailing is a classic sign of undesirable secondary interactions between your analyte and the stationary phase. For pyrimidine carboxylic acids on a standard silica-based C18 column, the basic nitrogens on the pyrimidine ring can interact with residual acidic silanol groups on the silica surface.[5]
-
The Causality: These interactions are strong and heterogeneous, meaning some molecules are momentarily "stuck" on the column, leading to a delayed elution and a tailed peak shape.
-
The Solution:
-
Use a Polar-Endcapped Column: These columns have fewer accessible silanol groups, minimizing these secondary interactions.[5]
-
Modify the Mobile Phase: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the pyrimidine nitrogens. This creates a positive charge that is repelled by any residual protonated silanols, dramatically improving peak shape.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds and operates with a different retention mechanism that is often better suited for these molecules.[5][6]
-
Q3: My compound won't crystallize from any single solvent. What is the best strategy to obtain a solid?
A3: This is a common issue due to the high polarity of these compounds. When single-solvent crystallization fails, an anti-solvent crystallization is the most effective approach.[5]
-
The Principle: You first dissolve your compound in a small amount of a "good" solvent in which it is highly soluble (e.g., DMSO, DMF, methanol). Then, you slowly add a "poor" solvent (the anti-solvent, e.g., water, diethyl ether, or hexanes) in which your compound is insoluble. This gradually decreases the overall solvating power of the mixture, forcing your compound to precipitate out, ideally as crystals. A detailed protocol is provided in Section 2.
Q4: How can I efficiently remove acidic starting materials or byproducts, like acetic acid used as a solvent?
A4: Removing a soluble acidic impurity from an acidic product is challenging. Simple evaporation is often ineffective as acetic acid can form azeotropes or strong hydrogen bonds with the product.[9]
-
Recommended Method: An acid-base liquid-liquid extraction is the most robust method. This technique exploits the difference in pKa values between your product and the impurity. A detailed workflow is provided in Section 2.
-
Alternative Method (for small scales): Co-evaporation can be effective. After concentrating the bulk of the solvent, add a solvent like toluene or water and re-evaporate under reduced pressure. Repeating this process 2-3 times can help azeotropically remove the residual acetic acid.[9]
Section 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols for overcoming specific purification hurdles.
Troubleshooting Crystallization
| Problem | Probable Cause | Recommended Solution(s) |
| Compound Fails to Crystallize or "Oils Out" | The solution is not sufficiently supersaturated, or the compound is too soluble in the chosen solvent system. | 1. Evaporate Solvent: Slowly remove some of the "good" solvent to increase concentration. 2. Add More Anti-Solvent: Continue the slow, dropwise addition of the anti-solvent.[5] 3. Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a pure crystal, add a tiny amount as a seed. 4. Cool Slowly: Place the solution in a refrigerator, then a freezer, to gradually reduce solubility. |
| Low Recovery of Crystalline Product | The compound retains significant solubility even in the cold solvent mixture. The crystals are too fine and pass through the filter. | 1. Maximize Cooling: Use an ice-salt bath or dry ice/acetone bath for final cooling to minimize solubility. 2. Optimize Solvent Ratio: Use the minimum possible amount of the "good" solvent for the initial dissolution. 3. Improve Filtration: Use a finer porosity filter paper (e.g., a Büchner funnel with high-quality filter paper) or a fritted glass filter funnel. |
| Colored Impurities in Final Crystals | Highly colored, polar impurities are co-crystallizing with the product. | 1. Charcoal Treatment: Before crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (approx. 1-2% by weight), and heat gently for 5-10 minutes. 2. Hot Filtration: Filter the hot solution through a pad of Celite® or diatomaceous earth to remove the charcoal and adsorbed impurities before proceeding with crystallization.[5] |
-
Dissolution: In a clean flask, dissolve the crude pyrimidine carboxylic acid in the minimum amount of a "good" polar solvent (e.g., methanol, DMSO, DMF) with gentle warming if necessary.
-
Cooling: Allow the solution to cool to room temperature.
-
Anti-Solvent Addition: Begin the slow, dropwise addition of a "poor" anti-solvent (e.g., water, diethyl ether, dichloromethane) while stirring vigorously.
-
Observation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until it just becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. For improved yield, subsequently store it at 4°C, and then at -20°C.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.
Troubleshooting Chromatographic Purification
The key to successful chromatography is selecting the correct stationary and mobile phases. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting an appropriate chromatographic purification method.
Troubleshooting Liquid-Liquid Extraction
Acid-base extraction is a powerful and scalable purification technique for ionizable compounds like pyrimidine carboxylic acids.[10]
Caption: Step-by-step workflow for purification using acid-base liquid-liquid extraction.
Section 3: Physicochemical Data Reference
The following table summarizes key physicochemical properties of representative pyrimidine carboxylic acids. Note that solubility can vary based on the specific crystalline form and temperature.[11]
| Compound Name | Structure | pKa (Carboxylic Acid) | Solubility Profile |
| Pyrimidine-2-carboxylic acid | C1=CN=C(N=C1)C(=O)O | ~3.08 (Predicted)[3] | Soluble in ethanol, DMSO, DMF, and PBS.[3][8] |
| Pyrimidine-4-carboxylic acid | C1=CN=C(C=N1)C(=O)O | Data not readily available | Sparingly soluble in ethanol (~0.25 mg/mL); Soluble in DMSO (~20 mg/mL) and PBS pH 7.2 (~1 mg/mL).[7] |
| 6-Oxo-1,6-dihydropyrimidine-4-carboxylic acid | O=C1C=NC(=O)N=C1 | Data not readily available | Typically presents as a white to off-white powder with a high melting point (~268-270 °C), indicating strong intermolecular forces and likely low solubility in non-polar solvents.[12] |
Note: The IUPAC name for 6-Oxo-3H-pyrimidine-4-carboxylic acid is 6-Oxo-1,6-dihydropyrimidine-4-carboxylic acid.
References
-
Pharmaffiliates. (n.d.). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Retrieved from [Link]
-
Request PDF. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons | Request PDF. Retrieved from [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]
-
Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
PMC - NIH. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]
-
Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2024). How to separate "pyrimidine-2-carboxylic acid" from acetic acid?. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 4. scialert.net [scialert.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic Acid
Welcome to the technical support center for 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly influenced by the choice of solvent. Understanding these interactions is critical for optimizing reaction outcomes, maximizing yields, and minimizing side-product formation.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that determine its reactivity?
A1: The reactivity of this molecule is governed by a combination of its structural features:
-
Electron-Deficient Pyrimidine Ring : The two nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density and making the ring susceptible to nucleophilic attack.[1]
-
Activating Electron-Withdrawing Groups : The 4-(difluoromethyl) and 5-(carboxylic acid) groups further withdraw electron density from the ring, significantly activating it for nucleophilic aromatic substitution (SNAr).
-
Good Leaving Group : The chlorine atom at the C2 position is a good leaving group, facilitating substitution reactions. The high reactivity of 2-chloropyrimidines is well-documented; they can be 10¹⁴–10¹⁶ times more reactive than chlorobenzene in SNAr reactions.[2]
-
Acidic Carboxylic Acid Group : The carboxylic acid moiety can be deprotonated under basic conditions, which can affect the molecule's solubility and potentially its electronic properties. This feature can also be a site for unintended side reactions if not properly managed.
Q2: How does the choice of solvent fundamentally impact SNAr reactions with this compound?
A2: Solvents play a crucial role by solvating reactants, intermediates, and transition states. The primary mechanism for this compound is SNAr, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. The solvent's ability to stabilize or destabilize this complex and the incoming nucleophile dictates the reaction rate and efficiency.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) : These are generally the solvents of choice. They effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, leaving it "naked" and highly reactive. This significantly accelerates the rate of SNAr reactions.[4][5]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol) : These solvents are generally not recommended. They can form strong hydrogen bonds with anionic nucleophiles, creating a solvent shell that stabilizes the nucleophile and reduces its energy and reactivity.[4][5][6] Furthermore, these solvents can act as nucleophiles themselves, leading to undesired solvolysis byproducts (e.g., hydrolysis to form a hydroxypyrimidine).[7]
-
Non-Polar Solvents (e.g., Toluene, Hexane) : These are typically poor choices due to the low solubility of the polar starting material and most common nucleophiles.[8]
Q3: What is the expected regioselectivity for nucleophilic attack on this pyrimidine?
A3: For this compound, nucleophilic attack is expected to occur almost exclusively at the C2 position, displacing the chloride. The C4 position is occupied by a stable difluoromethyl group, and the pyrimidine ring's electronics strongly favor substitution at the C2 and C4 positions. With chlorine being the only viable leaving group, the reaction is highly regioselective. However, regioselectivity can become a complex issue in pyrimidines with multiple leaving groups, where factors like hydrogen bonding between the nucleophile and another substituent can direct the attack to an otherwise less intuitive position.[9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter.
Issue 1: Low or No Conversion to the Desired Product
Your reaction has stalled, or you observe only starting material after an appropriate reaction time.
Caption: A logical workflow for troubleshooting low reaction conversion.
| Probable Cause | Explanation & Causality | Recommended Solution |
| Poor Solubility | The starting material, with its polar carboxylic acid group, may not be fully dissolved in the chosen solvent, preventing it from reacting. A reaction can only occur in the solution phase. | Ensure complete dissolution before proceeding. If solubility is an issue, switch to a more suitable solvent like DMSO or DMF, which are excellent for dissolving a wide range of organic compounds.[4][10] Gentle heating can also improve solubility.[4] |
| Inappropriate Solvent Choice | Using a protic solvent (water, ethanol) can drastically reduce the reactivity of anionic nucleophiles through hydrogen bonding, effectively "caging" the nucleophile.[5] | Switch to a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile do not form strong hydrogen bonds with anions, leaving the nucleophile highly reactive and significantly boosting the SNAr reaction rate.[4] |
| Weak Nucleophile | The energy barrier for the reaction may be too high for a weak nucleophile (e.g., neutral amines, alcohols). | If using a neutral nucleophile, consider deprotonating it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to increase its nucleophilicity.[4] Alternatively, a more reactive nucleophile may be required. |
| Insufficient Temperature | SNAr reactions, while often facile with activated substrates, still have an activation energy barrier that must be overcome. | Gently increase the reaction temperature in 10–20 °C increments. Monitor the reaction closely by TLC or LC-MS for both product formation and any signs of decomposition.[1] |
Issue 2: Significant Formation of Side Products
Your reaction works, but the crude mixture contains major impurities, complicating purification and lowering the yield.
| Probable Cause | Explanation & Causality | Recommended Solution |
| Solvolysis/Hydrolysis | If using a protic solvent (or if your aprotic solvent is contaminated with water/alcohols), the solvent itself can act as a nucleophile, displacing the chloride to form a 2-hydroxy or 2-alkoxy pyrimidine byproduct.[7] | Use anhydrous solvents. Purchase high-purity anhydrous solvents or dry them using standard laboratory procedures (e.g., molecular sieves). Always run reactions under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture contamination.[1] |
| Thermal Decomposition | At elevated temperatures, the complex pyrimidine structure may begin to decompose, leading to a complex mixture of byproducts.[4] | Run the reaction at the lowest effective temperature. Determine the minimum temperature required for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature than quickly at a high temperature.[1] |
| Reaction with the Carboxylic Acid | If your reaction conditions are harsh or your nucleophile is also a strong base, it could react with the carboxylic acid group (e.g., deprotonation, or in some cases, conversion to an amide if an amine nucleophile is used at high temperatures with a coupling agent). | If the carboxylic acid is interfering, consider protecting it as an ester (e.g., a methyl or ethyl ester) before performing the SNAr reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a starting point for reacting this compound with a generic amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound.
-
Add anhydrous DMF via syringe (aim for a concentration of 0.1-0.5 M). Stir until fully dissolved.
-
Add the amine nucleophile, followed by the slow addition of DIPEA. The base neutralizes the carboxylic acid and any HCl generated during the reaction.
-
Heat the reaction mixture to the desired temperature (start at 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove DMF and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Solvent Screening for Reaction Optimization
When optimizing a new reaction, a parallel solvent screen can quickly identify the best reaction medium.
Procedure:
-
In separate, small, dry reaction vials, place an equal, pre-weighed amount of this compound.
-
To each vial, add the same equivalents of your nucleophile and base.
-
To each vial, add a different anhydrous solvent (e.g., Vial 1: DMF; Vial 2: DMSO; Vial 3: Acetonitrile; Vial 4: THF; Vial 5: Dioxane). Ensure the concentration is the same in each vial.
-
Stir all vials at the same temperature (e.g., 60 °C) for a set period (e.g., 4 hours).
-
Quench a small, identical aliquot from each reaction vial and analyze by LC-MS or ¹H NMR to determine the conversion percentage.
-
The solvent that provides the highest conversion with the cleanest profile is the optimal choice for scaling up the reaction.
Data Presentation
Table 1: Properties of Common Solvents for SNAr Reactions
This table summarizes key properties of solvents relevant to reactions with this compound.
| Solvent | Formula | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | 38.3 | Excellent solvating power, high boiling point. Often a top choice.[11] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 189 | 47.0 | Very high polarity and boiling point. Can be difficult to remove during work-up.[11] |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | 82 | 36.6 | Lower boiling point, easier to remove. Good choice for moderate temperatures.[11] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 66 | 7.5 | Less polar. May be suitable for some reactions but often less effective than DMF/DMSO.[11] |
| Ethanol (EtOH) | C₂H₆O | Polar Protic | 78 | 24.6 | Not recommended. Can reduce nucleophilicity and act as a competing nucleophile.[4][11] |
| Water | H₂O | Polar Protic | 100 | 80.1 | Not recommended. Prone to causing hydrolysis. However, "on-water" SNAr can be surprisingly effective for some substrates but requires specific conditions.[2][11][12] |
Visualizing Solvent Effects on SNAr
The following diagram illustrates how different solvent types interact with the nucleophile, impacting its reactivity in an SNAr reaction.
Caption: Solvent effects on nucleophile reactivity in SNAr reactions.
References
-
Schlosser, M., et al. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Retrieved from [Link]
-
Gazitúa, M., et al. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. Retrieved from [Link]
-
Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 17(8), 9477–9485. Retrieved from [Link]
-
Larsson, P., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Retrieved from [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Arctom. (n.d.). This compound. Retrieved from [Link]
-
Mendeleev Communications. (n.d.). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of base and solvent on the yield for the synthesis of 2a. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. preprints.org [preprints.org]
avoiding hydrolysis of the carboxylic acid group during coupling reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Hydrolysis of the Carboxylic Acid Group
Welcome to the technical support center for amide bond formation. This guide is designed to provide in-depth troubleshooting advice and preventative strategies to minimize the hydrolysis of carboxylic acids during coupling reactions, a common challenge that leads to low yields and recovery of starting material.[1]
Part 1: Understanding the Core Problem
Q1: What is carboxylic acid hydrolysis in this context, and why is it my primary obstacle?
In any amide coupling reaction, the carboxylic acid must first be "activated" by a coupling reagent. This process converts the hydroxyl group (-OH) of the carboxylic acid into a better leaving group, creating a highly reactive intermediate (such as an O-acylisourea, an active ester, or a symmetric anhydride). This activated species is now susceptible to nucleophilic attack by the desired amine to form the stable amide bond.
However, this activated intermediate is also highly susceptible to attack by other nucleophiles present in the reaction mixture. The most common and problematic of these is water. If the activated intermediate reacts with water instead of the amine, it collapses back to the original carboxylic acid, releasing the activating group. This undesired pathway is known as hydrolysis.[1] It is a competitive process that directly reduces the yield of the desired amide product.
The Competing Pathways in Amide Coupling
The success of an amide coupling reaction hinges on favoring the aminolysis pathway over the hydrolysis pathway.
Caption: Competing reaction pathways for the activated carboxylic acid intermediate.
Part 2: Troubleshooting Guide - Diagnosing and Solving Hydrolysis
This section addresses common experimental failures and provides actionable solutions.
Q2: My reaction is very slow, and I'm recovering most of my starting carboxylic acid. What's happening?
This is the classic symptom of hydrolysis outcompeting aminolysis. Several factors, often in combination, can be the cause:
-
Presence of Water: This is the most direct cause. Water can be introduced from solvents, reagents, or atmospheric moisture. Even seemingly "dry" solvents like DMF can absorb significant amounts of water from the air.[2]
-
Solution: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system. Dry reagents that are known to be hygroscopic (e.g., HOBt hydrate, EDC-HCl) under vacuum before use, if the reagent is stable to such treatment.[3] Running the reaction under an inert atmosphere (Nitrogen or Argon) is also best practice.[3]
-
-
Suboptimal Activation: The carboxylic acid may not be activating efficiently, or the activated intermediate is not stable enough.
-
Low Amine Nucleophilicity: If the amine is electron-poor (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its reaction with the activated intermediate will be slow, giving water more time to hydrolyze the intermediate.[1][5]
-
Solution: For challenging amines, consider using a more powerful coupling reagent (see table below). Increasing the reaction temperature or using a less sterically hindered base may also improve reaction rates.
-
Q3: I'm using EDC and see a lot of an insoluble white precipitate, which isn't my product. How do I prevent this?
When using carbodiimides like DCC or EDC, the initially formed O-acylisourea intermediate is highly reactive. If it doesn't react quickly with the amine, it can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct.[6] This byproduct is unreactive and represents a dead-end for your carboxylic acid.
-
The Role of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing this side reaction. They act as "traps" for the O-acylisourea, converting it into a more stable active ester (e.g., OBt-ester). This new intermediate is still highly reactive towards the amine but is much less prone to rearrangement or immediate hydrolysis.
Mechanism of N-Acylurea Suppression
Additives intercept the reactive O-acylisourea intermediate to form a more stable active ester, preventing the formation of the N-acylurea byproduct.
Sources
Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.
Overview of a Common Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions, particularly during scale-up. A representative synthetic route starts from ethyl 2-(difluoromethyl)-3-oxobutanoate, proceeds through a pyrimidine ring formation, followed by chlorination and saponification.
Caption: A common three-step synthetic workflow.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up of each key synthetic step.
Step 1: Pyrimidine Ring Formation (Condensation)
Question: My condensation reaction to form the pyrimidine ring (Intermediate A) is stalling or giving low yields on a larger scale. What's going wrong?
Answer: This is a classic cyclocondensation reaction, and its success on a large scale hinges on several factors:
-
Purity of Starting Materials: On a small scale, minor impurities in formamidine acetate or the β-ketoester might not significantly impact the yield. However, at scale, these impurities can consume reagents or catalyze side reactions. Ensure your starting materials meet stringent purity specifications.
-
Base Stoichiometry and Addition: The choice and handling of the base (e.g., sodium ethoxide) are critical.
-
Moisture: Sodium ethoxide is highly sensitive to moisture. Inadequate inert atmosphere control can neutralize the base, leading to an incomplete reaction.
-
Exotherm: The initial acid-base reaction can be exothermic. On a large scale, poor heat dissipation can lead to localized temperature increases, causing degradation of starting materials or products. Ensure your reactor has adequate cooling capacity and consider a controlled, subsurface addition of the base solution.
-
-
Solvent Quality: Ensure the use of anhydrous ethanol. Water will consume the ethoxide base and can hinder the reaction.
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Atmosphere | Nitrogen balloon | Full nitrogen purge and blanket | Strict exclusion of moisture and air is paramount. |
| Base Addition | Rapid, manual | Slow, controlled pump addition | Control exotherm, prevent localized high concentrations. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensure efficient mixing to maintain homogeneity. |
| Cycle Time | 2-4 hours | 6-10 hours | Reactions at scale are often slower due to mass/heat transfer limitations. |
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Question: The chlorination of Intermediate A is resulting in a dark, tarry reaction mixture and a difficult workup. How can I improve this process?
Answer: Chlorination using POCl₃ is notoriously aggressive and presents significant scale-up hazards. The formation of dark tars is typically due to poor temperature control, leading to decomposition.[1]
-
Thermal Hazards: The reaction of the hydroxypyrimidine with POCl₃ is highly exothermic. A runaway reaction can occur if the temperature is not strictly controlled, leading to product decomposition and dangerous pressure buildup from evolving HCl gas.[2][3]
-
Solution: Employ a "reverse addition" strategy: add the substrate (Intermediate A) portion-wise or as a solution in a suitable solvent (like toluene) to the pre-heated POCl₃. This makes the reaction feed-controlled and much safer to manage.[3]
-
-
Workup Procedure: Quenching a large volume of hot, unreacted POCl₃ with water or ice is extremely hazardous due to the violent and highly exothermic reaction.
-
Solution: The safest method is a controlled reverse quench. The hot reaction mixture should be slowly added to a vigorously stirred, well-chilled vessel containing a mixture of ice and water or a weak base. This ensures the POCl₃ is always the limiting reagent in the quench.
-
-
Off-Gas Management: The reaction generates a significant amount of HCl gas. A robust scrubber system is mandatory at scale to neutralize the acidic vapors.
Caption: Troubleshooting logic for the chlorination step.
Step 3: Saponification (Hydrolysis)
Question: My final product has inconsistent purity after saponification and isolation. I'm seeing residual starting material (ester) and other impurities.
Answer: Saponification seems straightforward but can present challenges in achieving consistent product quality at scale.
-
Reaction Monitoring: Do not rely solely on time. Use in-process controls (IPC) like HPLC to monitor the disappearance of the starting ester (Intermediate B). The reaction is complete when the ester peak is below your specified limit (e.g., <0.5%).
-
Product Solubility: The sodium salt of the carboxylic acid is likely water-soluble, while the starting ester is not. This phase difference can slow down the reaction at scale if mixing is not efficient. The use of a phase-transfer catalyst or a co-solvent (like THF) can be beneficial but adds complexity to solvent recovery.
-
Controlled Acidification: During workup, the product precipitates upon acidification.
-
Problem: Adding acid too quickly can cause a rapid exotherm and trap impurities within the solid product. It can also lead to the formation of fine particles that are difficult to filter.
-
Solution: Cool the solution of the sodium salt before acidification. Add the acid slowly and controllably to maintain a consistent temperature (e.g., 10-20 °C). This promotes the growth of larger, more easily filterable crystals and improves purity.
-
-
Final Product Isolation: Ensure the cake is washed thoroughly with cold water to remove inorganic salts. The drying conditions (temperature and vacuum) should be carefully controlled to avoid degradation of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for scaling up this synthesis? A1: The two most critical steps are:
-
Chlorination: Handling large quantities of corrosive and highly reactive POCl₃. The reaction is highly exothermic and generates large volumes of toxic HCl gas. A runaway reaction is a significant risk.[3]
-
Workup: Quenching of POCl₃ and the acidification of the final product are both highly exothermic and require robust engineering controls.
Q2: The difluoromethyl group is key to my molecule's activity. Are there alternative methods for its introduction if my starting material is unavailable? A2: Yes, the introduction of the -CF₂H group is a well-studied area in medicinal chemistry.[4] If the β-ketoester is not viable, you could consider late-stage difluoromethylation on a pre-formed pyrimidine ring. Methods include:
-
Radical Difluoromethylation: Using reagents like Zn(SO₂CF₂H)₂ (Baran's reagent) can directly functionalize C-H bonds on some heterocycles.[5] This can simplify the route but may have regioselectivity issues.
-
Nucleophilic Difluoromethylation: Using TMSCF₂H can be effective for addition to carbonyls, which could then be incorporated into the ring.[6]
-
From an Aldehyde: If you can synthesize the corresponding 4-formylpyrimidine, it can be converted to the difluoromethyl group using deoxyfluorination reagents like DAST or Deoxo-Fluor®. However, these reagents are hazardous and expensive, making them less ideal for large-scale manufacturing.
Q3: How can I best control the impurity profile of the final active pharmaceutical ingredient (API)? A3: Impurity control is a multi-step process:
-
Control Starting Materials: Implement strict specifications for all raw materials.
-
Optimize Each Step: Understand the side reactions in each step. For example, in the chlorination, over-chlorination or decomposition are risks. In the saponification, incomplete reaction leaves residual ester.
-
Telescope vs. Isolate: Decide whether to "telescope" reactions (carry the crude product forward without isolation) or isolate and purify each intermediate. Isolating intermediates provides better control points for purity but increases operational time and cost.
-
Purge Impurities: Design your workups and isolations to effectively remove impurities. For instance, the acidic workup after saponification is an excellent point to purge any basic impurities. The final crystallization should be optimized to reject any closely-related structural impurities.
Key Experimental Protocols
Protocol 4.1: Scale-Up Safe Chlorination Procedure (1 kg scale)
WARNING: This procedure must be performed in a suitable reactor with excellent temperature control, a robust overhead stirrer, and an attached gas scrubber system. All personnel must wear appropriate personal protective equipment (PPE).
-
Reactor Setup: Charge a 20 L glass-lined reactor with phosphorus oxychloride (POCl₃, 5.0 L, 8.2 kg, 53.5 mol). Begin stirring and heat the POCl₃ to 90 °C.
-
Substrate Preparation: In a separate vessel, dissolve Ethyl 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate (Intermediate A, 1.0 kg, 4.3 mol) in toluene (4.0 L).
-
Controlled Addition: Once the POCl₃ is at a stable 90-95 °C, begin the slow, subsurface addition of the Intermediate A solution via a pump over 3-4 hours. CRITICAL: Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature below 105 °C. Vigorous evolution of HCl gas will be observed and should be directed to the scrubber.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 100-105 °C for an additional 2 hours. Monitor the reaction by HPLC until Intermediate A is <1.0%.
-
Solvent Removal: Cool the reactor to 60 °C. Apply vacuum to distill off the excess POCl₃ and toluene. This significantly reduces the volume to be quenched.
-
Reverse Quench: In a separate 50 L reactor, charge crushed ice (15 kg) and water (10 L). Vigorously stir and cool the mixture to <5 °C. CRITICAL: Slowly transfer the concentrated reaction mixture from the first reactor into the ice/water mixture over 2-3 hours, ensuring the quench pot temperature never exceeds 20 °C.
-
Extraction & Isolation: Once the quench is complete, add toluene (10 L) to the quench pot. Stir for 30 minutes, then separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield the crude Ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate (Intermediate B).
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. DOI: 10.1055/s-2002-25767.
- Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7067. DOI: 10.1039/D1CS00360G.
- Wang, F., et al. (2022). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 144(3), 1336-1343.
- ResearchGate. (n.d.). Late-stage difluoromethylation of pharmaceuticals.
- Chemistry World. (2012, January 23). Simple one stop shop for difluoromethylation.
- Godfrey, M. F., et al. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development, 6(6), 865-869. DOI: 10.1021/op020042d.
- Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives.
- Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide.
- Scirp.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent.
- S. S. V. Ramasastry, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Regan, C. F., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(03), 443-447. DOI: 10.1055/s-0031-1290132.
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
Sources
- 1. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Simple one stop shop for difluoromethylation | News | Chemistry World [chemistryworld.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Coupling of Pyrimidines
Welcome to the technical support center dedicated to addressing a critical challenge in modern organic synthesis: the minimization of homocoupling side-products in the Suzuki-Miyaura cross-coupling of pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and seek to optimize their outcomes. Pyrimidines are privileged scaffolds in drug discovery, and their efficient functionalization is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in mechanistic principles to enhance your success.
Troubleshooting Guide: Tackling Pyrimidine Homocoupling
This section addresses specific experimental issues with a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: I am observing a significant amount of pyrimidine-pyrimidine homodimer in my reaction. What is the primary cause and how can I prevent it?
Answer:
The formation of a symmetrical pyrimidine homodimer is a common side reaction and is primarily caused by two interconnected factors: the presence of palladium(II) species and dissolved oxygen in your reaction mixture.[1][2][3]
Causality Explained:
The active catalyst in the Suzuki-Miyaura reaction is a Palladium(0) complex. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can occur via the homocoupling of two boronic acid molecules, which unfortunately produces your undesired byproduct.[1][2]
Molecular oxygen acts as an oxidant and can regenerate Pd(II) from Pd(0) at various stages of the catalytic cycle. This newly formed Pd(II) can then mediate the homocoupling of your pyrimidine boronic acid/ester.[1][4] Therefore, even if you start with a Pd(0) source, insufficient degassing can lead to the formation of Pd(II) and subsequent homocoupling.[2]
Solutions:
-
Rigorous Oxygen Exclusion: This is the most critical step. Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[3] Assembling the reaction under a positive pressure of inert gas is mandatory. For highly sensitive substrates, the freeze-pump-thaw method provides the most effective oxygen removal.[3] A nitrogen subsurface sparge of the reaction mixture before adding the catalyst can also be highly effective.[2][5]
-
Choice of Palladium Source:
-
Use a Pd(0) Precatalyst: Start with a catalyst already in the active Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] This bypasses the initial reduction step where homocoupling is prevalent.
-
Add a Mild Reductant: If using a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate to the reaction mixture. This can help reduce the Pd(II) species to Pd(0) without interfering with the main catalytic cycle.[2][5]
-
-
Slow Addition of Reagents: In some cases, the slow addition of the pyrimidine boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby kinetically disfavoring the second-order homocoupling reaction.[5][6]
Question 2: My reaction is clean, but the yield of the desired cross-coupled product is very low, with significant recovery of my starting pyrimidine halide. What's going wrong?
Answer:
Low conversion with pyrimidine substrates often points to issues with catalyst activity or the key steps of the Suzuki catalytic cycle: oxidative addition and transmetalation. The nitrogen atoms in the pyrimidine ring can be particularly problematic.
Causality Explained:
-
Catalyst Inhibition: The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center.[6] This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting its activity and preventing it from participating in the catalytic cycle. This is a well-known challenge referred to as the "2-pyridyl problem" in related heterocyclic systems.[7][8]
-
Inefficient Oxidative Addition: While pyrimidine halides are generally electron-deficient and reactive,[9] highly substituted or electron-rich pyrimidines can slow down the oxidative addition of the C-X bond to the Pd(0) center. This is especially true for less reactive aryl chlorides compared to bromides or iodides.[1][10][11]
-
Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sluggish, particularly with sterically hindered coupling partners.[6] The base plays a critical role in activating the boronic acid for this step.[12][13]
Solutions:
-
Ligand Selection is Key: Standard ligands like PPh₃ are often ineffective.[6] Employ bulky, electron-rich phosphine ligands that can accelerate both oxidative addition and the final reductive elimination step.
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent choices for challenging heterocyclic couplings.[3][14][15][16] N-heterocyclic carbene (NHC) ligands are also highly effective.[6][7] These bulky ligands create a more reactive, coordinatively unsaturated palladium complex and can prevent catalyst inhibition by the pyrimidine nitrogen.[17]
-
-
Optimize the Base and Solvent System:
-
Base: For pyrimidines, stronger bases are often required to facilitate transmetalation. Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄.[3][7]
-
Solvent: Ensure your reactants are fully soluble. Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF.[9][18][19] For substrates prone to protodeboronation, using anhydrous solvents may be necessary.[3][6]
-
-
Increase Reaction Temperature: If kinetic barriers are the issue, increasing the reaction temperature (e.g., from 80 °C to 110 °C) can often overcome activation energy barriers for oxidative addition or transmetalation. Microwave-assisted protocols can also be highly effective in shortening reaction times and improving yields.[9]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and how can I minimize it with my pyrimidine boronic acid?
A1: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water), replacing it with a hydrogen atom.[1] This consumes your nucleophile and reduces the overall yield. Heteroaryl boronic acids, including those of pyrimidines, can be particularly susceptible.[1] To minimize this:
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents.[6] However, note that some water is often required to dissolve the base and facilitate the reaction.[20]
-
Use Boronate Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[6]
-
Choose the Right Base: Use a base that is strong enough to promote transmetalation but minimizes the hydrolysis of the C-B bond. K₃PO₄ is often a good choice.[15]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[3]
Q2: Which palladium catalyst and ligand combination is generally best for pyrimidine substrates?
A2: There is no single "best" combination as the optimal choice is substrate-dependent. However, a highly effective starting point for challenging pyrimidine couplings is a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand.
| Catalyst System Component | Recommended Choices | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Commonly available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos | Bulky and electron-rich; promotes oxidative addition and reductive elimination, prevents catalyst inhibition.[3][14][15][16][17] |
| Pre-catalyst | XPhos Pd G3/G4 | Air- and moisture-stable pre-catalysts that generate the active Pd(0) species reliably.[21] |
Screening a small set of these ligands is often the most efficient path to an optimized reaction.[15]
Q3: Can I use an aqueous solvent system for the Suzuki coupling of a pyrimidine?
A3: Yes, aqueous solvent systems (e.g., dioxane/water, THF/water) are very common and often necessary for Suzuki reactions as they help dissolve the inorganic base and the boronic acid salt.[9][18] However, be mindful of the potential for protodeboronation, especially at elevated temperatures.[3] If you observe significant protodeboronation, consider reducing the amount of water, switching to a more anhydrous solvent like toluene with a soluble base, or using a boronate ester.[3][6]
Visualizing the Problem: The Catalytic Cycle and Homocoupling
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the detrimental side reaction pathway leading to homocoupling.
Caption: Fig 1. Suzuki Cycle vs. Homocoupling Pathway
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues in your pyrimidine Suzuki coupling reactions.
Caption: Fig 2. Troubleshooting Decision Tree
Experimental Protocol: General Procedure for Minimizing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a pyrimidine halide. Optimization for specific substrates is likely required.
Materials:
-
Pyrimidine Halide (1.0 equiv)
-
Pyrimidine Boronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane)
Procedure:
-
Preparation of Reaction Vessel: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3][22]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[3]
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% SPhos).[3]
-
Addition of Solvent: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a typical concentration of 0.1-0.5 M.[22]
-
Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][22]
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wallace, D. J., & Klauber, D. J. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(4), 401-406. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Available from: [Link]
-
Research With Rutgers. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. Available from: [Link]
-
ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available from: [Link]
-
MDPI. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Available from: [Link]
-
ACS Publications. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Available from: [Link]
-
ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF. Available from: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. reddit.com [reddit.com]
- 16. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
workup procedures to remove impurities from 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid synthesis
Welcome to the technical support center for the synthesis and purification of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Impurities can generally be categorized into three groups: unreacted starting materials, reaction byproducts, and degradation products. In typical syntheses, which may involve the cyclization of a β-dicarbonyl compound with a nitrogen-containing compound like urea or an amidine, common impurities include residual starting materials and side products from incomplete or alternative reaction pathways.[1][2] Given the structure of the target molecule, potential byproducts could include isomers or compounds where the chlorination or difluoromethylation is incomplete.
Q2: What is the best analytical method to assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities.[3] For structural confirmation and to rule out isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.[4] Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification process itself.[4][5]
Q3: My purified product is an off-white or yellowish solid, but I expect a white solid. What could be the cause?
A3: Discoloration often indicates the presence of minor, highly conjugated impurities or degradation products. These can form due to excessive heat or prolonged reaction times. The issue can often be resolved with a charcoal treatment during recrystallization.
Q4: Can I use normal-phase column chromatography for purification?
A4: While possible, purifying a carboxylic acid on standard silica gel can be challenging due to strong adsorption, which leads to peak tailing and poor separation. If chromatography is necessary, it is often better to use reverse-phase chromatography or to derivatize the carboxylic acid to its ester form before purification, followed by hydrolysis. A patent for a related compound suggests purification of an ester intermediate via silica gel column chromatography.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup and purification of this compound.
Problem 1: The Final Product has a Low Melting Point and Broad NMR Peaks, Suggesting Residual Solvents or Starting Materials.
-
Root Cause: This is often due to an inefficient workup that fails to remove acidic or basic reagents, or the use of a single-solvent recrystallization that does not effectively precipitate the target compound away from more soluble impurities. The carboxylic acid and pyrimidine nitrogens can form salts, altering solubility.
-
Strategic Solution: pH-Mediated Extractive Workup
-
Principle: This technique exploits the acidic nature of the carboxylic acid group. By adjusting the pH of the aqueous phase during a liquid-liquid extraction, you can selectively move your product and certain impurities between the organic and aqueous layers.
-
Why it Works: The target molecule is a carboxylic acid, making it soluble in a basic aqueous solution (as its carboxylate salt) and soluble in an organic solvent in its protonated (acidic) form. This allows for the separation from neutral organic impurities and water-soluble inorganic salts.
-
Protocol: See Detailed Protocol 1: pH-Mediated Extractive Workup .
-
Problem 2: The Product "Oils Out" or Fails to Crystallize from Solution.
-
Root Cause: This common issue in crystallization can be caused by several factors: the solution may not be sufficiently supersaturated, the cooling process may be too rapid, or the presence of impurities is inhibiting the formation of a crystal lattice.[7][8]
-
Strategic Solution: Systematic Solvent Screening and Anti-Solvent Crystallization
-
Principle: The ideal recrystallization solvent will dissolve the compound when hot but have poor solubility when cold.[7] If a single perfect solvent cannot be found, an anti-solvent system (where the compound is soluble in one solvent but insoluble in the other) is a powerful alternative.[7]
-
Why it Works: Slow cooling or the gradual addition of an anti-solvent allows molecules to organize into a low-energy crystal lattice, excluding ill-fitting impurity molecules.[8] Techniques like scratching the flask or adding a seed crystal can help initiate this process if spontaneous nucleation is inhibited.[7]
-
Protocol: See Detailed Protocol 2: Recrystallization via Anti-Solvent Method .
-
Problem 3: The Product is Discolored (Yellow/Brown) Even After Initial Crystallization.
-
Root Cause: The color is likely from trace amounts of high molecular weight or polymeric byproducts formed during the synthesis. These impurities are often present in such small quantities that they are not easily detected by NMR but are intensely colored.
-
Strategic Solution: Activated Carbon (Charcoal) Treatment
-
Principle: Activated carbon has a high surface area with a network of pores that can adsorb large, flat, conjugated molecules—which are often the source of color.
-
Why it Works: When the crude product is dissolved in a hot solvent, the colored impurities are adsorbed onto the surface of the activated carbon. A subsequent hot filtration removes the carbon and the adsorbed impurities, leaving a colorless solution from which the pure product can be crystallized.
-
Protocol: See Detailed Protocol 3: Decolorization with Activated Carbon .
-
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision tree for the purification of the target compound.
Detailed Experimental Protocols
Detailed Protocol 1: pH-Mediated Extractive Workup
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Quench the reaction mixture in ice-water and add an organic solvent such as ethyl acetate or methyl THF.[9]
-
Basification: Transfer the mixture to a separatory funnel. Add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) portion-wise until the pH of the aqueous layer is ~8-9. Causality Note: This deprotonates the carboxylic acid, forming the water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. Extract the organic layer two more times with the basic solution to ensure complete recovery of the product.
-
Wash (Optional): Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any residual neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M hydrochloric acid (HCl) with stirring until the pH is ~2-3. The product should precipitate as a solid. Causality Note: Re-protonation of the carboxylate salt renders the product insoluble in water.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
Detailed Protocol 2: Recrystallization via Anti-Solvent Method
This procedure is effective when a single ideal solvent is difficult to find.
Data Summary: Recommended Solvent Systems
| Solvent 1 (Product is Soluble) | Anti-Solvent 2 (Product is Insoluble) | Ratio (Approx. v/v) | Notes |
| Ethyl Acetate | Heptane or Hexane | 1:3 to 1:5 | Good for moderately polar compounds. Easy to remove under vacuum. |
| Dichloromethane (DCM) | Pentane or Diethyl Ether | 1:4 to 1:6 | Use in a well-ventilated fume hood due to high volatility.[7] |
| Tetrahydrofuran (THF) | Water | 1:2 to 1:4 | Useful if the product has some water solubility at high temps. |
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot "Solvent 1" (e.g., Ethyl Acetate) required to fully dissolve the solid.
-
Anti-Solvent Addition: While the solution is still warm, slowly add "Anti-Solvent 2" (e.g., Heptane) dropwise with swirling. Continue adding until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Clarification: Add a few drops of hot "Solvent 1" to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation. Causality Note: Slow cooling is critical for forming pure, well-defined crystals rather than an amorphous precipitate that can trap impurities.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the pure crystals under vacuum.
Detailed Protocol 3: Decolorization with Activated Carbon
Integrate this procedure into the recrystallization protocol to remove colored impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable hot recrystallization solvent (e.g., Ethyl Acetate from Protocol 2).
-
Charcoal Addition: Add a small amount of activated carbon to the hot solution (approx. 1-2% of the solute mass). Safety Note: Add charcoal carefully to the hot solution to avoid violent bumping.
-
Heating: Gently swirl and heat the mixture at boiling for 5-10 minutes. This allows the carbon to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad to remove the activated carbon. Causality Note: This step must be performed quickly to prevent the product from crystallizing prematurely in the filter funnel.
-
Crystallization: Proceed with step 4 of the chosen recrystallization protocol (e.g., Protocol 2) using the now-colorless filtrate.
References
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- ACS Publications. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- Wikipedia. (n.d.). Pyrimidine.
- Rensselaer Polytechnic Institute. (1997). Purine and Pyrimidine Metabolism.
- ResearchGate. (2025). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography.
- NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine Derivative of 5-Flouro Uracil.
Sources
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- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
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- 4. japsonline.com [japsonline.com]
- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Analysis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid and its Analogs
In the landscape of modern drug discovery and development, fluorinated pyrimidines represent a cornerstone of medicinal chemistry. Their unique electronic properties often impart desirable pharmacokinetic and pharmacodynamic characteristics to parent molecules. Among this important class of compounds, 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid stands out as a versatile building block. A thorough understanding of its structural features is paramount for its effective utilization in synthetic chemistry. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, alongside a comparative analysis with structurally related analogs. The insights herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for unambiguous structural verification and to facilitate the characterization of novel derivatives.
The Structural Significance of Fluorinated Pyrimidines
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] In the context of pyrimidine scaffolds, the high electronegativity of fluorine can influence the electron distribution within the aromatic ring, affecting reactivity and potential biological interactions. The difluoromethyl group (CHF₂) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, and its lipophilicity can enhance membrane permeability. NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules, providing detailed information about the chemical environment of each atom.[2]
Predicted ¹H and ¹³C NMR Analysis of this compound
While a publicly available, experimentally verified spectrum for this compound is not readily accessible, a detailed prediction of its ¹H and ¹³C NMR spectra can be constructed based on established principles of NMR spectroscopy and data from analogous compounds. The electron-withdrawing nature of the chlorine, difluoromethyl, and carboxylic acid substituents will significantly influence the chemical shifts of the pyrimidine ring proton and carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit two main signals: one for the pyrimidine ring proton (H-6) and another for the proton of the difluoromethyl group. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, making its observation variable.
-
H-6 (Pyrimidine Ring Proton): This proton is expected to appear as a singlet in the aromatic region, significantly downfield due to the cumulative electron-withdrawing effect of the adjacent nitrogen atom, the chlorine at C-2, and the carboxylic acid at C-5. A predicted chemical shift would be in the range of δ 9.0 - 9.5 ppm .
-
CHF₂ (Difluoromethyl Proton): The proton of the difluoromethyl group will be split by the two equivalent fluorine atoms, resulting in a triplet. The typical coupling constant for geminal H-F coupling (²JHF) is in the range of 50-60 Hz.[3] The chemical shift is anticipated to be in the range of δ 6.5 - 7.5 ppm .
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display signals for the six carbon atoms in the molecule. The difluoromethyl carbon will exhibit a large one-bond coupling with the two fluorine atoms, appearing as a triplet. The other pyrimidine carbons will also show smaller couplings to the fluorine atoms.
-
C=O (Carboxylic Acid): The carbonyl carbon is expected to have a chemical shift in the range of δ 160 - 165 ppm .
-
C-2 (C-Cl): This carbon, bonded to chlorine and two nitrogen atoms, will be significantly deshielded, with a predicted chemical shift around δ 160 - 165 ppm .
-
C-4 (C-CHF₂): The carbon attached to the difluoromethyl group will be downfield and will show coupling to the fluorine atoms. A predicted chemical shift is around δ 155 - 160 ppm , appearing as a triplet due to ¹JCF coupling, which is typically large (200-250 Hz).[4]
-
C-5 (C-COOH): The carbon bearing the carboxylic acid group is predicted to be in the range of δ 120 - 125 ppm .
-
C-6 (CH): This carbon, bonded to a proton, is expected around δ 150 - 155 ppm .
-
CHF₂ (Difluoromethyl Carbon): This carbon will be significantly influenced by the attached fluorine atoms, with a predicted chemical shift in the range of δ 110 - 115 ppm . It will appear as a triplet with a large ¹JCF coupling constant.
Comparative NMR Analysis with Structural Analogs
To better understand the spectroscopic features of this compound, a comparison with its non-fluorinated and other substituted analogs is highly instructive.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (Predicted) | H-6: ~9.2 (s)CHF₂: ~7.0 (t, J ≈ 55 Hz) | C=O: ~162C-2: ~161C-4: ~158 (t)C-6: ~153C-5: ~122CHF₂: ~112 (t) |
| 2-Chloro-4-methylpyrimidine-5-carboxylic acid | H-6: ~8.9 (s)CH₃: ~2.8 (s) | C=O: ~165C-2: ~162C-4: ~170C-6: ~155C-5: ~125CH₃: ~25 |
| 2-Chloropyrimidine-5-carboxylic acid | H-2/H-6: ~9.1 (s) | C=O: ~164C-2/C-6: ~160C-4: ~158C-5: ~128 |
Data for analogs are based on typical chemical shift ranges and may vary with solvent and concentration.
The comparison highlights the significant influence of the difluoromethyl group. The triplet in the ¹H NMR and the characteristic triplet for the CHF₂ carbon in the ¹³C NMR are clear diagnostic markers for this substituent. Furthermore, the electron-withdrawing nature of the CHF₂ group leads to a downfield shift of the adjacent C-4 carbon compared to the methyl-substituted analog.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of this compound and its analogs.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5] DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
- Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
2. NMR Data Acquisition:
- The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum.
- Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
- 2D NMR (Optional but Recommended):
- For unambiguous assignment, especially for more complex derivatives, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
3. Data Processing and Analysis:
- Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
- Apply Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak as an internal standard.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hz.
Workflow for NMR Analysis
Figure 1. A generalized workflow for the NMR analysis of small organic molecules, from sample preparation to final data analysis and reporting.
Conclusion
The detailed ¹H and ¹³C NMR analysis of this compound, even when based on predictive models, provides a robust framework for its structural characterization. The unique spectroscopic signatures of the difluoromethyl group, particularly the characteristic splitting patterns and chemical shifts, serve as powerful diagnostic tools. By comparing its predicted spectrum with those of its non-fluorinated and methyl-substituted analogs, a deeper understanding of the structure-property relationships in this class of compounds can be achieved. This guide, with its combination of theoretical predictions, comparative data, and a standardized experimental protocol, aims to empower researchers in their synthetic endeavors and accelerate the development of novel therapeutics based on the versatile fluorinated pyrimidine scaffold.
References
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Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of organic chemistry, 71(8), 3103–3110. [Link]
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Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11496-11507. [Link]
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Yang, Z., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. RSC Medicinal Chemistry, 13(10), 1269-1280. [Link]
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Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & pharmaceutical bulletin, 59(12), 1458–1466. [Link]
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PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to 19F NMR Spectroscopy of Difluoromethylated Pyrimidines
Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. Among the various fluorinated motifs, the difluoromethyl (–CHF₂) group holds a privileged position. Often serving as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups, the –CHF₂ moiety can enhance metabolic stability, modulate acidity (pKa), and improve membrane permeability, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Pyrimidine scaffolds are ubiquitous in pharmaceuticals, particularly in oncology and virology, making difluoromethylated pyrimidines a critical class of molecules.
For researchers and drug development professionals, the unambiguous characterization of these compounds is paramount. This is where ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an exceptionally powerful and indispensable analytical tool.[3] Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, the technique offers outstanding sensitivity.[4] Crucially, the absence of endogenous fluorine in biological systems means that ¹⁹F NMR spectra are free from background signals, allowing for the clean and direct observation of the fluorinated analyte.[3][5]
This guide provides an in-depth comparison of ¹⁹F NMR spectroscopy for the analysis of difluoromethylated pyrimidines, offering field-proven insights into experimental design, data interpretation, and its strategic advantages over alternative methods.
The Unique Spectroscopic Signature of the –CHF₂ Group
The defining characteristic of a difluoromethyl group in ¹⁹F NMR is its rich spin-spin coupling information, which provides a detailed fingerprint of its molecular environment. Understanding these parameters is the key to structural elucidation.
Chemical Shift (δ): A Sensitive Probe of the Electronic Environment
The ¹⁹F chemical shift is highly sensitive to the electronic environment, spanning a range of over 800 ppm.[4] For difluoromethylene (–CF₂–) groups, signals typically appear in the -80 to -140 ppm range relative to the standard reference, CFCl₃.[6][7] The precise chemical shift of the –CHF₂ group on a pyrimidine ring is dictated by the substitution pattern and electronic nature of the ring, making it a valuable diagnostic parameter.
A critical phenomenon to consider is diastereotopicity . If the pyrimidine molecule contains a stereogenic center, the two fluorine atoms of the –CHF₂ group become magnetically inequivalent, or diastereotopic.[8] This results in two distinct ¹⁹F signals, each appearing as a doublet due to geminal F-F coupling. This anisochrony provides direct evidence of chirality in the molecule's vicinity.[8][9]
Spin-Spin Coupling Constants (J): The Key to Connectivity
The multiplet structure in ¹⁹F NMR spectra reveals through-bond connectivity, providing unequivocal structural information. For a –CHF₂ group, the following couplings are most important:
-
Geminal Proton-Fluorine Coupling (²JHF): This is a large coupling, typically in the range of 50-61 Hz.[4][8][9] In a ¹H-coupled ¹⁹F spectrum, each fluorine signal will be split into a doublet by the geminal proton.
-
Geminal Fluorine-Fluorine Coupling (²JFF): When the fluorine atoms are diastereotopic, a large geminal coupling is observed between them. This coupling constant is typically very large, often in the range of 225-300 Hz.[4][8][9]
-
Vicinal and Long-Range Couplings (ⁿJHF and ⁿJFF): Couplings over three or more bonds are also common, though smaller in magnitude.[4][10] These long-range couplings are invaluable for confirming the position of the –CHF₂ group on the pyrimidine ring and determining the conformation of the molecule.
The combination of these couplings gives the –CHF₂ group a highly characteristic spectral pattern, enabling its confident identification.
Comparative Analysis: ¹⁹F NMR vs. LC-MS/MS for Bioanalysis
While ¹⁹F NMR is unparalleled for structural elucidation, in drug development, particularly for pharmacokinetic (PK) and pharmacodynamic (PD) studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a common alternative for quantification. A direct comparison using the well-known difluoromethylated pyrimidine drug, Gemcitabine , illustrates the distinct advantages and applications of each technique.[11][12]
| Feature | ¹⁹F NMR Spectroscopy | LC-MS/MS |
| Principle | Measures nuclear spin absorption in a magnetic field. Non-destructive. | Separates compounds by chromatography, detects by mass-to-charge ratio. Destructive. |
| Sensitivity | Lower (micromolar to millimolar range).[2] | Extremely high (nanomolar to picomolar range).[11][12] |
| Sample Throughput | Lower; requires longer acquisition times for dilute samples.[11] | High; suitable for large-scale PK/PD studies. |
| Structural Info | Rich; provides chemical shift, coupling constants, and relaxation data for intact molecule. | Indirect; relies on fragmentation patterns. No info on molecular environment. |
| Metabolite ID | Can directly observe and quantify parent drug and fluorinated metabolites simultaneously in a single spectrum.[11][13] | Requires development of specific methods for each analyte and potential synthesis of standards. |
| In Vivo Capability | Can be used for non-invasive in vivo spectroscopy and imaging to track drug distribution and metabolism in real-time.[13][14] | Requires tissue extraction and processing. |
| Matrix Effects | Minimal; largely transparent to biological matrices.[3] | Can be susceptible to ion suppression or enhancement from the biological matrix. |
Causality Behind the Choice: The choice between ¹⁹F NMR and LC-MS/MS is driven by the experimental question. For validating the chemical structure, identifying unknown metabolites, or studying drug-target interactions where the molecular environment is critical, ¹⁹F NMR is the superior choice . For high-throughput, ultra-sensitive quantification of known analytes in large clinical trials, LC-MS/MS is more practical .[11][12] Often, the two techniques are used synergistically: NMR to identify metabolites and LC-MS/MS to develop a highly sensitive quantitative assay for them.
Experimental Guide for the Application Scientist
Executing a successful ¹⁹F NMR experiment requires careful attention to sample preparation and acquisition parameters. The following workflow and protocols are designed to be a self-validating system for obtaining high-quality data.
General Experimental Workflow
Caption: Workflow for ¹⁹F NMR analysis of difluoromethylated pyrimidines.
Protocol 1: Sample Preparation for ¹⁹F NMR
Objective: To prepare a homogeneous, stable sample suitable for high-resolution NMR analysis.
Materials:
-
Difluoromethylated pyrimidine compound (1-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) of high purity
-
5 mm NMR tubes
-
Internal or external reference standard (e.g., CFCl₃, trifluoroacetic acid)
-
(Optional) Relaxation agent (e.g., Chromium(III) acetylacetonate, Cr(acac)₃)
Procedure:
-
Weigh the Sample: Accurately weigh 1-10 mg of the pyrimidine compound directly into a clean, dry vial. The exact amount depends on the compound's molecular weight and the spectrometer's sensitivity.
-
Select Solvent: Choose a deuterated solvent in which the compound is fully soluble. The solvent's deuterium signal will be used for the field-frequency lock.
-
Dissolve the Sample: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Vortex or sonicate briefly to ensure complete dissolution.
-
Add Reference:
-
Internal Referencing: For precise chemical shift determination, add a small amount of an inert, non-reactive reference compound (e.g., CFCl₃, though less common now due to environmental concerns; a secondary standard like C₆F₆ is often used) to the sample solution.[15]
-
External Referencing: Alternatively, prepare a sealed capillary containing the reference compound in the same deuterated solvent and place it inside the NMR tube. This avoids any potential interaction between the reference and the sample.
-
-
Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the receiver coil of the probe (typically ~4 cm).
-
(For Quantitative Analysis): If accurate integration is critical, a long relaxation delay is needed. To shorten this delay and increase throughput, a paramagnetic relaxation agent like Cr(acac)₃ can be added at a low concentration (e.g., 1-5 mM).[16] This reduces the T₁ relaxation time of the ¹⁹F nuclei.
Protocol 2: 1D ¹⁹F NMR Data Acquisition
Objective: To acquire a high-resolution, proton-decoupled ¹⁹F NMR spectrum.
Spectrometer Setup:
-
Instrument: A modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of observing ¹⁹F.
-
Temperature: Set and equilibrate the probe temperature, typically to 25 °C (298 K), for reproducibility.[17]
Acquisition Parameters (Example for Bruker Spectrometer):
-
Load and Lock: Insert the sample, and lock the spectrometer onto the deuterium signal of the solvent.
-
Tuning and Matching: Tune and match the ¹⁹F channel of the probe to the sample. This is critical for maximizing sensitivity and ensuring proper pulse shapes.
-
Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity and achieve narrow linewidths.
-
Set Up the Experiment:
-
Pulse Program: Select a standard ¹H-decoupled ¹⁹F observe pulse sequence (e.g., zgfhigqn).[17]
-
Spectral Width (SW): Set a wide spectral width to encompass the entire range of expected ¹⁹F signals (e.g., 250-300 ppm).[4]
-
Transmitter Frequency Offset (O1P): Center the spectral window around the expected chemical shift region for –CHF₂ groups (e.g., -110 ppm).
-
Number of Scans (NS): Set according to sample concentration. For a ~5 mg sample, 16 to 64 scans are often sufficient.
-
Relaxation Delay (D1): This is a critical parameter. For routine structural confirmation, a delay of 1-2 seconds is acceptable. For accurate quantification, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure full magnetization recovery.[6] A typical starting value for quantitative work is 10 seconds.[17]
-
Acquisition Time (AQ): Set to achieve the desired resolution (e.g., 1-2 seconds).
-
Proton Decoupling: Enable broadband proton decoupling (e.g., garp or waltz16) during the acquisition period to collapse the ¹H-¹⁹F couplings and simplify the spectrum.
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, perform a Fourier transform (FT), automatic phase correction, and baseline correction. Reference the spectrum to the known chemical shift of your standard.
Case Study: The Anticancer Drug Gemcitabine
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a cornerstone chemotherapy agent for various cancers.[13] Its structure features a difluoromethylated sugar moiety, making it an ideal case study.
In biological systems, Gemcitabine (dFdC) is metabolized into its active triphosphate form (dFdCTP) and an inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[11] ¹⁹F NMR spectroscopy can distinguish these three species in a single measurement from tumor tissue homogenates, as they exhibit distinct chemical shifts due to their different electronic environments.[11][12]
Caption: ¹⁹F NMR monitors the metabolic fate of Gemcitabine.
This capability allows researchers to non-invasively assess drug metabolism and delivery. Studies have successfully used in vivo ¹⁹F NMR to measure the uptake and conversion of Gemcitabine in tumors within living animals, providing crucial insights into treatment efficacy and potential resistance mechanisms.[2][14]
Conclusion
For scientists and researchers working with difluoromethylated pyrimidines, ¹⁹F NMR spectroscopy is not merely an analytical technique; it is a strategic asset. Its high sensitivity, lack of background interference, and unparalleled ability to deliver rich, unambiguous structural information make it the gold standard for characterization. From confirming the identity of a newly synthesized compound to tracking its metabolic fate in a complex biological system, ¹⁹F NMR provides clear, actionable data. By understanding the principles of chemical shifts and coupling constants and by employing robust, validated experimental protocols, researchers can fully harness the power of this technique to accelerate the drug development pipeline.
References
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Dalvit, C., et al. (2003). Fluorine NMR Spectroscopy for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Comparison with Other Methods. Journal of the American Chemical Society. Available at: [Link]
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Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry. Available at: [Link]
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Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]
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Vander Kooi, C. W. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]
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Yesiltepe, Y., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]
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Lin, M., & Li, H. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]
-
Bellemann, M. E., et al. (1996). Fluorine-19 NMR Imaging of the Biodistribution and Metabolization of the Antienoplastic Agent Gemcitabine in Tumor-Bearing Rats. Proceedings of the International Society for Magnetic Resonance in Medicine. Available at: [Link]
-
Leung, E. W. W., et al. (2016). Applications of (19)F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]
- Re-analysis of a previously cited source.
- Re-analysis of a previously cited source.
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Mucaji, P., et al. (2017). A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Cancer Chemotherapy and Pharmacology. Available at: [Link]
- Re-analysis of a previously cited source.
-
Gee, C. T., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at: [Link]
-
Ukhanev, S. A., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
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Jordan, B. F., et al. (2009). 19F NMR in vivo spectroscopy reflects the effectiveness of perfusion-enhancing vascular modifiers for improving gemcitabine chemotherapy. Magnetic Resonance in Medicine. Available at: [Link]
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University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available at: [Link]
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Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic Acid
Welcome to an in-depth technical guide on the mass spectrometry analysis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive comparison of analytical approaches and supporting experimental insights. As your Senior Application Scientist, I will not just present protocols but also elucidate the rationale behind our experimental choices, ensuring a robust and reproducible analytical workflow.
Introduction to this compound and its Analytical Challenges
This compound is a complex heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated pyrimidine ring, a difluoromethyl group, and a carboxylic acid moiety, presents unique challenges and opportunities for mass spectrometric analysis. The presence of electronegative halogen atoms and the acidic proton dictates the choice of ionization technique and influences the fragmentation patterns observed. A thorough understanding of these characteristics is paramount for developing sensitive and specific analytical methods for its quantification and structural elucidation.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for the successful analysis of this compound. Here, we compare the most viable options: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
| Ionization Technique | Principle | Advantages for the Analyte | Disadvantages for the Analyte |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid solution. | High sensitivity for polar and ionizable compounds like carboxylic acids. Minimal fragmentation, preserving the molecular ion.[1][2] | Potential for ion suppression from matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | Uses a corona discharge to ionize the analyte in the gas phase. | Suitable for less polar compounds and less susceptible to matrix effects than ESI. | Can induce more in-source fragmentation compared to ESI. |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Analyte is volatilized and separated by GC before ionization and mass analysis. | High chromatographic resolution and established libraries for spectral matching. | Requires a derivatization step to increase volatility and thermal stability, adding complexity to sample preparation.[3][4][5] |
For routine quantitative analysis in complex matrices such as plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the recommended approach due to its high sensitivity and specificity for this polar, ionizable compound.[1][2] GC-MS with derivatization can be a powerful alternative for structural confirmation and when high chromatographic separation is required.[3][4][5]
Predicted Fragmentation Patterns
Understanding the fragmentation of this compound is key to developing selective Multiple Reaction Monitoring (MRM) methods for quantification and for structural confirmation. The fragmentation pathways are highly dependent on the polarity of the ionization.
Negative Ion Mode Electrospray Ionization (-ESI)
In negative ion mode, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. This is typically the most abundant ion and serves as the precursor ion for MS/MS analysis.
Caption: Predicted fragmentation of [M-H]⁻ in negative ESI mode.
Positive Ion Mode Electrospray Ionization (+ESI)
In positive ion mode, protonation can occur, although it is generally less efficient for acidic molecules. The fragmentation will likely involve losses of neutral molecules.
Caption: Predicted fragmentation of [M+H]⁺ in positive ESI mode.
Experimental Protocols
The following are detailed protocols for the analysis of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Protocol
This protocol is optimized for the quantification of the analyte in a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS System and Conditions
-
LC System: Agilent 1200 series or equivalent.[6]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1][6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
Analyte: 225.0 > 181.0 (Quantifier), 225.0 > 189.0 (Qualifier)
-
Internal Standard: (e.g., a stable isotope-labeled version of the analyte)
-
Caption: LC-MS/MS experimental workflow.
GC-MS Protocol with Derivatization
This protocol is suitable for confirmation and when high chromatographic resolution is necessary.
1. Derivatization
-
Evaporate the sample extract to complete dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
2. GC-MS System and Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS System: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Comparative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for key ions of this compound.
| Ion Type | Predicted m/z | Ionization Mode | Notes |
| [M-H]⁻ | 225.0 | Negative ESI | Deprotonated molecular ion. |
| [M+H]⁺ | 227.0 | Positive ESI | Protonated molecular ion. |
| [M-H-CO₂]⁻ | 181.0 | Negative ESI MS/MS | Loss of carbon dioxide. |
| [M-H-HCl]⁻ | 189.0 | Negative ESI MS/MS | Loss of hydrogen chloride. |
| [M+H-H₂O]⁺ | 209.0 | Positive ESI MS/MS | Loss of water. |
| [M-TMS]⁺ | (Varies) | EI (after derivatization) | Fragment ion after derivatization. |
Conclusion
The mass spectrometric analysis of this compound requires a tailored approach that considers its unique chemical properties. For sensitive and high-throughput quantitative analysis, LC-MS/MS with negative electrospray ionization is the superior choice. For confirmatory analysis and applications demanding high chromatographic resolution, GC-MS with prior derivatization offers a robust alternative. The predicted fragmentation patterns and detailed protocols provided in this guide serve as a strong foundation for researchers to develop and validate their own analytical methods for this important molecule.
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Analysis of perfluoroalkyl carboxylic acids in composite dietary samples by gas chromatography/mass spectrometry with electron capture negative ionization. (2012). Environmental Science & Technology, 46(20), 11235-42. [Link]
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A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). Analytical Chemistry, 95(19), 7648-7655. [Link]
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Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Bioanalytical Systems, Inc. [Link]
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Liquid chromatography/mass spectrometry analysis of perfluoroalkyl carboxylic acids and perfluorooctanesulfonate in bivalve shells: Extraction method optimization. (2016). Talanta, 154, 307-314. [Link]
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A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023). Analytical Chemistry, 95(19), 7648-7655. [Link]
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Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. (2020). Therapeutic Drug Monitoring, 42(3), 442-451. [Link]
-
Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. (2014). Journal of The American Society for Mass Spectrometry, 25(3), 351-367. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). American Journal of Organic Chemistry, 6(2), 29-37. [Link]
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A Tale of Two Fluorines: A Comparative Guide to the Biological Activity of Difluoromethyl vs. Trifluoromethyl Pyrimidine Derivatives
For the modern medicinal chemist, the strategic incorporation of fluorine is an indispensable tool for optimizing lead compounds. Among the most powerful fluorinated motifs are the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups. When appended to privileged scaffolds like pyrimidine—a cornerstone of numerous FDA-approved drugs—these groups can profoundly modulate a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential.
This guide offers an in-depth, objective comparison of the performance of difluoromethyl- and trifluoromethyl-substituted pyrimidine derivatives. While direct, head-to-head comparisons on a single pyrimidine scaffold are not extensively documented in publicly available literature, by synthesizing data from analogous heterocyclic systems and fundamental physicochemical principles, we can construct a robust framework for understanding their differential impact. We will delve into the causality behind experimental observations, provide detailed protocols for key assays, and present a clear, data-supported guide for researchers, scientists, and drug development professionals.
The Foundation: Physicochemical Properties of -CHF2 vs. -CF3
The divergent biological effects of these two groups are rooted in their fundamental physicochemical differences. The substitution of a single fluorine atom with hydrogen creates a cascade of changes in electronic character, lipophilicity, and, most critically, hydrogen bonding potential.
The causality here is straightforward: the trifluoromethyl group is a potent electron-withdrawing group due to the cumulative inductive effect of three fluorine atoms.[1] This deactivates the aromatic ring to which it is attached, rendering it less susceptible to oxidative metabolism.[2] The difluoromethyl group, while still electron-withdrawing, is less so than its trifluoromethyl counterpart. Its most distinguishing feature is the C-H bond, which can act as a hydrogen bond donor—a property entirely absent in the -CF3 group.[3]
| Property | Trifluoromethyl (-CF3) | Difluoromethyl (-CHF2) | Rationale & Implication |
| Electronic Effect | Strongly electron-withdrawing (σp ≈ 0.54) | Moderately electron-withdrawing (σp ≈ 0.35) | -CF3 has a greater impact on ring electronics and pKa. |
| Lipophilicity | High (Hansch π = +0.88)[4] | Moderate & Context-Dependent (ΔlogP vs CH3: -0.1 to +0.4) | -CF3 reliably increases lipophilicity. The effect of -CHF2 is more variable and influenced by the surrounding molecular structure. |
| Metabolic Stability | Very High (Blocks oxidative metabolism)[2] | Moderate (C-H bond is a potential metabolic liability) | -CF3 is a superior metabolic blocker. -CHF2 is more stable than -CH3 but can be oxidized. |
| Hydrogen Bonding | H-bond acceptor (weakly, via F atoms) | H-bond donor (via C-H)[3] & H-bond acceptor | This is the key functional difference, allowing -CHF2 to act as a bioisostere for -OH or -NH groups and form unique interactions at a target binding site. |
Comparative Analysis of Biological Performance
Target Engagement and Potency: A Game of Interactions
The choice between a -CHF2 and -CF3 group can make or break a drug's potency, and the outcome is entirely dependent on the topology of the target's binding pocket.
-
The Trifluoromethyl Advantage: In many cases, particularly in kinase inhibitors, the bulky, lipophilic, and metabolically inert -CF3 group serves as an excellent space-filling moiety that can occupy hydrophobic pockets.[4] Its strong electron-withdrawing nature can also modulate the electronics of the pyrimidine core, potentially enhancing interactions with the kinase hinge region. Numerous pyrimidine derivatives targeting kinases like EGFR depend on a -CF3 group for potent activity.[5] For example, in a series of 5-trifluoromethylpyrimidine derivatives, compound 9u showed potent EGFR kinase inhibition (IC50 = 0.091 µM) and excellent anti-proliferative activity against A549 lung cancer cells (IC50 = 0.35 µM).[5]
-
The Difluoromethyl Niche: The unique ability of the -CHF2 group to act as a hydrogen bond donor opens up therapeutic design strategies unavailable to the -CF3 group.[3] If a target's active site contains a hydrogen bond acceptor (e.g., a carbonyl backbone or a glutamate/aspartate side chain) in a suitable position, replacing a -CF3 with a -CHF2 group can introduce a new, favorable binding interaction, potentially boosting affinity and selectivity. This makes the -CHF2 group a fascinating bioisostere for hydroxyl or thiol groups, but with increased lipophilicity.[3] In one study, the replacement of pyridine-N-oxide with a 2-difluoromethylpyridine group in quorum sensing inhibitors led to enhanced activity, demonstrating the successful application of this bioisosteric replacement strategy.[3]
Logical Workflow for Comparative Analysis
The diagram below illustrates the ideal workflow for a head-to-head comparison of -CHF2 and -CF3 analogs, from initial design to in vivo assessment. This systematic approach ensures that any observed differences in biological activity can be confidently attributed to the specific substituent change.
Caption: Predicted metabolic pathways for -CHF2 vs. -CF3 pyrimidines.
Experimental Protocol: In Vitro Metabolic Stability Assay
To provide actionable guidance, we detail a standard protocol for assessing metabolic stability using human liver microsomes (HLM). This self-validating system includes positive controls to ensure the assay is performing correctly.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Test Compounds (10 mM in DMSO)
-
Positive Controls (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Human Liver Microsomes (HLM, 20 mg/mL stock)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)
-
Acetonitrile with Internal Standard (e.g., Tolbutamide) for quenching
-
96-well incubation plates, LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Causality: The reaction is prepared without the essential cofactor (NADPH) to ensure all components are at thermal equilibrium before initiation.
-
In a 96-well plate, add phosphate buffer.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM. Gently mix.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Causality: The addition of the NADPH regenerating system provides the necessary cofactors for CYP450 enzymes to function, starting the metabolic process synchronously across all wells.
-
Add the pre-warmed NADPH regenerating system to each well to initiate the reaction.
-
-
Time-Point Sampling:
-
Causality: Sampling at multiple time points allows for the calculation of the rate of disappearance of the parent drug.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Causality: The cold acetonitrile immediately stops the enzymatic reaction by precipitating proteins and provides an internal standard for accurate quantification by LC-MS/MS.
-
-
Sample Processing and Analysis:
-
Seal the quench plate and vortex for 10 minutes.
-
Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent drug concentration at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Conclusion and Strategic Recommendations
The choice between a difluoromethyl and a trifluoromethyl group is not a matter of inherent superiority but of strategic design tailored to the therapeutic objective and the specific biological target.
-
Choose Trifluoromethyl (-CF3) when:
-
The primary goal is to maximize metabolic stability and block oxidative metabolism.
-
The target active site has a well-defined hydrophobic pocket that can accommodate a bulky, lipophilic group.
-
Strong electron-withdrawing effects are desired to modulate the electronics of the pyrimidine core for enhanced binding or to lower the pKa of a nearby basic center.
-
-
Choose Difluoromethyl (-CHF2) when:
-
A hydrogen bond donor is required to engage with a specific acceptor in the target's active site.
-
The goal is to create a bioisostere of a hydroxyl, thiol, or amine group to improve pharmacokinetic properties while attempting to maintain binding.
-
A more moderate increase in lipophilicity compared to -CF3 is desired to fine-tune solubility and permeability.
-
Ultimately, the pyrimidine scaffold remains a remarkably versatile and privileged core in drug discovery. The judicious selection of its fluorinated substituents, grounded in a deep understanding of their contrasting physicochemical properties, is paramount. The most effective approach involves the synthesis and parallel testing of both -CHF2 and -CF3 analogs early in the discovery process, as outlined in our logical workflow. This empirical, data-driven strategy will continue to unlock the full potential of these powerful fluorinated pyrimidines in the development of next-generation therapeutics.
References
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
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Zhang, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128268. [Link]
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Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 941326. [Link]
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Wang, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2495-2508. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
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MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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Loughborough University. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. [Link]
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Nguyen, T. T. H., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 11(43), 26646-26650. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
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Wang, Z., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Journal of Medicinal Chemistry, 64(8), 4919-4936. [Link]
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A Comparative Guide to the Synthetic Validation of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Executive Summary
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique combination of a reactive chlorine atom, a bioisosteric difluoromethyl group, and a carboxylic acid handle makes it a valuable building block for synthesizing complex molecular scaffolds. The difluoromethyl group, in particular, is increasingly sought after as it can serve as a lipophilic hydrogen bond donor, enhancing metabolic stability and binding affinity of drug candidates.
This guide provides an in-depth comparison of two plausible synthetic routes for this target molecule, starting from the readily available precursor, ethyl 2,4-dichloropyrimidine-5-carboxylate. As no direct, single-publication synthesis exists for the title compound, this guide synthesizes information from established chemical principles and analogous transformations reported in patent and academic literature. We will objectively evaluate two distinct difluoromethylation strategies—a nucleophilic substitution pathway and a radical-mediated pathway—based on overall yield, procedural complexity, safety considerations, and reagent accessibility.
Comparative Data of Proposed Synthetic Routes
The following table summarizes the key performance indicators for the two proposed synthetic routes to this compound, both starting from ethyl 2,4-dichloropyrimidine-5-carboxylate.
| Parameter | Route 1: Nucleophilic Difluoromethylation | Route 2: Radical Difluoromethylation |
| Starting Material | Ethyl 2,4-dichloropyrimidine-5-carboxylate | Ethyl 2,4-dichloropyrimidine-5-carboxylate |
| Key Transformation | Nucleophilic Aromatic Substitution (SNAr) | Photoredox-Catalyzed Radical Substitution |
| Number of Steps | 2 | 2 |
| Estimated Overall Yield | ~50-60% | ~45-55% |
| Purity | >98% | >97% (potential for side products) |
| Total Reaction Time | ~24-36 hours | ~18-30 hours |
| Key Reagents | (Difluoromethyl)trimethylsilane (TMSCF₂H), CsF | Ethyl 2-bromo-2,2-difluoroacetate, Ir or Ru photocatalyst |
| Safety & Handling | Requires anhydrous conditions; TMSCF₂H is volatile. | Requires specialized photoredox setup; handling of radical initiators. |
Synthetic Route Overviews & Mechanistic Rationale
The critical challenge in synthesizing the target compound lies in the selective introduction of the difluoromethyl group at the C4 position of the pyrimidine ring. The C5-ester group is strongly electron-withdrawing, which activates both the C2 and C4 positions for nucleophilic aromatic substitution (SNAr). Generally, the C4 position is kinetically favored for substitution over the C2 position in such systems.[1][2] Both proposed routes leverage this inherent reactivity.
Route 1: Nucleophilic Aromatic Substitution (SNAr) Pathway
This route employs a well-established SNAr strategy, using a nucleophilic difluoromethyl source. (Difluoromethyl)trimethylsilane (TMSCF₂H), activated by a fluoride source like cesium fluoride (CsF), generates a transient difluoromethyl anion (or a related reactive species) that selectively displaces the chloride at the more reactive C4 position. The final step is a standard saponification of the ethyl ester to yield the carboxylic acid.
Caption: Workflow for Route 1: Nucleophilic Difluoromethylation.
Route 2: Photoredox-Catalyzed Radical Pathway
This modern approach utilizes photoredox catalysis to generate a difluoromethyl radical, which then engages in a substitution reaction. Reagents like ethyl 2-bromo-2,2-difluoroacetate can serve as precursors to the required radical under visible light irradiation with a suitable photocatalyst (e.g., an Iridium or Ruthenium complex). This method avoids strongly basic or nucleophilic conditions, offering an alternative chemical space for the key transformation. The reaction proceeds via a radical-nucleophilic substitution (SRN1) type mechanism.
Caption: Workflow for Route 2: Radical Difluoromethylation.
Detailed Experimental Protocols
Starting Material: Ethyl 2,4-dichloropyrimidine-5-carboxylate
This starting material is commercially available.[3] Alternatively, it can be prepared from uracil-5-carboxylic acid[4] by esterification followed by chlorination with a reagent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, a standard procedure for converting uracil derivatives to dichloropyrimidines.[5]
Route 1: Protocol for Nucleophilic Difluoromethylation
Step 1: Synthesis of Ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate
| Materials and Reagents |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) (1.5 eq) |
| Cesium Fluoride (CsF) (2.0 eq) |
| Anhydrous Dimethylformamide (DMF) |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add cesium fluoride (2.0 eq).
-
Add anhydrous DMF, followed by ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add (difluoromethyl)trimethylsilane (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of this compound
| Materials and Reagents |
| Ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate (1.0 eq) |
| Lithium Hydroxide (LiOH) (1.2 eq) |
| Tetrahydrofuran (THF) |
| Water |
| 6 M Hydrochloric Acid (HCl) |
Procedure:
-
Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add an aqueous solution of lithium hydroxide (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 4-8 hours, or until saponification is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2 using 6 M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product, this compound.[6]
Route 2: Protocol for Radical Difluoromethylation
Step 1: Synthesis of Ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate
| Materials and Reagents |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) |
| Ethyl 2-bromo-2,2-difluoroacetate (2.0 eq) |
| fac-Ir(ppy)₃ (1-2 mol%) |
| N,N-Diisopropylethylamine (DIPEA) (2.0 eq) |
| Anhydrous Acetonitrile (MeCN) |
Procedure:
-
To a Schlenk tube, add ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq), ethyl 2-bromo-2,2-difluoroacetate (2.0 eq), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Seal the tube, and degas the anhydrous acetonitrile via three freeze-pump-thaw cycles.
-
Add the degassed acetonitrile, followed by DIPEA (2.0 eq), under an inert atmosphere.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (λ ≈ 450 nm) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the intermediate.
Step 2: Synthesis of this compound
The hydrolysis protocol is identical to Step 2 in Route 1. A sodium hydroxide/ethanol/water system at elevated temperature can also be employed for the saponification.
Conclusion and Outlook
This guide presents two robust, albeit formally proposed, synthetic routes for the preparation of this compound.
-
Route 1 (Nucleophilic Substitution) represents a more traditional and predictable pathway. Its primary advantage is the well-understood mechanism of SNAr on dichloropyrimidines. However, it requires careful handling of anhydrous reagents and the potentially volatile TMSCF₂H.
-
Route 2 (Radical Pathway) offers a modern alternative under milder, non-basic conditions. This route may exhibit broader functional group tolerance but requires specialized photochemical equipment. The optimization of catalyst loading and light source can be more complex, and radical side reactions may impact the final yield and purity.
For researchers and drug development professionals, the choice between these routes will depend on available equipment, expertise, and the specific cost-benefit analysis of the required reagents. Both pathways provide a logical and scientifically grounded approach to accessing this valuable fluorinated building block, paving the way for its incorporation into novel therapeutic agents.
References
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-
PubChem. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. [Link]
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Ni, S., et al. Highly Enantioselective Decarboxylative Difluoromethylation. PMC, NIH. [Link]
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Reefschläger, J., et al. Synthesis and biological activities of 4-O-(difluoromethyl)-5-substituted-uracil nucleoside analogues. Journal of Medicinal Chemistry. [Link]
-
Gomtsyan, A., et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
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Wu, W. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
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ZaiQi Bio-Tech. ethyl 2,4-dichloropyrimidine-5-carboxylate | CAS No:51940-64-8. [Link]
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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Chloropyrimidines
Abstract: The functionalization of the pyrimidine core at the 2-position is a critical transformation in medicinal chemistry, yielding structures with significant biological activity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, yet the relatively low reactivity of 2-chloropyrimidines presents a synthetic challenge. This guide provides a comprehensive, in-depth comparison of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with 2-chloropyrimidines. By analyzing experimental data and explaining the mechanistic rationale behind catalyst selection, this document serves as a practical resource for researchers, scientists, and drug development professionals to optimize their synthetic strategies.
Introduction: The Significance of 2-Substituted Pyrimidines in Medicinal Chemistry
Pyrimidines are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutics. The ability to introduce diverse substituents at the 2-position of the pyrimidine ring is crucial for modulating pharmacological properties. However, the C-Cl bond at this position is notoriously less reactive than its bromo and iodo counterparts, and the pyrimidine nitrogen can inhibit the palladium catalyst, making catalyst selection a critical parameter for successful synthesis.[1][2]
Palladium-catalyzed cross-coupling reactions offer a versatile and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] The general catalytic cycle involves three key steps: oxidative addition of the chloropyrimidine to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to yield the desired product and regenerate the active catalyst.[3][4] The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent.
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling with 2-Chloropyrimidines
The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds between 2-chloropyrimidines and organoboron compounds.[2][3] The choice of catalyst system is paramount for achieving high yields and overcoming the inherent challenges of this substrate.
Catalyst/Ligand Systems: A Performance Matrix
Several palladium catalyst systems have demonstrated efficacy in the Suzuki-Miyaura coupling of 2-chloropyrimidines.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This traditional, pre-formed Pd(0) complex can be a cost-effective option for activated 2-chloropyrimidines.[1][5] However, it often requires higher catalyst loadings (3-5 mol%) and elevated temperatures.[1][5]
-
Palladium(II) Acetate (Pd(OAc)₂) with Phosphine Ligands: This combination is a versatile and commonly used system.[6] The in situ reduction of Pd(II) to Pd(0) is facilitated by the phosphine ligand.[7][8] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), are particularly effective for challenging substrates like 2-chloropyrimidines.[2][9] These ligands promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition to the C-Cl bond.[2]
-
Palladacycle Precatalysts (e.g., XPhos Pd G3): Modern palladacycle precatalysts offer significant advantages, including air and moisture stability, lower catalyst loadings (1-2 mol%), and milder reaction conditions.[1][5] These well-defined precatalysts ensure the efficient generation of the active catalytic species.[10]
-
N-Heterocyclic Carbene (NHC) Ligated Systems (e.g., PEPPSI™-IPr): NHC ligands are strong σ-donors that form highly stable and active palladium complexes.[11] They have shown excellent performance in the coupling of chloropyridines and pyrimidines, often providing high yields under relatively mild conditions.[5][12]
Experimental Data and Yield Comparison
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 2-chloropyrimidines with arylboronic acids, based on literature data for similar substrates.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| Pd(OAc)₂/SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.[5]
Mechanistic Considerations and Catalyst Selection Rationale
The success of the Suzuki-Miyaura coupling hinges on the efficiency of the oxidative addition step. The electron-rich and sterically hindered nature of Buchwald ligands and NHCs facilitates this crucial step with the less reactive C-Cl bond.[2][9] For routine couplings of activated 2-chloropyrimidines, the more economical Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ systems may suffice.[13][14] However, for more challenging or sterically hindered substrates, the higher activity and broader scope of Buchwald-type precatalysts or NHC-ligated systems often justify their use.[1][2]
Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination of 2-Chloropyrimidines
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines.[1] For the amination of 2-chloropyrimidines, modern catalyst systems significantly outperform traditional ones.[1][15]
Common Catalyst Systems and Their Efficacy
-
Pd₂(dba)₃ with Biarylphosphine Ligands: The combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with bulky, electron-rich biarylphosphine ligands like Xantphos, Josiphos, or BrettPhos is highly effective for the amination of 2-chloropyrimidines.[16][17] These ligands stabilize the palladium center and promote the reductive elimination step.[18]
-
Palladacycle Precatalysts: Second-generation palladacycles bearing N-heterocyclic carbene (NHC) ligands have demonstrated high activity in Buchwald-Hartwig aminations of aryl chlorides.[19] These precatalysts are air-stable and allow for low catalyst loadings under mild conditions.[19]
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂): While less active than modern systems, PdCl₂(PPh₃)₂ in combination with a suitable ligand like Xantphos can be used for the amination of some 2-chloropyrimidines, though it may require higher temperatures and longer reaction times.[16]
Experimental Data and Yield Comparison
The following table presents representative data for the Buchwald-Hartwig amination of 2-chloropyrimidines with various amines.
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 4-12 | 70-90 |
| G3-XPhos Palladacycle | XPhos | NaOtBu | Toluene | 80-100 | 2-8 | >90 |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 110 | 12-24 | 27-82 |
Note: Yields are representative and can vary significantly based on the specific amine and pyrimidine substrates.[16]
Workflow Diagram for Catalyst Screening
A systematic approach to catalyst screening is crucial for optimizing the Buchwald-Hartwig amination of a novel 2-chloropyrimidine. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for screening and optimizing palladium catalysts for Buchwald-Hartwig amination.
Comparative Analysis of Palladium Catalysts for Sonogashira Coupling of 2-Chloropyrimidines
The Sonogashira coupling is a powerful method for the synthesis of alkynyl-substituted pyrimidines, which are valuable intermediates in organic synthesis.[20][21] This reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt.[20]
The Role of Copper Co-catalysts
The copper(I) co-catalyst, typically CuI, reacts with the terminal alkyne to form a copper(I) acetylide.[20] This species then undergoes transmetalation with the palladium complex, facilitating the coupling reaction.[22] The use of a copper co-catalyst generally increases the reaction rate and allows for milder reaction conditions.[20][21]
Palladium/Copper Catalyst Systems
-
Pd(PPh₃)₄/CuI: This is a classic and widely used catalyst system for Sonogashira couplings.[20] It is effective for a broad range of substrates, although it may require elevated temperatures for less reactive chlorides.
-
PdCl₂(PPh₃)₂/CuI: This air-stable Pd(II) precatalyst is another common choice.[20][22] It is reduced in situ to the active Pd(0) species. This system is often used in combination with an amine base, which also serves as the solvent.
Experimental Data and Yield Comparison
The following table provides an overview of typical conditions and yields for the Sonogashira coupling of 2-chloropyrimidines.
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60-80 | 70-90 |
| PdCl₂(PPh₃)₂ | CuI | Et₃N/Piperidine | DMF | 80-100 | 65-85 |
Note: Yields are representative and depend on the specific alkyne and pyrimidine substrates.
Diagram of the Sonogashira Catalytic Cycle
Caption: A simplified representation of the palladium and copper catalytic cycles in the Sonogashira reaction.
Detailed Experimental Protocols
The following are generalized procedures and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst
-
Inert Atmosphere Setup: To a dry Schlenk tube or in a glovebox, add the 2-chloropyrimidine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a base such as K₃PO₄ (2.0-3.0 mmol), and the Buchwald precatalyst (e.g., XPhos Pd G3; 1-2 mol%).[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF, 3-5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: To a dry Schlenk tube or in a glovebox, add the 2-chloropyrimidine (1.0 mmol), the amine (1.1-1.5 mmol), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.2-2.0 mmol), and the palladium source (e.g., Pd₂(dba)₃; 1-2 mol%) and ligand (e.g., Xantphos; 2-4 mol%).[1]
-
Solvent Addition: Add anhydrous, degassed toluene (3-5 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 100-110 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the mixture with an organic solvent, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of the 2-chloropyrimidine (1.0 equiv), terminal alkyne (1.2 equiv), and an amine base such as triethylamine (2.0 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2 mol%) and CuI (4 mol%).[23]
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until completion.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Conclusion and Future Outlook
The choice of an appropriate palladium catalyst is a critical factor for the successful cross-coupling of 2-chloropyrimidines. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes offer superior performance, especially for challenging substrates. These advanced catalysts operate under milder conditions, require lower loadings, and provide higher yields, making them indispensable tools in modern drug discovery and development.
Future research will likely focus on the development of even more active and versatile catalyst systems, including those based on more earth-abundant metals. Additionally, a deeper understanding of the reaction mechanisms will enable the rational design of catalysts tailored for specific applications, further expanding the synthetic utility of cross-coupling reactions with 2-chloropyrimidines.
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- A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling - Benchchem. (URL: )
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromin
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Sonogashira coupling - Wikipedia. (URL: [Link])
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem. (URL: )
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. (URL: [Link])
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Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
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Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (URL: [Link])
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (URL: [Link])
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Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines | Semantic Scholar. (URL: [Link])
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
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Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (URL: [Link])
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Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. (URL: [Link])
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Cross-coupling reaction - Wikipedia. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
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The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing). (URL: [Link])
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
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A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - MDPI. (URL: [Link])
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Recent Progress in Pd-Catalyzed Tandem Processes - MDPI. (URL: [Link])
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Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. (URL: [Link])
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (URL: [Link])
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Formation of Palladium(0) Complexes from Pd(OAc)2 and a Bidentate Phosphine Ligand (dppp) and Their Reactivity in Oxidative Addition - ResearchGate. (URL: [Link])
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A Comparative Guide to HPLC-Based Purity Assessment of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Introduction
In the landscape of pharmaceutical and agrochemical synthesis, the pyrimidine scaffold remains a cornerstone for developing novel active ingredients.[1] 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a highly functionalized heterocyclic compound, representing a critical building block in these industries. Its unique combination of a reactive chlorine atom, an electron-withdrawing difluoromethyl group, and a carboxylic acid moiety makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents a significant challenge: ensuring its purity. The presence of process-related impurities, such as unreacted starting materials, intermediates, by-products, or isomers, can have a profound impact on the safety, efficacy, and stability of the final product.[2][3]
This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will dissect the causal logic behind each experimental choice, present a detailed protocol grounded in pharmacopeial standards, and objectively compare HPLC with alternative analytical techniques for this specific application.
The Analytical Challenge: Understanding the Analyte
The molecular structure of this compound dictates the strategy for its separation. The molecule possesses both polar (carboxylic acid) and non-polar (chlorinated aromatic ring) characteristics. Furthermore, potential impurities may have very similar structures, differing only by a single functional group or substitution pattern, making the separation non-trivial.
A primary challenge in reversed-phase HPLC of acidic compounds is managing the ionization of the carboxylic acid group.[4][5] If the mobile phase pH is near the pKa of the acid, the analyte will exist as a mixture of its ionized (hydrophilic) and non-ionized (hydrophobic) forms, leading to poor peak shape, broad peaks, and shifting retention times. Therefore, controlling the mobile phase pH is paramount to achieving a robust and reproducible separation.
HPLC Method Development: A Rationale-Driven Approach
Developing a reliable HPLC method is not merely about following a recipe; it's about making informed decisions based on the analyte's chemistry and the principles of chromatography. Our objective is to achieve a separation that is specific, linear, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Column Selection: The Heart of the Separation
Given the polar nature of the carboxylic acid group, a standard C18 column is a logical starting point for reversed-phase chromatography.[9][10] However, to enhance retention and improve peak shape for this polar analyte, especially under highly aqueous mobile phase conditions, several specialized column chemistries are preferable.
-
Polar-Endcapped C18 Columns: These columns have been modified to shield residual silanol groups on the silica surface, reducing peak tailing for acidic and basic compounds.
-
Polar-Embedded Columns (e.g., Amide, Carbamate): These stationary phases incorporate a polar group within the alkyl chain, which improves compatibility with highly aqueous mobile phases and offers alternative selectivity for polar compounds.
-
"Aqueous" C18 Columns (AQ-C18): These are specifically designed for use with 100% aqueous mobile phases without the risk of phase collapse, providing excellent retention for polar analytes.[9][11]
For this application, we recommend an InertSustain AQ-C18 or equivalent column. Its design provides balanced retention for both polar and non-polar compounds and is stable in the low-pH, highly aqueous mobile phases required for this analysis.[9]
Mobile Phase Optimization: Driving Selectivity and Peak Shape
The mobile phase composition is the primary tool for controlling retention and selectivity.
-
pH Control: To ensure the carboxylic acid is fully protonated (non-ionized) and behaves predictably on the reversed-phase column, the mobile phase pH must be maintained at least 2 units below the analyte's pKa. A mobile phase acidified with 0.1% formic acid or phosphoric acid is ideal. Formic acid is often preferred for its volatility, making it compatible with subsequent mass spectrometry (LC-MS) for impurity identification.
-
Organic Modifier: Acetonitrile is typically the organic modifier of choice due to its low viscosity and UV transparency. A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the acetonitrile concentration, is necessary to elute the main peak with a good shape while also ensuring that any more hydrophobic impurities are eluted from the column.
Detector Selection: Seeing the Unseen
This compound contains a pyrimidine ring, which is a strong chromophore. A UV-Vis detector, specifically a Photodiode Array (PDA) detector, is the most suitable choice. A PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for:
-
Wavelength Optimization: Determining the wavelength of maximum absorbance (λmax) for the analyte to ensure the highest sensitivity. For pyrimidine-based structures, this is often in the 250-270 nm range.[12][13]
-
Peak Purity Analysis: Assessing the spectral homogeneity across a single chromatographic peak to detect the presence of co-eluting impurities.
Validated Experimental Protocol for Purity Determination
This protocol is designed to be self-validating by incorporating system suitability tests (SST) as mandated by the United States Pharmacopeia (USP) General Chapter <621>.[14][15][16] These tests verify that the chromatographic system is adequate for the intended analysis.[16]
Diagram: HPLC Purity Assessment Workflow
Caption: Workflow for HPLC Purity Analysis.
Step-by-Step Methodology
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: InertSustain AQ-C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of 1.0 mg/mL.
-
Resolution Solution (for SST): Prepare a solution of the main compound (1.0 mg/mL) and spike it with small amounts (~0.1%) of key potential impurities (e.g., a starting material or a known isomer) if available.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detection | PDA at 265 nm | Optimal wavelength for sensitivity of the pyrimidine chromophore. |
| Gradient | 0-20 min: 10% to 90% B | Broad gradient to ensure elution of all potential impurities. |
| 20-25 min: 90% B | High organic wash to clean the column. | |
| 25-30 min: 10% B | Re-equilibration to initial conditions. |
-
System Suitability Testing (SST):
-
Before sample analysis, inject the Resolution Solution five times.
-
The system must meet the predefined criteria to be deemed suitable for analysis.
-
| SST Parameter | Acceptance Criteria | Reference |
| Resolution (Rs) | > 2.0 between the main peak and the closest impurity | [14][17] |
| Tailing Factor (Tf) | 0.8 - 1.5 for the main peak | [14][17] |
| Theoretical Plates (N) | > 2000 for the main peak | [14][17] |
| %RSD of Peak Area | < 2.0% for 5 replicate injections | [6][8] |
-
Analysis Sequence:
-
Inject Diluent (as a blank) to ensure no system contamination.
-
Perform the SST injections.
-
Inject the sample solution in duplicate.
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Report any individual impurity exceeding 0.10%.
-
Comparative Analysis of Purity Assessment Techniques
While HPLC is the workhorse for purity analysis in the pharmaceutical industry, other techniques offer complementary information. The choice of method depends on the specific question being asked (e.g., routine QC vs. structural elucidation of an unknown impurity).
Diagram: Relationship of Analytical Techniques
Caption: Interplay of techniques for purity analysis.
Performance Comparison
| Technique | Principle | Pros for this Analyte | Cons for this Analyte |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | - Excellent for separating non-volatile, polar compounds.- High precision and robustness for routine QC.- Established methodology with clear regulatory acceptance.[15] | - Requires reference standards for impurity identification.- Cannot distinguish between compounds with identical UV spectra and retention times (e.g., some isomers). |
| LC-MS | HPLC separation followed by mass spectrometry detection. | - Provides molecular weight information for each peak, enabling identification of unknown impurities.- Highly sensitive and specific. | - Quantitative response can be variable without appropriate standards.- More complex and expensive instrumentation than HPLC-UV. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry. | - Excellent for detecting volatile residual solvents or volatile starting materials. | - The analyte is a non-volatile carboxylic acid and would require derivatization, adding complexity and potential for artifacts. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | - Provides an absolute measure of purity without needing a reference standard of the same compound.- Gives structural information on the main component and any major impurities. | - Lower sensitivity compared to HPLC; impurities <1% are difficult to quantify accurately.- Requires a highly pure internal standard for quantification. |
Conclusion
For the routine quality control and purity assessment of synthesized this compound, a well-developed and validated reversed-phase HPLC method is the gold standard. By carefully selecting a polar-modified C18 column and controlling the mobile phase pH to suppress ionization, a robust, specific, and precise separation can be achieved. This method, when governed by strict system suitability criteria derived from USP and ICH guidelines, provides a self-validating system for ensuring product quality.[6][16][17] While techniques like LC-MS and NMR are indispensable for the initial identification and structural elucidation of unknown impurities, the efficiency and reliability of HPLC-UV make it the unequivocal choice for routine batch release and stability testing in a regulated environment.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: HPLC Separation of Carboxylic Acids Source: SIELC Technologies URL: [Link]
-
Title: Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase Source: Taylor & Francis Online URL: [Link]
-
Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Infographic: What's the Best Column for Polar Compound Retention? Source: Waters Blog URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column Source: SIELC Technologies URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
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Title: Polar Column in HPLC Example Source: Hawach URL: [Link]
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Title: Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography... Source: ACS Publications URL: [Link]
-
Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL: [Link]
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Title: Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles Source: SciELO URL: [Link]
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Title: Development of a HPLC method to determine 5-fluorouracil in plasma... Source: PubMed URL: [Link]
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Title: Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole Source: PMC - NIH URL: [Link]
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Title: Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) Source: PMC - NIH URL: [Link]
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A Senior Application Scientist's Guide to the Purification of Pyrimidine Carboxylic Acids: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the purity of pyrimidine carboxylic acids is not merely a matter of academic rigor; it is a critical determinant of downstream success. These heterocyclic compounds are foundational scaffolds in a vast array of pharmacologically active molecules. The presence of impurities, even in trace amounts, can confound biological assays, compromise the integrity of structural data, and introduce unforeseen toxicity.
This guide provides an in-depth, objective comparison of the principal methods for the purification of pyrimidine carboxylic acids. Moving beyond a simple recitation of protocols, we will delve into the underlying chemical principles that govern the efficacy of each technique, offering field-proven insights to inform your experimental choices. Every protocol presented is designed as a self-validating system, ensuring technical accuracy and reproducibility.
The Challenge of Purifying Pyrimidine Carboxylic Acids
The inherent polarity of pyrimidine carboxylic acids presents a unique set of purification challenges. The presence of both a basic pyrimidine ring and an acidic carboxylic acid group, along with hydrogen bond donors and acceptors, leads to high solubility in polar solvents and strong interactions with polar stationary phases in chromatography. This can result in issues such as peak tailing in HPLC and difficulties in achieving efficient crystallization. The selection of an appropriate purification strategy is therefore paramount to obtaining a final product of the requisite purity for its intended application.
Comparative Analysis of Purification Methodologies
The three primary techniques for the purification of pyrimidine carboxylic acids are recrystallization, chromatography, and acid-base extraction. The choice of method is dictated by the specific properties of the target molecule, the nature of the impurities, and the desired scale of purification.
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Cost-effective, scalable, can yield highly pure crystalline material. | Not suitable for all compounds (e.g., oils or highly soluble compounds), potential for product loss in the mother liquor. | Final purification step for solid compounds to achieve high purity. |
| Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | High resolution, applicable to a wide range of compounds, including isomers. | Can be expensive and time-consuming, requires method development, may not be easily scalable for large quantities. | Purification of complex mixtures, separation of closely related impurities. |
| Acid-Base Extraction | Differential solubility of the acidic compound and neutral/basic impurities in aqueous and organic phases based on pH. | Simple, rapid, and effective for removing neutral and basic impurities. | Less effective for removing acidic impurities with similar pKa values, can involve the use of large volumes of solvents. | Initial work-up of a reaction mixture to remove non-acidic impurities. |
In-Depth Examination of Purification Techniques
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a powerful and often preferred method for the final purification of solid pyrimidine carboxylic acids.[1] The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[1] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
-
Solvent Selection: The choice of solvent is the most critical factor. A good solvent should not react with the compound and should have a boiling point below the melting point of the compound to prevent it from oiling out. For polar pyrimidine carboxylic acids, polar solvents like water, ethanol, or mixtures with less polar co-solvents are often employed.
-
Cooling Rate: A slow cooling rate is crucial for the formation of large, well-defined crystals.[1] Rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities.
-
Seeding: The introduction of a seed crystal (a small, pure crystal of the compound) can initiate crystallization when spontaneous nucleation is slow.
-
Dissolution: In an Erlenmeyer flask, add the crude pyrimidine carboxylic acid and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can help to slow the cooling process.
-
Crystal Formation: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Chromatography: High-Resolution Separation
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it. For pyrimidine carboxylic acids, several chromatographic modes can be employed.
In normal-phase chromatography, a polar stationary phase (typically silica gel) and a non-polar mobile phase are used. Polar compounds, like pyrimidine carboxylic acids, will have a strong affinity for the stationary phase and will elute later than non-polar impurities.
-
Causality in Mobile Phase Selection: The polarity of the mobile phase is adjusted to achieve optimal separation. A common issue with carboxylic acids on silica gel is streaking or tailing of the spot on a TLC plate. This is due to the acidic nature of the silica gel interacting with the carboxylic acid. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), is often added to the eluent. This ensures the pyrimidine carboxylic acid remains protonated and elutes as a more defined band.
RPC utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. This technique can be challenging for highly polar pyrimidine carboxylic acids due to poor retention. However, it can be optimized by using polar-endcapped columns or by adding ion-pairing agents to the mobile phase to enhance retention.
HILIC is often the preferred method for highly polar compounds. It employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This promotes the retention of polar analytes like pyrimidine carboxylic acids.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.
-
Sample Loading: Dissolve the crude pyrimidine carboxylic acid in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine carboxylic acid.
Acid-Base Extraction: A Rapid Work-up Technique
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. For pyrimidine carboxylic acids, this method is highly effective for removing neutral or basic impurities. The principle relies on the conversion of the carboxylic acid into its water-soluble salt form by treatment with a base.
-
Choice of Base: A weak base like sodium bicarbonate is often sufficient to deprotonate the carboxylic acid, forming the corresponding sodium salt which is soluble in the aqueous phase. Stronger bases like sodium hydroxide can also be used.
-
pH Adjustment: After separating the aqueous layer containing the salt of the pyrimidine carboxylic acid, the solution is re-acidified with a strong acid (e.g., HCl) to a pH below the pKa of the carboxylic acid. This protonates the carboxylate, causing the purified pyrimidine carboxylic acid to precipitate out of the aqueous solution.
-
Dissolution: Dissolve the crude mixture containing the pyrimidine carboxylic acid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add an aqueous solution of a base (e.g., saturated sodium bicarbonate solution) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer will contain the salt of the pyrimidine carboxylic acid, while neutral and basic impurities will remain in the organic layer.
-
Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base to ensure complete extraction of the carboxylic acid. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the solution is acidic (test with litmus paper). The purified pyrimidine carboxylic acid should precipitate.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizing the Purification Workflows
To better illustrate the procedural flow of these purification methods, the following diagrams have been generated.
Caption: Workflow for the purification of a solid pyrimidine carboxylic acid by recrystallization.
Caption: General workflow for the purification of a pyrimidine carboxylic acid by column chromatography.
Caption: Workflow for the purification of a pyrimidine carboxylic acid using acid-base extraction.
Concluding Remarks
The purification of pyrimidine carboxylic acids is a critical step in the synthesis of many important molecules. A thorough understanding of the principles behind recrystallization, chromatography, and acid-base extraction allows for the rational selection of the most appropriate purification strategy. While no single method is universally superior, a combination of these techniques, guided by the specific properties of the target compound and its impurities, will consistently yield materials of the high purity required for research and development in the pharmaceutical sciences.
References
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Le Pham, N. S., et al. (2018). Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids. Tetrahedron, 74(28), 3843-3851. [Link]
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A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Their inherent ability to mimic endogenous purines allows them to effectively interact with a wide array of biological targets, particularly protein kinases.[3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising class of these compounds: 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid analogs. By systematically exploring the impact of structural modifications at key positions, we aim to provide a framework for the rational design of more potent and selective therapeutic candidates.
The Core Scaffold: A Foundation for Potency
The this compound core represents a strategic starting point for inhibitor design. The pyrimidine ring itself serves as a crucial hinge-binding motif in many kinase inhibitors. The substituents at positions 2, 4, and 5 each play a distinct role in modulating the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Decoding the Structure-Activity Relationship: A Positional Analysis
A comprehensive understanding of how modifications at each position of the pyrimidine ring influence biological activity is paramount for successful drug design. The following sections dissect the SAR at the C2, C4, and C5 positions, drawing from available data on closely related analogs.
The C2 Position: The Influence of the Chloro Group and Its Alternatives
The chlorine atom at the C2 position is a common feature in many pyrimidine-based inhibitors and often serves as a leaving group for further synthetic elaboration. However, its direct impact on activity and the potential for its replacement are key considerations.
Key Insights:
-
Retention of Halogen: Replacing the 2-chloro group with a fluorine atom has been shown to result in compounds with comparable biological activity. This suggests that a halogen at this position is well-tolerated and may contribute favorably to binding interactions.
-
Detrimental Substitutions: Conversely, the introduction of other substituents in place of the chlorine has been observed to lead to a significant loss of activity. This indicates a stringent requirement for a small, electronegative group at the C2 position.
The C4 Position: The Role of the Difluoromethyl Group
The difluoromethyl (CHF₂) group at the C4 position is a critical determinant of the molecule's properties. It is often employed as a bioisostere for other small alkyl or haloalkyl groups.
Key Insights:
-
Bioisosteric Replacements: The trifluoromethyl (CF₃) group is a common analog to the difluoromethyl group. The C-F bond's strength contributes to metabolic stability.[4] The trifluoromethyl group is highly lipophilic and electron-withdrawing, which can influence cell permeability and binding affinity.[4] While direct comparative data for a series of difluoromethyl versus trifluoromethyl analogs of the title compound is limited, studies on other pyrimidine derivatives suggest that the trifluoromethyl group can often be replaced with methyl, ethyl, or chlorine without a substantial loss of activity. This indicates a degree of flexibility at this position for small, lipophilic groups.
-
Impact on Potency: The electron-withdrawing nature of the difluoromethyl group can influence the electronics of the pyrimidine ring, potentially impacting its interaction with target proteins.
The C5 Position: The Criticality of the Carboxylic Acid Moiety
The carboxylic acid group at the C5 position is a pivotal functional group, often involved in crucial hydrogen bonding interactions with the target protein.
Key Insights:
-
Essential for Activity: The carboxamide group, a close analog of the carboxylic acid, has been demonstrated to be critical for the biological activity of related pyrimidine derivatives. Moving this functional group to the C6 position results in a complete loss of activity, highlighting the spatial importance of this interaction.
-
Bioisosteric Replacements: While the carboxylic acid is often essential, it can present challenges in terms of pharmacokinetics, such as poor membrane permeability.[5] Therefore, exploring bioisosteric replacements is a valid strategy. Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and isooxazolols.[6] These replacements can maintain the necessary acidic proton for key interactions while potentially improving drug-like properties.[7] For instance, tetrazoles offer comparable acidity to carboxylic acids but with increased lipophilicity.[7]
Comparative Performance Data: A Tabular Summary
To provide a clear and objective comparison, the following table summarizes the generalized SAR trends for the this compound scaffold based on available data from analogous series.
| Position | Modification | Impact on Activity | Rationale |
| C2 | Replacement of -Cl with -F | Activity Maintained | Similar size and electronegativity. |
| Replacement of -Cl with other groups | Activity Lost | Strict requirement for a small, electronegative group. | |
| C4 | Replacement of -CHF₂ with -CH₃, -CH₂CH₃, -Cl | Activity Maintained | Tolerance for small, lipophilic groups. |
| C5 | Removal or relocation of -COOH | Activity Lost | Essential for key binding interactions. |
| Replacement of -COOH with bioisosteres (e.g., tetrazole) | Potentially Maintained/Improved | Can preserve key interactions while improving pharmacokinetic properties.[6] |
Experimental Protocols for Biological Evaluation
To ensure the rigorous and reproducible evaluation of novel analogs, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
Kinase Inhibition Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[8][9]
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the appropriate kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control.
-
Add 5 µL of the kinase solution to each well.
-
Initiation and Incubation: Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software package.
Cell Viability Assay: MTT Protocol
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]
Workflow Diagram:
Caption: MTT Cell Viability Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a control.
-
Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Incubate at room temperature for 2-4 hours in the dark, with occasional shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (PI staining).[12]
Workflow Diagram:
Caption: Annexin V/PI Apoptosis Assay Workflow.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of propidium iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The this compound scaffold represents a fertile ground for the development of novel inhibitors targeting a range of diseases. A thorough understanding of the structure-activity relationships at the C2, C4, and C5 positions is crucial for the rational design of next-generation analogs with enhanced potency, selectivity, and drug-like properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of these compounds, ensuring the generation of reliable and comparable data to drive drug discovery efforts forward.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]
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PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
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Ito, Y., Yamamoto, K., & Hari, Y. (2019). Construction of Pyrimidine Bases Bearing Carboxylic Acid Equivalents at the C5 Position by Postsynthetic Modification of Oligonucleotides. Current protocols in nucleic acid chemistry, 78(1), e91. [Link]
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Li, W., Wang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, J. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2345–2357. [Link]
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Mague, J. T., & Pasquale, A. J. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 15(11), 1339. [Link]
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SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
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Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]
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Gowramma, B., & Raj, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini reviews in medicinal chemistry, 22(16), 2135–2153. [Link]
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Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Retrieved from [Link]
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ResearchGate. (n.d.). Structure activity relationship. | Download Scientific Diagram. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of carboxylic acid bioisosteres having different pK a. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]
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Rosowsky, A., Forsch, R. A., & Queener, S. F. (2001). Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo-[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. Journal of medicinal chemistry, 44(13), 2125–2133. [Link]
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Iwamatsu, K., Okumura, T., & Kondoh, O. (2001). Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists. Bioorganic & medicinal chemistry, 9(5), 1349–1355. [Link]
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Tang, X., & Studer, A. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. Angewandte Chemie (International ed. in English), 60(20), 10557–10561. [Link]
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Zhang, Y., Li, Y., & Zhang, J. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 28(14), 5393. [Link]
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Voskressensky, L. G., Kulikova, L. N., & Varlamov, A. V. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121. [Link]
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ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5).. Retrieved from [Link]
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El-Naggar, A. M., & El-Sayed, W. M. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future medicinal chemistry, 16(14), 1029–1047. [Link]
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Gucký, T., Jorda, R., & Zatloukal, M. (2022). 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of medicinal chemistry, 65(13), 9034–9057. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, understanding the metabolic fate of a compound is a cornerstone of a successful drug development campaign. Poor metabolic stability can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately resulting in late-stage clinical failures. This guide provides a comprehensive framework for assessing and comparing the metabolic stability of novel compounds derived from the 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and illustrate how to interpret and compare the resulting data to guide your medicinal chemistry efforts.
The Critical Role of Metabolic Stability in Drug Design
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] A compound that is rapidly metabolized will be cleared from the body quickly, potentially preventing it from reaching its therapeutic target in sufficient concentrations for a desired duration.[2] Conversely, a compound that is too stable may accumulate in the body, leading to off-target effects and toxicity. Therefore, optimizing metabolic stability is a delicate balancing act.[2]
The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for Phase I (oxidative, reductive, and hydrolytic) reactions.[3][4] These are often followed by Phase II conjugation reactions. For the this compound series, several metabolic liabilities can be anticipated:
-
Oxidation of the Pyrimidine Ring: The pyrimidine core is susceptible to CYP-mediated oxidation.
-
Metabolism of the Difluoromethyl Group: While the C-F bond is strong, the difluoromethyl group can undergo CYP-mediated hydroxylation at the carbon, which may lead to defluorination and the formation of reactive metabolites.[5][6]
-
Hydrolysis of Amide or Ester Derivatives: If the carboxylic acid is derivatized, these functional groups can be targets for hydrolases.
-
Dehalogenation: The chloro substituent may be a site for metabolic attack.
Early in vitro assessment of metabolic stability allows for the rapid triaging of compounds and provides crucial structure-activity relationship (SAR) data to guide the design of more robust molecules.[7][8]
Comparative Assessment of Metabolic Stability: A Tale of Two Assays
To obtain a comprehensive understanding of a compound's metabolic fate, a multi-assay approach is recommended. The two most common and informative in vitro assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs.[1] This assay is a cost-effective, high-throughput method for assessing a compound's susceptibility to oxidative metabolism.[1]
The following diagram outlines the typical workflow for a liver microsomal stability assay.
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation:
-
Prepare a 1 mM stock solution of the test compounds and positive controls (e.g., Verapamil, Testosterone) in DMSO.
-
Thaw cryopreserved human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 2X NADPH regenerating system solution in 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an equal volume of the 2X NADPH regenerating system. The final microsomal protein concentration should be 0.5 mg/mL.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Hepatocyte Stability Assay: The "Gold Standard" for In Vitro Metabolism
Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[1] This assay provides a more physiologically relevant model of hepatic metabolism and can capture a broader range of metabolic pathways.[1]
The workflow for the hepatocyte stability assay is similar to the microsomal assay but uses intact cells.
Caption: Workflow for the Hepatocyte Stability Assay.
-
Preparation:
-
Prepare a 1 mM stock solution of the test compounds and controls (e.g., 7-hydroxycoumarin for Phase II, Midazolam for Phase I) in DMSO.
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in incubation medium to a final cell density of 1 x 10^6 viable cells/mL.
-
-
Incubation:
-
Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the cell suspension and quench the reaction with 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to pellet cell debris and precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis and Interpretation: From Raw Data to Actionable Insights
The primary data obtained from these assays is the percentage of the parent compound remaining at each time point. From this, several key parameters can be derived to compare the metabolic stability of your compounds.
The rate of disappearance of the compound typically follows first-order kinetics. A plot of the natural logarithm of the percentage of compound remaining versus time will yield a linear relationship, the slope of which is the rate constant (k).
Half-life (t½): The time it takes for 50% of the compound to be metabolized. t½ = 0.693 / k
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a compound, independent of other physiological factors like blood flow. For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes)
Comparative Data for Hypothetical Derivatives
To illustrate the application of these assays, let's consider a hypothetical series of derivatives of this compound where the carboxylic acid is converted to different amides.
| Compound ID | R Group (Amide) | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent Acid | -OH | > 60 | < 11.6 | > 120 | < 5.8 |
| CMPD-01 | -NH-cyclopropyl | 45 | 15.4 | 75 | 9.2 |
| CMPD-02 | -N(Me)₂ | 15 | 46.2 | 25 | 27.7 |
| CMPD-03 | -NH-phenyl | > 60 | < 11.6 | 110 | 6.3 |
| CMPD-04 | -NH-(4-F-phenyl) | > 60 | < 11.6 | > 120 | < 5.8 |
| Verapamil | (Control) | 12 | 57.8 | 20 | 34.7 |
Interpretation of the Hypothetical Data:
-
Parent Acid: The carboxylic acid is highly stable in both microsomes and hepatocytes, suggesting it is not a primary site for metabolism.
-
CMPD-01 (Cyclopropylamide): Shows moderate clearance. The cyclopropyl group may be a site for metabolism.
-
CMPD-02 (Dimethylamide): Exhibits high clearance, indicating metabolic instability. N-dealkylation is a common metabolic pathway for tertiary amines and is likely occurring here.
-
CMPD-03 (Phenylamide): Is relatively stable, suggesting the phenyl group is not a major metabolic liability in this context.
-
CMPD-04 (Fluorophenylamide): Demonstrates high metabolic stability. The fluorine atom may be blocking a site of metabolism on the phenyl ring (a common strategy in medicinal chemistry).[9]
This comparative analysis allows for the ranking of compounds based on their metabolic stability and provides valuable insights for the next round of compound design. For instance, the high clearance of CMPD-02 would deprioritize this compound, while the high stability of CMPD-04 makes it a more promising candidate for further investigation.
The Bigger Picture: In Vitro to In Vivo Extrapolation (IVIVE)
While in vitro assays are powerful tools, the ultimate goal is to predict a compound's behavior in humans.[10][11][12] In vitro-in vivo extrapolation (IVIVE) is the process of using in vitro data, such as CLint, along with physiological parameters, to predict in vivo pharmacokinetic parameters like hepatic clearance.[13][14]
The following diagram illustrates the conceptual relationship between in vitro data and in vivo prediction.
Caption: Conceptual overview of In Vitro to In Vivo Extrapolation (IVIVE).
Accurate IVIVE can significantly de-risk a project and guide the selection of the most promising candidates for in vivo studies.
Conclusion
A thorough and early assessment of metabolic stability is indispensable in modern drug discovery. By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain critical insights into the metabolic fate of novel compounds derived from scaffolds like this compound. This guide provides a robust framework for designing, executing, and interpreting these experiments. The ability to systematically compare the metabolic stability of a series of derivatives empowers medicinal chemists to make data-driven decisions, ultimately accelerating the journey towards identifying safe and effective drug candidates.
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In vitro-in vivo extrapolation of metabolic clearance using human liver microsomes: factors showing variability and their normalization. Xenobiotica. [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
January 10, 2026
Introduction: The Untapped Potential of a Fluorinated Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine nucleus is a cornerstone, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its prevalence stems from its ability to mimic endogenous nucleobases, allowing for interference in critical cellular processes like DNA and RNA synthesis.[3][4][5][6] This antimetabolite activity has been particularly fruitful in the development of anticancer agents.[1][7] The strategic introduction of fluorine atoms into these scaffolds often enhances metabolic stability, binding affinity, and cell permeability. The starting material, 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid, represents a promising, yet underexplored, scaffold. The difluoromethyl group at the 4-position offers a potential lipophilic hydrogen bond donor, while the chloro and carboxylic acid moieties at the 2 and 5 positions, respectively, provide orthogonal handles for synthetic diversification. This guide presents a comprehensive framework for the synthesis and comparative in vitro evaluation of a novel library of compounds derived from this scaffold, with a focus on identifying promising anticancer lead candidates.
Synthetic Strategy: Building a Diverse Chemical Library
The core of this investigation lies in the creation of a diverse library of compounds from the this compound starting material. A two-pronged approach targeting the reactive chloro and carboxylic acid groups allows for the generation of a wide array of structural analogs.
1. Amide Scaffolds via Amide Bond Formation:
The carboxylic acid at the 5-position is an ideal anchor point for the introduction of various amines via standard amide coupling reactions.[8][9] This allows for the exploration of a vast chemical space, introducing a variety of functional groups that can probe different interactions within a biological target.
2. Aryl and Heteroaryl Derivatives via Suzuki Coupling:
The 2-chloro position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][10][11][12] This enables the introduction of a wide range of aryl and heteroaryl moieties, significantly increasing the structural diversity and potential biological activity of the synthesized compounds.
Experimental Workflow: Synthesis of a Novel Compound Library
Caption: Synthetic workflow for generating a diverse library of compounds.
In Vitro Testing Cascade: From Broad Screening to Mechanistic Insights
A tiered approach to in vitro testing is crucial for efficiently identifying promising lead compounds. This cascade begins with a broad cytotoxicity screen to assess the general anticancer potential of the synthesized library, followed by more focused assays to determine the mechanism of action for the most potent hits.
Tier 1: Primary Cytotoxicity Screening
The initial screen aims to identify compounds that exhibit cytotoxic effects against a panel of human cancer cell lines. The choice of cell lines should represent different cancer types to assess the breadth of activity. For this guide, we will consider a panel of three common cancer cell lines:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
Comparator Compounds:
To contextualize the activity of the novel compounds, it is essential to include established anticancer drugs as positive controls.
-
5-Fluorouracil (5-FU): A pyrimidine antimetabolite, structurally relevant to the novel compounds.[3]
-
Doxorubicin: A potent, broad-spectrum chemotherapy agent.
Assay of Choice: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a robust and highly sensitive method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[8][13] Its "add-mix-measure" format is well-suited for high-throughput screening.[8]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel compounds (NC-001 to NC-040) and comparator drugs (5-FU, Doxorubicin) in complete growth medium. Add 100 µL of the compound dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle control wells (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Comparative Data: Primary Cytotoxicity Screen (Hypothetical Data)
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| NC-005 | 2.5 | 5.1 | 1.8 |
| NC-012 | > 50 | > 50 | > 50 |
| NC-028 | 0.8 | 1.2 | 0.5 |
| NC-035 | 15.2 | 22.8 | 10.5 |
| 5-Fluorouracil | 4.2 | 8.9 | 2.1 |
| Doxorubicin | 0.1 | 0.3 | 0.08 |
Interpretation of Results:
In this hypothetical dataset, compound NC-028 emerges as a potent and broad-spectrum cytotoxic agent, with IC₅₀ values lower than the standard-of-care pyrimidine antimetabolite, 5-Fluorouracil, across all tested cell lines. Compound NC-005 also shows promising activity. In contrast, NC-012 is largely inactive, and NC-035 exhibits moderate activity. Based on these results, NC-028 and NC-005 would be prioritized for further investigation.
Tier 2: Mechanistic Elucidation - Kinase Inhibition Profiling
Given that many pyrimidine-based anticancer agents function as kinase inhibitors, a logical next step for the most potent compounds is to screen them against a panel of relevant kinases. Dysregulation of kinase activity is a hallmark of many cancers.[12]
Assay of Choice: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9] It is highly sensitive and can be used for a wide range of kinases.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase of interest (e.g., a panel of cancer-relevant kinases), its corresponding substrate, and ATP in kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the hit compounds (e.g., NC-028) and a known kinase inhibitor (e.g., Staurosporine) to the wells. Include a no-inhibitor control.
-
Initiation and Incubation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the IC₅₀ value for each compound against each kinase by plotting the luminescent signal against the inhibitor concentration.
Comparative Data: Kinase Inhibition Profile of NC-028 (Hypothetical Data)
| Kinase Target | NC-028 IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| EGFR | > 10,000 | 50 |
| VEGFR2 | 25 | 15 |
| CDK2 | 5,200 | 20 |
| PIM-1 | 12 | 5 |
Interpretation of Results:
This hypothetical data suggests that NC-028 is a potent and selective inhibitor of VEGFR2 and PIM-1 kinases, both of which are validated targets in oncology. This provides a strong rationale for its observed cytotoxic activity and directs future efforts towards optimizing its activity against these specific kinases.
Underlying Rationale and Mechanistic Considerations
The in vitro testing strategy outlined above is designed to not only identify active compounds but also to provide insights into their potential mechanism of action.
Mechanism of Action: Pyrimidine Antimetabolites
Caption: Generalized mechanism of action for pyrimidine antimetabolites.
Many pyrimidine-based drugs function by mimicking natural pyrimidines, thereby disrupting the synthesis of DNA and RNA, which are essential for cell proliferation.[3][4][5][6] These antimetabolites are often converted within the cell to their active nucleotide forms, which can then inhibit key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase, or be incorporated into DNA and RNA, leading to strand breaks and functional disruption.[4][11] This ultimately triggers cell cycle arrest and apoptosis.[5]
By comparing the novel compounds to 5-FU, a known pyrimidine antimetabolite, we can infer whether they may share a similar mechanism. However, the kinase inhibition data for NC-028 suggests a more targeted mechanism of action, which is a desirable trait in modern drug discovery, often leading to improved therapeutic windows compared to traditional chemotherapy.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the synthesis and in vitro evaluation of novel compounds derived from this compound. The proposed workflow, from library synthesis to tiered biological screening, allows for the efficient identification of promising lead candidates and provides initial insights into their mechanism of action. The hypothetical data presented for compound NC-028 highlights the potential of this scaffold to yield potent and selective anticancer agents.
Future work on promising hits would involve secondary cellular assays to confirm the on-target activity (e.g., Western blotting to assess the phosphorylation status of downstream targets of VEGFR2 and PIM-1), further profiling against a broader panel of cancer cell lines, and eventual progression to in vivo efficacy studies in relevant animal models. The versatility of the this compound scaffold, coupled with a rigorous in vitro testing cascade, provides a powerful platform for the discovery of next-generation cancer therapeutics.
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comparing different synthetic strategies for substituted pyrimidine-5-carboxylic acids
An In-Depth Technical Guide to the Synthesis of Substituted Pyrimidine-5-Carboxylic Acids for Researchers and Drug Development Professionals
Substituted pyrimidine-5-carboxylic acids and their ester or amide derivatives are cornerstone scaffolds in medicinal chemistry and materials science. Their prevalence in pharmaceuticals, ranging from anticancer to antimicrobial agents, stems from the pyrimidine core's ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1][2][3] The C5-carboxylic acid moiety, in particular, offers a crucial handle for further functionalization, enabling the modulation of solubility, metabolic stability, and target binding affinity.[4]
This guide provides a comparative analysis of the principal synthetic strategies for accessing this vital class of molecules. We will move beyond simple procedural lists to dissect the underlying chemical logic, compare the relative merits and drawbacks of each approach, and provide actionable experimental protocols grounded in peer-reviewed literature.
Classical Cyclocondensation Strategies: The Foundation
The most traditional and direct routes to the pyrimidine core involve the cyclocondensation of a three-carbon (C-C-C) electrophilic unit with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic unit, typically an amidine.
The Pinner Synthesis and Related [3+3] Cycloadditions
The Pinner synthesis is a foundational method involving the condensation of a 1,3-dicarbonyl compound with an amidine.[5] To generate the target 5-carboxylic acid derivatives, a β-keto ester is employed as the 1,3-dicarbonyl equivalent.
Mechanism & Rationale: The reaction is typically acid-catalyzed. The amidine, a strong bis-nucleophile, first attacks one of the carbonyl groups of the β-keto ester. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrimidine ring. The choice of catalyst and solvent is critical to drive the equilibrium towards the cyclized product and manage the formation of byproducts. Recent advancements have demonstrated that ultrasound irradiation can significantly improve yields and shorten reaction times for this classical transformation.[6]
Workflow: Pinner-type Synthesis of a 4-Arylpyrimidine-5-carboxylate
Caption: General workflow for the Pinner-type synthesis.
Synthesis from Activated Propenol Derivatives
A highly effective strategy, particularly for accessing pyrimidines unsubstituted at the C4 position, involves the reaction of amidinium salts with activated C3 synthons. A notable example is the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[7]
Mechanism & Rationale: This method provides a direct and high-yielding route that circumvents challenges associated with other methods for producing C4-unsubstituted pyrimidines.[7] The propenol derivative is prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate. This stable salt then readily reacts with a wide variety of amidinium salts, offering broad functional group tolerance and leading to products in moderate to excellent yields.[6][7]
The Biginelli Reaction: A Multicomponent Workhorse
First reported in 1893, the Biginelli reaction is a one-pot, three-component synthesis (3-MCR) that combines an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea.[8][9] This acid-catalyzed condensation produces dihydropyrimidinones (DHPMs), which can be subsequently oxidized to the corresponding aromatic pyrimidines if desired. The reaction's operational simplicity and convergence have made it a mainstay in combinatorial and medicinal chemistry.[10]
Mechanism & Rationale: While several mechanisms have been proposed, a widely accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[9] This electrophilic species is then attacked by the enol of the β-keto ester. Subsequent cyclization via attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the DHPM product.[9] The choice of catalyst is crucial; classical Brønsted acids are effective, but Lewis acids and various green catalysts have been developed to improve yields and reaction conditions.[10][11]
Workflow: The Biginelli Reaction
Caption: Key steps in the Biginelli multicomponent reaction.
Advanced Multicomponent and Metal-Catalyzed Strategies
Modern synthetic chemistry has pushed beyond classical methods to develop more efficient, atom-economical, and sustainable routes.
Iridium-Catalyzed Synthesis from Alcohols
A sustainable and highly regioselective approach utilizes an iridium-pincer complex to catalyze the reaction of an amidine with up to three different alcohol molecules.[12][13]
Mechanism & Rationale: This elegant "acceptorless dehydrogenative coupling" process involves a sequence of condensation and dehydrogenation steps.[5][13] The catalyst facilitates the oxidation of alcohols to aldehydes/ketones in situ, which then participate in condensation reactions with the amidine and other components. The final aromatization is driven by dehydrogenation, releasing H₂ and water as the only byproducts. This method offers access to highly and unsymmetrically substituted pyrimidines from readily available alcohol feedstocks.[12][13]
Copper-Catalyzed One-Pot Synthesis
For highly functionalized pyrimidines, a one-pot procedure using catalytic amounts of Cu(acac)₂ or Ni(acac)₂ has been developed, reacting β-dicarbonyl compounds with cyanogen (C₂N₂).[14]
Mechanism & Rationale: A key mechanistic feature of this process is the insertion of cyanogen into the C-H methine bond of a metal-coordinated dicarbonyl ligand.[14] This C-C bond formation is a departure from typical cyclocondensations that rely solely on C-N bond formation to close the ring. The reaction proceeds under ambient conditions and provides good yields of pyrimidines bearing carboxamide and other functional groups.[14]
Comparative Analysis of Synthetic Strategies
| Strategy | Key Reactants | Advantages | Disadvantages | Typical Yields | References |
| Pinner Synthesis | β-Keto Ester, Amidine | Well-established, straightforward | Can require harsh conditions, moderate yields | 40-75% | [5],[6] |
| From Propenol Derivatives | Activated Propenol Salt, Amidinium Salt | High yields, good for C4-unsubstituted pyrimidines, mild conditions | Requires pre-synthesis of the propenol salt | 60-95% | [7],[6] |
| Biginelli Reaction | Aldehyde, β-Keto Ester, Urea/Thiourea | One-pot, operationally simple, high atom economy, diverse libraries | Produces dihydropyrimidines requiring oxidation, can have regioselectivity issues | 50-90% (for DHPM) | [8],[10],[9] |
| Iridium-Catalyzed MCR | Amidine, Alcohols | Sustainable (H₂O, H₂ byproducts), highly regioselective, uses simple starting materials | Requires expensive noble metal catalyst, specialized ligand | up to 93% | [12],[13] |
| Copper-Catalyzed C₂N₂ Reaction | β-Dicarbonyl, Cyanogen | Novel C-C bond formation, mild conditions, highly functionalized products | Uses toxic cyanogen gas, limited to specific substrate classes | Good to High | [14] |
Detailed Experimental Protocols
Protocol 1: General Procedure for 2-Substituted Pyrimidine-5-Carboxylic Esters[7]
A. Preparation of the Sodium Salt of 3,3-Dimethoxy-2-methoxycarbonylpropen-1-ol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) in THF.
-
Add methyl formate (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the resulting suspension at room temperature for 12-16 hours.
-
Filter the precipitate, wash with anhydrous diethyl ether, and dry under vacuum to yield the stable sodium salt.
B. Synthesis of the Pyrimidine Ester:
-
To a suspension of the sodium salt (1.1 eq) in anhydrous acetonitrile, add the desired amidinium salt (1.0 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the 2-substituted pyrimidine-5-carboxylic ester.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the pyrimidine ring protons and the ester moiety should be present and consistent with the expected structure.
Protocol 2: One-Pot Biginelli Synthesis of Dihydropyrimidinones (DHPMs)[10]
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the β-keto ester (e.g., ethyl acetoacetate, 1.0 mmol), and urea (1.2 mmol).
-
Add the solvent (e.g., ethanol, 5 mL) and the catalyst (e.g., strontium chloride hexahydrate, 10 mol%).
-
Reflux the mixture with stirring for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice. The solid product will precipitate.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Self-Validation: The product can be characterized by melting point determination and spectroscopic analysis (IR, NMR, MS). The IR spectrum should show characteristic peaks for N-H, C=O (ester and urea), and C-O stretching.
Conclusion
The synthesis of substituted pyrimidine-5-carboxylic acids can be achieved through a variety of strategic approaches. Classical methods like the Pinner synthesis offer fundamental and reliable routes, while the Biginelli reaction provides a powerful and convergent tool for building molecular diversity in a single step. For researchers focused on sustainability and atom economy, modern metal-catalyzed multicomponent reactions , such as the iridium-catalyzed dehydrogenative coupling, represent the cutting edge, turning simple alcohols into complex heterocyclic products with minimal waste.
The choice of strategy ultimately depends on the specific target molecule, desired substitution pattern, available starting materials, and tolerance for factors like catalyst cost or reagent toxicity. By understanding the mechanistic rationale behind each method, researchers can make informed decisions to efficiently access these invaluable chemical scaffolds for drug discovery and beyond.
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Hayrapetyan, S., et al. (2019). A Four Component Biginelli’s Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link][8]
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Estévez, V., Villacampa, M., & Menéndez, J. C. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749. [Link][5]
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Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(69). [Link][1]
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Siddiqui, Z. N., & Asad, M. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Current Organic Synthesis, 18(3), 227-259. [Link][15]
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El-Sayed, H. A., et al. (2022). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. [Link][2]
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Schaefer, C., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 269-278. [Link][16]
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Urh, I., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(10), 11936-11956. [Link][17]
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Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794-797. [Link][18]
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Ghotaslou, A., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6296. [Link][10]
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Heravi, M. M., et al. (2019). Facile one-pot three-component synthesis of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thiones under ultrasonic irradiation. Synthetic Communications, 49(18), 2377-2385. [Link][11]
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Muthaiah, S., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(48), 14591-14595. [Link][12]
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Chebanov, V. A., et al. (2012). Three-Component Procedure for the Synthesis of 5-Aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids. ResearchGate. [Link][19]
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Muthaiah, S., et al. (2015). A sustainable multicomponent pyrimidine synthesis. Angewandte Chemie International Edition, 54(48), 14591-14595. [Link][13]
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Al-Juboori, A. M. H. (2017). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. [Link][20]
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Kumar, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link][21]
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Khan, S. A., & Gupta, A. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 3(2), 127-131. [Link][22]
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Cámpora, J., et al. (1998). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2, (4), 797-802. [Link][14]
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Kumar, A., & Kumar, K. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6636. [Link][3]
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El-Sayed, N. F., & El-Gohary, N. S. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(45), 29285-29311. [Link][23]
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Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(3), 481-482. [Link][4]
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic Acid: A Guide for Laboratory Professionals
The synthesis and application of complex molecules like 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid are at the forefront of pharmaceutical research and development. As our understanding of chemical synthesis deepens, so too must our commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for handling halogenated and fluorinated organic compounds.
Hazard Assessment and Initial Precautions
Key Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Toxicity: While comprehensive toxicological data for this specific molecule is limited, related compounds exhibit varying levels of toxicity.[3][4] Therefore, it is prudent to handle it as a potentially toxic substance.
Immediate Safety Protocols:
-
Engineering Controls: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:
-
Nitrile or other chemically resistant gloves.
-
Safety goggles and a face shield.
-
A lab coat.
-
-
Spill Kit: An accessible and well-stocked chemical spill kit is essential in any area where this compound is handled.
Spill Management: A Step-by-Step Response
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent environmental contamination.
Small Spills (Manageable by trained personnel):
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the affected area.
-
Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment: Cover the spill with a chemically inert absorbent material, such as vermiculite, sand, or a commercial sorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills (Requiring emergency response):
-
Evacuate: Immediately evacuate the area.
-
Activate Emergency Systems: Activate the nearest fire alarm or emergency notification system.
-
Contact Emergency Services: Notify your institution's emergency response team and provide them with the chemical name and any available hazard information.
Waste Disposal: A Comprehensive Workflow
Proper disposal is not merely a final step but an integral part of the experimental process. The following workflow ensures that waste containing this compound is managed safely and in compliance with regulations.
Waste Segregation: The Cornerstone of Safe Disposal
The cardinal rule of chemical waste management is segregation. Due to its halogenated nature (containing chlorine and fluorine), this compound must be disposed of in a designated "halogenated organic waste" stream.[6][7][8][9]
Why Segregation is Critical:
-
Cost: Disposal of halogenated waste is significantly more expensive than non-halogenated waste.[9][10] Co-mingling waste streams increases disposal costs.
-
Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions.[5]
-
Treatment: Halogenated waste requires specific treatment methods, such as high-temperature incineration, that are different from other waste streams.
Waste Collection and Labeling
-
Containers: Use only approved, chemically compatible containers for waste collection. These containers should have secure, tight-fitting lids.[7]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and the associated hazards.
Step-by-Step Disposal Protocol:
-
Aqueous Waste: Any aqueous solutions containing this compound should be collected in a designated "Halogenated Aqueous Waste" container. Under no circumstances should this waste be disposed of down the drain. [6]
-
Solid Waste: Solid waste, including contaminated consumables (e.g., gloves, weigh boats, absorbent materials from spills), should be collected in a designated "Halogenated Solid Waste" container.
-
Organic Solvent Waste: If the compound is dissolved in an organic solvent, it should be collected in a "Halogenated Organic Solvents" waste container.
-
Container Management: Keep waste containers closed at all times, except when adding waste.[7] Store containers in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
The Science of Disposal: High-Temperature Incineration
The recommended disposal method for halogenated organic compounds is high-temperature incineration.[11][12] The presence of both chlorine and fluorine in this compound makes this particularly important.
The Rationale for Incineration:
-
Breaking Strong Bonds: The carbon-fluorine bond is one of the strongest in organic chemistry. High temperatures are required to break this bond and ensure complete destruction of the molecule.[11][13]
-
Preventing Persistent Pollutants: Incomplete combustion of fluorinated compounds can lead to the formation of smaller, potentially more hazardous per- and polyfluoroalkyl substances (PFAS) or other products of incomplete combustion (PICs).[11] Modern hazardous waste incinerators are designed to operate at temperatures and residence times sufficient to achieve complete destruction.
-
Acid Gas Scrubbing: The combustion of chlorinated and fluorinated compounds produces acidic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF). Licensed incineration facilities are equipped with sophisticated scrubbing systems to neutralize these corrosive and toxic gases before they are released into the atmosphere.
Data at a Glance: Hazard Profile of Similar Compounds
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [1][14] |
| H319 | Causes serious eye irritation | [1][14] |
| H335 | May cause respiratory irritation | [1][14] |
Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of waste containing this compound.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper PPE usage, diligent waste segregation, and approved disposal methods, researchers can ensure that their work advances scientific knowledge without compromising safety or environmental integrity. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.
References
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Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]
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Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
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2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. PubChem, National Center for Biotechnology Information. [Link]
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Efforts toward the Recycling of Organic Fluorine Compounds. J-Stage. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
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Halogenated Solvents in Laboratories. Temple University. [Link]
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Gastric carcinogenesis: 2-chloro-4-methylthiobutanoic acid, a novel mutagen in salted, pickled Sanma hiraki fish, or similarly treated methionine. PubMed, National Center for Biotechnology Information. [Link]
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Subchronic toxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats. PubMed, National Center for Biotechnology Information. [Link]
-
Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. PubMed, National Center for Biotechnology Information. [Link]
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Safeguarding Your Research: A Technical Guide to Handling 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
As a novel building block in medicinal chemistry, 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid holds significant potential for the synthesis of innovative therapeutics. However, its complex structure, featuring a chlorinated and difluoromethylated pyrimidine core with a carboxylic acid moiety, necessitates a robust and informed approach to laboratory safety. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring the well-being of researchers and the integrity of your work.
Disclaimer: No specific Material Safety Data Sheet (MSDS) is currently available for this compound. The following recommendations are based on a conservative assessment of the known hazards of structurally similar compounds, including chlorinated pyrimidines, difluoromethylated aromatics, and pyrimidine carboxylic acids. It is imperative to treat this compound with a high degree of caution until comprehensive toxicological data is available.
Understanding the Hazard Profile: A Synthesis of Analogous Data
The hazard profile of this compound can be inferred by examining its constituent functional groups.
-
Chlorinated Pyrimidine Core: Chlorinated heterocyclic compounds can be reactive and may pose health risks. The electron-withdrawing nature of the pyrimidine ring can activate the chlorine atom for nucleophilic substitution, indicating potential reactivity with biological nucleophiles.[1][2] Some chlorinated pyrimidines are classified as skin and eye irritants, and may be harmful if swallowed.
-
Difluoromethyl Group: While the C-F bond is generally stable, thermal decomposition of fluorinated compounds can release hazardous substances like hydrogen fluoride.[3]
-
Carboxylic Acid Moiety: Carboxylic acids are acidic and can be corrosive to skin and eyes. Inhalation of dusts can cause respiratory irritation.[4]
Based on this analysis, it is prudent to assume that this compound is, at a minimum, a skin, eye, and respiratory irritant, and potentially corrosive and harmful if ingested.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and dust. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A lab coat that is fully buttoned and has tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to ensure safety. The following diagram and step-by-step protocol outline the recommended procedure for handling this compound from receipt to use in a reaction.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
